molecular formula C10H12ClN3 B1460718 4-Chloro-1-propyl-1H-indazol-3-amine CAS No. 959240-46-1

4-Chloro-1-propyl-1H-indazol-3-amine

Cat. No.: B1460718
CAS No.: 959240-46-1
M. Wt: 209.67 g/mol
InChI Key: KYBNMNFGKBFZHJ-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-1-propylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13-14/h3-5H,2,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNMNFGKBFZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=CC=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650970
Record name 4-Chloro-1-propyl-1H-indazol-3-amine
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Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-46-1
Record name 4-Chloro-1-propyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-propyl-1H-indazol-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70650970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-indazol-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-1-propyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon data from analogous structures and established chemical principles, this document outlines its chemical and physical properties, proposes a detailed synthetic route, and explores its potential applications in drug discovery, particularly in the development of novel therapeutics.

Core Compound Identification and Properties

4-Chloro-1-propyl-1H-indazol-3-amine is a substituted indazole derivative. The core structure, 1H-indazol-3-amine, is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. The addition of a chloro group at the 4-position and a propyl group at the 1-position of the indazole ring modifies its physicochemical and pharmacological properties.

Table 1: Chemical and Physical Properties of 4-Chloro-1-propyl-1H-indazol-3-amine and Related Compounds

Property4-Chloro-1-propyl-1H-indazol-3-amine4-Chloro-1H-indazol-3-amine7-Bromo-4-chloro-1H-indazol-3-amine
CAS Number 959240-46-1[1]20925-60-4[2]1626336-65-9
Molecular Formula C₁₀H₁₂ClN₃[1]C₇H₆ClN₃[2]C₇H₅BrClN₃
Molecular Weight 209.68 g/mol [1]167.60 g/mol 246.49 g/mol
Physical Form Solid (predicted)Solid[2]Solid
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not available~453.4 °C (predicted)
Solubility Data not available. Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF.Data not availableData not available
Purity Typically >95%[1]Typically >97%Typically >97%

Proposed Synthesis and Mechanistic Insights

Synthesis of the Core Intermediate: 4-Chloro-1H-indazol-3-amine

The formation of the 3-aminoindazole ring system can be achieved through the cyclization of an ortho-halobenzonitrile with hydrazine. A well-documented approach for a similar compound, 7-Bromo-4-chloro-1H-indazol-3-amine, starts from 2,6-dichlorobenzonitrile[3]. A similar strategy can be applied to synthesize 4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.

Proposed Experimental Protocol for 4-Chloro-1H-indazol-3-amine:

  • Reaction Setup: In a pressure vessel, combine 2,6-dichlorobenzonitrile (1 equivalent), hydrazine hydrate (4 equivalents), and a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF)[3].

  • Reaction Conditions: Heat the mixture to approximately 95-105°C and maintain for 18-24 hours[3]. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-1H-indazol-3-amine can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the nitrogen source for the formation of the pyrazole ring of the indazole system. An excess is used to drive the reaction to completion.

  • 2-MeTHF: A water-immiscible ether-based solvent that has been shown to afford good regioselectivity in similar reactions[3].

  • Elevated Temperature and Pressure: Necessary to overcome the activation energy for the nucleophilic aromatic substitution and subsequent cyclization.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Intermediate Product 2_6_Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Intermediate 4-Chloro-1H-indazol-3-amine 2_6_Dichlorobenzonitrile->Intermediate Cyclization Reagents Hydrazine Hydrate 2-MeTHF Conditions 95-105°C 18-24h

Fig 1. Proposed synthesis of the 4-chloro-1H-indazol-3-amine intermediate.
N-Alkylation to Yield 4-Chloro-1-propyl-1H-indazol-3-amine

The final step is the regioselective alkylation of the N-1 position of the indazole ring. The regioselectivity of N-alkylation of indazoles can be influenced by the choice of base, solvent, and the nature of the electrophile.

Proposed Experimental Protocol for 4-Chloro-1-propyl-1H-indazol-3-amine:

  • Reaction Setup: Dissolve 4-chloro-1H-indazol-3-amine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0°C to deprotonate the indazole nitrogen.

  • Alkylation: Slowly add 1-bromopropane or 1-iodopropane (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the final product by column chromatography to isolate 4-Chloro-1-propyl-1H-indazol-3-amine.

Alkylation_Workflow cluster_start Intermediate cluster_reagents Reagents & Conditions cluster_product Final Product Intermediate 4-Chloro-1H-indazol-3-amine Product 4-Chloro-1-propyl-1H-indazol-3-amine Intermediate->Product N-Alkylation Base NaH or K₂CO₃ DMF Alkylating_Agent 1-Bromopropane Conditions 0°C to RT 12-24h Biological_Targets cluster_oncology Oncology cluster_virology Virology Indazole_Core 4-Chloro-1-propyl-1H- indazol-3-amine Scaffold Kinase Protein Kinases Indazole_Core->Kinase Capsid HIV Capsid Indazole_Core->Capsid Cancer Cancer Cell Proliferation Kinase->Cancer Inhibition Replication Viral Replication Capsid->Replication Disruption

Fig 3. Potential biological targets and therapeutic areas.

Safety and Handling

As with any research chemical, 4-Chloro-1-propyl-1H-indazol-3-amine should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, information from related compounds suggests that it should be treated as potentially hazardous.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

4-Chloro-1-propyl-1H-indazol-3-amine represents a promising, yet underexplored, chemical entity for drug discovery and development. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and its potential therapeutic applications based on the well-established pharmacology of the 3-aminoindazole scaffold.

Future research should focus on the validation of the proposed synthetic protocol and the thorough characterization of the compound, including the determination of its physical properties and the acquisition of spectroscopic data. Furthermore, biological screening of this compound and its derivatives against a panel of protein kinases and in anti-viral assays would be a critical next step in elucidating its therapeutic potential. The insights provided in this guide aim to facilitate and inspire such future investigations.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 3-Aminoindazole Scaffold

The 1H-indazole-3-amine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] This scaffold is a key component in numerous therapeutics, including potent tyrosine kinase inhibitors designed to suppress tumor growth.[1][2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's pharmacological profile, making a deep understanding of the physicochemical properties of its derivatives essential for rational drug design. This guide provides an in-depth analysis of a specific derivative, 4-Chloro-1-propyl-1H-indazol-3-amine, offering insights into its structural, analytical, and chemical characteristics.

Part 1: Core Physicochemical Profile

4-Chloro-1-propyl-1H-indazol-3-amine (CAS No. 959240-46-1) is a substituted heterocyclic compound featuring an indazole core.[3][4] The molecule's architecture is defined by a chlorine atom at the 4-position, a propyl group attached to the N1 nitrogen, and an amine group at the 3-position. These features dictate its steric and electronic properties, which in turn influence its solubility, stability, and potential for intermolecular interactions.

Key Identification and Structural Data

A summary of the fundamental properties of 4-Chloro-1-propyl-1H-indazol-3-amine is presented below.

PropertyValueSource
CAS Number 959240-46-1[3][4]
Molecular Formula C₁₀H₁₂ClN₃[3]
Molecular Weight 209.68 g/mol [3]
Typical Purity ≥95%[3]
InChI Key Information not available in search results.
SMILES String Information not available in search results.
Predicted Physical Properties and Experimental Determination
  • Physical Form: Given its molecular weight and heterocyclic aromatic nature, the compound is expected to be a solid at standard temperature and pressure. Related, non-propylated analogs are documented as solids.[5][6]

  • Solubility: The presence of the propyl chain increases its lipophilicity, while the amine and indazole nitrogens offer sites for hydrogen bonding. Therefore, it is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in water.

  • pKa: The basicity of the molecule is primarily attributed to the 3-amino group and the pyridine-like nitrogen (N2) of the indazole ring. The exact pKa would require experimental determination via potentiometric titration, which is critical for understanding its ionization state in physiological media—a key factor in drug absorption and distribution.

Part 2: Spectroscopic and Chromatographic Characterization

Confirming the identity and assessing the purity of 4-Chloro-1-propyl-1H-indazol-3-amine is paramount. A multi-technique approach provides a self-validating system for characterization. Commercial suppliers often provide analytical data including NMR, HPLC, and LC-MS to verify structure and purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each unique proton environment.

    • Aromatic Region: Three protons on the benzene portion of the indazole ring would appear as complex multiplets or distinct doublets and triplets, influenced by the chlorine substituent.

    • Propyl Group: The N-propyl group will exhibit a characteristic triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen.

    • Amine Group: The -NH₂ protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule, including the three carbons of the propyl chain and the seven carbons of the 4-chloro-indazole core.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight.

  • Expected Mass: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 210.68.

  • Isotopic Pattern: A critical validation point is the presence of a characteristic isotopic pattern for chlorine. The spectrum will display two major peaks for the molecular ion: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining purity. A C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) would effectively separate the main compound from any impurities. Purity is calculated based on the relative peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It simultaneously provides retention time data (for purity) and mass data (for identity confirmation) in a single run.

cluster_synthesis Sample Synthesis & Isolation cluster_analysis Analytical Workflow cluster_result Validation synthesis Synthesized 4-Chloro-1-propyl-1H-indazol-3-amine hplc HPLC (Purity Assessment) synthesis->hplc Characterization lcms LC-MS (Identity & Purity) synthesis->lcms Characterization nmr NMR Spectroscopy (Structure Elucidation) synthesis->nmr Characterization validated Structurally Confirmed & Pure Compound hplc->validated Data Corroboration lcms->validated Data Corroboration nmr->validated Data Corroboration

Caption: A typical analytical workflow for compound validation.

Part 3: Synthetic Strategy

The synthesis of 3-aminoindazoles often proceeds via the cyclization of an appropriately substituted benzonitrile with hydrazine.[1][2][7][8] A plausible and efficient route to 4-Chloro-1-propyl-1H-indazol-3-amine would start from a commercially available precursor like 2,6-dichlorobenzonitrile.

The general, field-proven approach involves two key transformations:

  • N-Alkylation: Introduction of the propyl group onto a precursor.

  • Cyclization: Formation of the indazole ring system using hydrazine. The regioselectivity of this step is critical.

A potential synthetic pathway is outlined below.

A 2-Fluoro-6-chlorobenzonitrile (Starting Material) B Intermediate: 2-Chloro-6-(propylamino)benzonitrile A->B 1. Propylamine Nucleophilic Aromatic Substitution C Intermediate: N-Propyl-N-(2-chloro-6-cyanophenyl)nitrosamine B->C 2. Sodium Nitrite, Acid (Diazotization) D 4-Chloro-1-propyl-1H-indazol-3-amine (Final Product) C->D 3. Intramolecular Cyclization (Heat or Reducing Agent)

Caption: Plausible synthetic pathway to the target compound.

This approach leverages established chemical transformations common in the synthesis of heterocyclic compounds, providing a reliable route to the desired product.

Part 4: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for key analytical assessments are provided.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the compound by separating it from potential impurities.

  • Instrumentation: HPLC system with UV detector.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of Acetonitrile:Water.

    • Injection Volume: 10 µL.

  • Validation: Purity is calculated as the percentage area of the main peak relative to the total area of all observed peaks.

Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Objective: To confirm the molecular weight and identity of the compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Methodology:

    • LC Conditions: Use the same column and mobile phase gradient as described in Protocol 4.1.

    • MS Detector Settings:

      • Ionization Mode: ESI Positive.

      • Scan Range: m/z 100-500.

      • Capillary Voltage: ~3.5 kV.

      • Source Temperature: ~120 °C.

    • Sample Preparation: Prepare a ~0.1 mg/mL solution in methanol or acetonitrile.

  • Validation: The resulting mass spectrum should show a prominent peak at m/z corresponding to the protonated molecule [M+H]⁺. The characteristic 3:1 isotopic cluster for a chlorine-containing compound must be observed.

Conclusion

4-Chloro-1-propyl-1H-indazol-3-amine is a compound of significant interest due to its place within the pharmacologically relevant 3-aminoindazole family. This guide has detailed its core physicochemical identifiers, outlined a robust framework for its analytical characterization, and proposed a viable synthetic strategy. The provided protocols for HPLC and LC-MS serve as a foundation for researchers to ensure the quality and identity of this compound in their development pipelines, reinforcing the principles of scientific integrity and reproducibility.

References

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Chemical Synthesis Database. 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. [Link]

  • ChemRxiv | Cambridge Open Engage. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Wikipedia. 5-MeO-AMT. [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]

  • National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-1-propyl-1H-indazol-3-amine, a substituted indazole of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and understanding the synthesis of its derivatives is crucial for the development of novel therapeutic agents. This document details a plausible and efficient two-step synthetic pathway, starting from readily available precursors. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel indazole-based molecules.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[1] The indazole nucleus is a key pharmacophore in a range of therapeutic agents, including those with anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern on the indazole ring plays a critical role in modulating the pharmacological profile of these molecules. The target compound of this guide, 4-Chloro-1-propyl-1H-indazol-3-amine (CAS No. 959240-46-1), features a chlorine atom at the 4-position, an amino group at the 3-position, and a propyl group at the N1-position of the indazole ring. These structural motifs can influence the compound's physicochemical properties and its interactions with biological targets.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, along with a thorough discussion of the key characterization techniques required to confirm its identity and purity.

Proposed Synthetic Pathway

The synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine can be efficiently achieved through a two-step process. This proposed pathway is based on established and reliable reactions for the formation of the indazole ring and its subsequent N-alkylation.

Synthesis_Pathway start 2,6-Dichlorobenzonitrile intermediate 4-Chloro-1H-indazol-3-amine start->intermediate Hydrazine Hydrate, NaOAc, 2-MeTHF, 95 °C final 4-Chloro-1-propyl-1H-indazol-3-amine intermediate->final 1-Bromopropane, Base (e.g., NaH), THF

Figure 1: Proposed two-step synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine.

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine (Intermediate)

The initial and crucial step is the formation of the indazole ring. A highly effective method for the synthesis of 3-aminoindazoles involves the reaction of a suitably substituted 2-halobenzonitrile with hydrazine.[2] In this proposed synthesis, 2,6-dichlorobenzonitrile serves as the starting material. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNA) followed by an intramolecular cyclization to yield the desired 4-chloro-1H-indazol-3-amine. A similar transformation has been successfully employed in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, demonstrating the viability of this approach.[2][3]

Experimental Protocol:

  • To a pressure reactor are added 2,6-dichlorobenzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF) (5 volumes).

  • Hydrazine hydrate (4.0 eq.) is then added to the mixture.

  • The reactor is sealed and the reaction mixture is heated to an internal temperature of 95 °C with stirring for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford pure 4-chloro-1H-indazol-3-amine.[2]

Step 2: N-Propylation of 4-Chloro-1H-indazol-3-amine

The second step involves the selective N-alkylation of the 4-chloro-1H-indazol-3-amine intermediate with a propylating agent, such as 1-bromopropane. A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position. The regiochemical outcome is influenced by factors such as the nature of the substituent on the indazole ring, the choice of base, and the reaction solvent. For many bioactive indazoles, the N1-alkylated isomer is the desired product. Studies have shown that the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can favor N1-alkylation.

Experimental Protocol:

  • To a solution of 4-chloro-1H-indazol-3-amine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • The resulting suspension is stirred at room temperature for 30 minutes.

  • 1-Bromopropane (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired 4-Chloro-1-propyl-1H-indazol-3-amine.

Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the indazole nitrogen). Aromatic protons on the indazole ring will appear as a set of doublets and a triplet. The amine protons will likely appear as a broad singlet.
¹³C NMR Resonances for the three distinct carbon atoms of the propyl group. Aromatic carbons of the indazole ring will appear in the downfield region. The carbon bearing the chlorine atom will be influenced by its electronegativity.[4]
Mass Spec. The molecular ion peak (M+) should be observed, corresponding to the molecular weight of the compound (C₁₀H₁₂ClN₃, MW: 209.68 g/mol ).[5] The fragmentation pattern may show losses corresponding to the propyl group and other characteristic fragments.[6][7]
Chromatographic and Physical Analysis
Technique Purpose
HPLC/LC-MS To determine the purity of the final compound and to confirm its molecular weight.[5]
Melting Point To assess the purity of the crystalline solid and for comparison with literature values if available.

Safety Considerations

  • 2,6-Dichlorobenzonitrile: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be carried out in a fume hood with extreme caution.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • 1-Bromopropane: This is a flammable liquid and an irritant. Handle in a well-ventilated area.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of 4-Chloro-1-propyl-1H-indazol-3-amine. The proposed two-step synthesis, involving the formation of the indazole ring followed by N-propylation, is based on well-established chemical transformations. The guide also emphasizes the critical importance of thorough characterization using modern analytical techniques to ensure the identity and purity of the final product. By providing detailed experimental considerations and highlighting key safety precautions, this document serves as a valuable resource for chemists in the field of drug discovery and development, facilitating the synthesis of novel indazole derivatives for further biological evaluation.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available from: [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available from: [Link]

  • Google Patents. (n.d.). Therapeutic indazoles.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of indazole compound.
  • PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. École Polytechnique Fédérale de Lausanne. Available from: [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available from: [Link]

  • Da Settimo, F., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(8), 3536-3545. Available from: [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

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Spectroscopic Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1-propyl-1H-indazol-3-amine, a substituted indazole derivative of interest in medicinal chemistry and drug development. Indazole scaffolds are prevalent in numerous biologically active compounds, making their unambiguous structural elucidation paramount.[1][2] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and self-validating framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Chloro-1-propyl-1H-indazol-3-amine, presented below, features a bicyclic indazole core, a chlorine substituent on the benzene ring, an amino group at position 3, and a propyl group on one of the pyrazole nitrogens.

Figure 1: Molecular Structure of 4-Chloro-1-propyl-1H-indazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-1-propyl-1H-indazol-3-amine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are tabulated below, based on analogous structures.[3]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H (C5-H)7.2 - 7.4d1HDoublet due to coupling with C6-H.
Aromatic-H (C6-H)6.9 - 7.1t1HTriplet due to coupling with C5-H and C7-H.
Aromatic-H (C7-H)7.5 - 7.7d1HDoublet due to coupling with C6-H.
NH₂5.0 - 5.5s (broad)2HBroad singlet, exchangeable with D₂O.
N-CH₂ (propyl)4.1 - 4.3t2HTriplet due to coupling with adjacent CH₂.
CH₂ (propyl)1.8 - 2.0sextet2HSextet due to coupling with adjacent CH₂ and CH₃.
CH₃ (propyl)0.9 - 1.1t3HTriplet due to coupling with adjacent CH₂.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-1-propyl-1H-indazol-3-amine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.[3]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to the deuterium frequency of the solvent to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C3 (bearing NH₂)148 - 150
C3a140 - 142
C4 (bearing Cl)118 - 120
C5128 - 130
C6115 - 117
C7120 - 122
C7a124 - 126
N-CH₂ (propyl)45 - 47
CH₂ (propyl)22 - 24
CH₃ (propyl)10 - 12

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Employ a wider spectral width compared to ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, sharp (doublet)N-H stretch (primary amine)
2850 - 3000MediumC-H stretch (aliphatic)
~3050WeakC-H stretch (aromatic)
1600 - 1650StrongN-H bend (scissoring)
1450 - 1600Medium-StrongC=C stretch (aromatic)
1000 - 1200StrongC-N stretch
700 - 800StrongC-Cl stretch

Causality in IR Interpretation: The presence of a primary amine is strongly indicated by a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[4] The aliphatic C-H stretches from the propyl group will be observed just below 3000 cm⁻¹, while the weaker aromatic C-H stretches appear just above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum can be analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Molecular Ion: For 4-Chloro-1-propyl-1H-indazol-3-amine (C₁₀H₁₂ClN₃), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 209.0719 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M+2 peak at approximately 211.0690 g/mol with about one-third the intensity of the molecular ion peak.

Proposed Fragmentation Pathway:

fragmentation M [C₁₀H₁₂³⁵ClN₃]⁺˙ m/z = 209 frag1 [M - C₃H₇]⁺ m/z = 166 M->frag1 - C₃H₇˙ frag2 [M - Cl]⁺ m/z = 174 M->frag2 - Cl˙ frag3 [M - NH₂]⁺ m/z = 193 M->frag3 - NH₂˙ M2 [C₁₀H₁₂³⁷ClN₃]⁺˙ m/z = 211

Figure 2: Proposed Mass Spectrometry Fragmentation of 4-Chloro-1-propyl-1H-indazol-3-amine.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak and the M+2 peak to confirm the molecular weight and the presence of chlorine.

    • Analyze the fragmentation pattern to gain further structural information. For instance, the loss of a propyl radical (43 Da) or a chlorine radical (35 Da) would be expected fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-Chloro-1-propyl-1H-indazol-3-amine. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, which is crucial for its application in drug discovery and development. The provided protocols are based on standard analytical practices and can be adapted to specific laboratory instrumentation.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link][3][5][6]

  • PubChem. (n.d.). 1H-Indazol-3-amine. National Center for Biotechnology Information. [Link][7]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link][8]

  • Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. [Link][4]

  • NIST. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-. NIST WebBook. [Link][9]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. [2]

  • NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link][1]

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Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-1-Alkyl-1H-Indazol-3-Amines

The indazole nucleus is a bicyclic heteroaromatic system that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing biologically active molecules. Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3]

Within this versatile class, the 1H-indazol-3-amine moiety is a particularly effective pharmacophore, serving as a critical hinge-binding fragment in numerous kinase inhibitors.[2] This guide focuses specifically on the 4-chloro-1-alkyl-1H-indazol-3-amine core. The introduction of a chlorine atom at the 4-position and an alkyl group at the N1-position provides a strategic approach to modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications are crucial for fine-tuning target affinity, selectivity, and pharmacokinetic properties, making this scaffold a subject of significant interest in modern drug discovery.

I. Synthetic Strategies for 4-Chloro-1-Alkyl-1H-Indazol-3-Amines

The construction of the 4-chloro-1-alkyl-1H-indazol-3-amine scaffold is a multi-step process that requires precise control of regioselectivity. The most common strategies involve the cyclization of appropriately substituted benzonitriles with hydrazine, followed by N-alkylation.

Causality in Synthetic Design:

The choice of starting material is critical. Substituted 2-halobenzonitriles (e.g., 2-fluoro or 2,6-dichloro) are frequently employed because the halogen at the 2-position acts as a leaving group for the intramolecular nucleophilic aromatic substitution (SNAr) by the hydrazine adduct, which drives the formation of the indazole ring.[2][4] The subsequent N-alkylation step is often directed to the N1 position, though the potential for N2 alkylation exists and must be controlled through careful selection of reaction conditions. The use of a base is essential to deprotonate the indazole nitrogen, rendering it nucleophilic for the reaction with an alkyl halide.[5][6]

General Synthetic Workflow

G cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: N1-Alkylation A Substituted 2-Halobenzonitrile (e.g., 2,6-Dichlorobenzonitrile) C 4-Chloro-1H-indazol-3-amine Core A->C Cyclization / SₙAr B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C F Target Compound: 4-Chloro-1-alkyl-1H-indazol-3-amine C->F D Alkyl Halide (R-X) D->F E Base (e.g., K₂CO₃, NaH) E->F Deprotonation

Caption: General two-step synthesis of 4-chloro-1-alkyl-1H-indazol-3-amines.

II. Key Biological Activities and Mechanisms of Action

The 4-chloro-1-alkyl substitution pattern on the 1H-indazol-3-amine scaffold gives rise to a range of potent biological activities, primarily centered on the inhibition of protein kinases involved in cell signaling pathways.

A. Kinase Inhibition: A Privileged Hinge-Binder

The indazole ring is a bioisostere of the phenol group and is adept at forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many protein kinases.[7][8] The 3-amino group and the N2 nitrogen of the indazole ring typically act as a hydrogen bond donor and acceptor, respectively, anchoring the inhibitor to the enzyme. Several FDA-approved small-molecule anticancer drugs incorporate the indazole scaffold for this reason.[9][10]

Derivatives of this class have shown potent inhibitory activity against a variety of kinases, including:

  • BCR-ABL: A key target in chronic myeloid leukemia (CML). 3-Aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, effective even against resistant mutants like T315I.[11]

  • PKMYT1: Inhibition of this kinase disrupts the G2/M cell cycle checkpoint, a promising therapeutic approach for cancers with p53 mutations.[12]

  • Tyrosine Kinases: This broad family, including Lck (lymphocyte-specific kinase), is a frequent target for indazole-based inhibitors in both oncology and immunology.[7]

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor hinge Hinge Region (Backbone Amino Acids) gatekeeper Gatekeeper Residue pocket_space Hydrophobic Pocket inhibitor 4-Chloro-1-Alkyl- 1H-Indazol-3-Amine inhibitor->hinge H-Bonding (Anchor) inhibitor->pocket_space Hydrophobic/Steric Interactions (Selectivity)

Caption: Conceptual model of an indazole inhibitor binding to a kinase active site.

B. Anticancer Activity

Stemming from their role as kinase inhibitors, 4-chloro-1-alkyl-1H-indazol-3-amines and related analogs are potent anticancer agents. They exert their effects by disrupting signaling pathways that control cell proliferation, survival, and metastasis.

  • Inhibition of Cell Proliferation: These compounds have demonstrated potent growth-inhibitory activity against a wide array of human cancer cell lines.[1][2]

  • Induction of Apoptosis: Treatment with indazole derivatives can trigger programmed cell death. Mechanistic studies show this is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[3][9][10]

  • Inhibition of Metastasis: Some derivatives have been shown to reduce cancer cell migration and invasion, key processes in the formation of metastases.[9][10] This effect is linked to the modulation of matrix metalloproteinases (MMPs).[9][10]

Table 1: Representative Antiproliferative Activity of Indazole Derivatives

Compound Class Cell Line Cancer Type IC₅₀ (µM) Reference
1H-Indazole-3-Amide Derivative (6o) K562 Chronic Myeloid Leukemia 5.15 [1][2][3]
1H-Indazole-3-Amide Derivative (6o) A549 Lung Cancer >50 [2]
1H-Indazole-3-Amide Derivative (6o) PC-3 Prostate Cancer >50 [2]
1H-Indazole-3-Amide Derivative (6o) Hep-G2 Hepatoma >50 [2]
Indazole Derivative (2f) 4T1 Breast Cancer 0.23 [9][10]
Indazole Derivative (2f) A549 Lung Cancer 1.15 [9]

| Indazole Derivative (2f) | HCT116 | Colon Cancer | 0.46 |[9] |

Note: IC₅₀ values are highly dependent on the specific substitutions on the indazole core.

C. Anti-inflammatory Properties

Chronic inflammation is linked to numerous diseases, including cancer. Indazole derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key mediators of the inflammatory response.[13]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Certain indazole compounds are effective inhibitors of COX-2.

  • Cytokine Inhibition: They can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[13]

Table 2: Anti-inflammatory Activity of Representative Indazoles

Compound Target IC₅₀ (µM) Reference
5-Aminoindazole COX-2 12.32 [13]
6-Nitroindazole COX-2 19.22 [13]
Indazole COX-2 23.42 [13]
6-Nitroindazole IL-1β 100.75 [13]

| Indazole | IL-1β | 120.59 |[13] |

D. Other Notable Activities

The versatility of the substituted indazole scaffold extends to other therapeutic areas:

  • Antiprotozoal: Derivatives have shown activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[14][1]

  • Antiviral: The related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[4][15][16]

III. Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly sensitive to the nature and position of its substituents. Understanding these relationships is fundamental to rational drug design.

  • 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the C4 position can significantly influence the pKa of the indazole nitrogens and the 3-amino group. This modulates the strength of hydrogen bonding interactions in the target binding site. Its steric bulk also dictates the allowable conformations within a binding pocket.

  • 1-Alkyl Substituent: The alkyl group at the N1 position primarily explores hydrophobic pockets and can be optimized to improve binding affinity and selectivity.[8] Varying the size and nature of this group (e.g., ethyl, isopropyl, cyclopropyl) is a key strategy for modulating ADME (absorption, distribution, metabolism, and excretion) properties, particularly metabolic stability.

  • Substituents on Appended Groups: For many indazole-based inhibitors, the 3-amino group is acylated or connected to other aromatic rings. Substitutions on these appended moieties are critical for overall potency and selectivity, often reaching into solvent-exposed regions or secondary binding pockets of the target protein.[2][17]

IV. Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of 4-chloro-1-alkyl-1H-indazol-3-amines.

Protocol 1: Synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine

This protocol is a conceptual representation based on established synthetic routes.[2][4]

Step A: Synthesis of 4-Chloro-1H-indazol-3-amine

  • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in a suitable solvent like 2-methyltetrahydrofuran, add sodium acetate (1.2 eq).

  • Add hydrazine hydrate (4.0 eq) to the mixture.

  • Heat the reaction in a sealed vessel to 95 °C for 18 hours.

  • After cooling, the reaction mixture is worked up using an appropriate extraction procedure. The crude product is then purified, often by recrystallization, to yield 4-chloro-1H-indazol-3-amine.

Step B: N1-Alkylation

  • Suspend 4-chloro-1H-indazol-3-amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.

  • Add ethyl iodide (or ethyl bromide) (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-chloro-1-ethyl-1H-indazol-3-amine.

Protocol 2: In Vitro Antiproliferative (MTT) Assay

This protocol assesses the ability of a compound to inhibit cancer cell growth.[2][9]

Workflow for In Vitro Cytotoxicity Assay

A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow cells to attach) A->B C 3. Treat cells with serial dilutions of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent (yellow) D->E F 6. Incubate for 4h (viable cells convert MTT to purple formazan) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate % viability and determine IC₅₀ H->I

Caption: Step-by-step workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

V. Conclusion and Future Directions

The 4-chloro-1-alkyl-1H-indazol-3-amine scaffold represents a highly versatile and potent core for the development of novel therapeutics. Its proven ability to interact with key biological targets, particularly protein kinases, solidifies its importance in oncology and inflammation research. The strategic placement of the 4-chloro and 1-alkyl groups provides medicinal chemists with powerful tools to optimize potency, selectivity, and drug-like properties. Future research will likely focus on exploring novel alkyl substitutions at the N1 position to further enhance pharmacokinetic profiles and on decorating the 3-amino position to achieve highly selective inhibition of emerging therapeutic targets.

References

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  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). ResearchGate. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Available at: [Link]

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). National Institutes of Health (NIH). Available at: [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics | Request PDF. (2007). ResearchGate. Available at: [Link]

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  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Available at: [Link]

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"4-Chloro-1-propyl-1H-indazol-3-amine" as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1-propyl-1H-indazol-3-amine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 4-Chloro-1-propyl-1H-indazol-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and strategic application in the design of complex, biologically active molecules. This document is structured to provide not just protocols, but the underlying chemical principles and strategic insights required for effective utilization in a research and development setting.

The Strategic Importance of the Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of clinically successful drugs and investigational agents. Indazole derivatives exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][3][4]

The therapeutic versatility of the indazole nucleus is attributed to several key features:

  • Structural Rigidity: The fused ring system provides a well-defined three-dimensional structure that can be oriented to interact with specific biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

  • Tunable Electronics: The aromatic system can be readily functionalized with electron-donating or electron-withdrawing groups to modulate the molecule's electronic properties, influencing binding affinity and pharmacokinetic profiles.

The 3-aminoindazole substructure is particularly significant. It serves as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases, a class of enzymes frequently targeted in oncology.[5] Molecules like Linifanib and the HIV capsid inhibitor Lenacapavir feature this critical motif, underscoring its importance in drug design.[6][7]

Physicochemical Characterization of 4-Chloro-1-propyl-1H-indazol-3-amine

4-Chloro-1-propyl-1H-indazol-3-amine is a strategically substituted indazole derivative designed for versatility in synthetic chemistry. The specific combination of its functional groups—a nucleophilic amine, a halogen for cross-coupling, and an alkyl chain for modulating solubility—makes it a highly valuable intermediate.

PropertyValueSource
CAS Number 959240-46-1[8]
Molecular Formula C₁₀H₁₂ClN₃[8]
Molecular Weight 209.68 g/mol [8]
Appearance Typically a solidInferred
Purity Commercially available at ≥95%[8]
Key Functional Groups 3-amino, 4-chloro, N1-propyl-

The N1-propyl group is a critical feature. Unlike an unsubstituted N-H indazole, the propyl group prevents tautomerization and provides a lipophilic handle, which can enhance solubility in organic solvents and influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Synthesis Pathway and Methodologies

A plausible and efficient synthesis initiates from 2,6-dichlorobenzonitrile. This pathway involves a two-step sequence: a regioselective cyclization with hydrazine to form the 3-aminoindazole core, followed by a selective N-alkylation.

G cluster_0 Step 1: 3-Aminoindazole Formation cluster_1 Step 2: N1-Alkylation A 2,6-Dichlorobenzonitrile B 4-Chloro-1H-indazol-3-amine A->B  Hydrazine Hydrate, Heat   C 4-Chloro-1-propyl-1H-indazol-3-amine (Target) B->C  1-Iodopropane, Base (e.g., K2CO3), DMF   G cluster_0 Derivatization Pathways main 4-Chloro-1-propyl-1H-indazol-3-amine 3-NH2 (Nucleophilic Site) 4-Cl (Coupling Site) Amide Amide/Urea Formation main:f1->Amide RCOCl or R-NCO Alkylation N-Alkylation/Arylation main:f1->Alkylation R-X, Base Suzuki Suzuki Coupling (C-C bond) main:f2->Suzuki Ar-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig (C-N/C-O bond) main:f2->Buchwald R-NH2 or R-OH, Pd catalyst

Sources

The Indazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile derivatization, leading to compounds with a remarkable breadth of biological activities.[2][3] This technical guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, relevant signaling pathways, and validated experimental protocols for target engagement and validation. We will delve into the causality behind experimental choices and provide a framework for the rational design of next-generation indazole-based therapeutics.

Introduction: The Versatility of the Indazole Core

Indazole and its derivatives are relatively rare in nature but have demonstrated significant pharmacological potential in synthetic libraries.[1][2] The scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal pharmacophore for targeting a diverse array of biological macromolecules.[4] Marketed drugs such as the anti-cancer agents Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib underscore the clinical success of this heterocyclic system.[1][4] This guide will systematically explore the major classes of therapeutic targets for indazole derivatives, with a focus on oncology, inflammation, and beyond.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] Indazole derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases.

Tyrosine Kinase Inhibitors (TKIs)

Many indazole-based drugs are potent inhibitors of tyrosine kinases, which are critical for processes such as cell growth, proliferation, and angiogenesis.

  • Mechanism of Action: Indazole derivatives typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. The indazole ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Key Examples & Targets:

    • Pazopanib: A multi-targeted TKI that inhibits VEGFR, PDGFR, and c-Kit, among others. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

    • Axitinib: A selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a primary mediator of cytokine signaling, playing a critical role in inflammation and immunity.[5]

  • Mechanism of Action: Indazole derivatives can inhibit one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2), thereby blocking the downstream phosphorylation and activation of STAT proteins.[5] This disruption of the JAK-STAT pathway reduces the production of pro-inflammatory cytokines.[5]

  • Key Example & Target:

    • Delgocitinib: A pan-JAK inhibitor that effectively blocks the signaling of multiple cytokines involved in inflammatory skin conditions.[5][6] It is approved for the treatment of atopic dermatitis and chronic hand eczema.[7][8]

Signaling Pathway: JAK-STAT Inhibition by Delgocitinib

JAK_STAT_Pathway cluster_dimer Dimerization cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT nucleus Nucleus stat_p->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene Activation delgocitinib Delgocitinib delgocitinib->jak Inhibition

Caption: Delgocitinib inhibits JAK, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Other Kinase Targets

Indazole derivatives have shown inhibitory activity against a range of other kinases, including:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors[9]

  • Proviral Integration site MuLV (Pim) kinase inhibitors[9]

  • Aurora kinase inhibitors[9]

  • Bcr-Abl inhibitors[9]

  • PI3K/AKT/mTOR pathway inhibitors[10]

DNA Damage Response and Repair: Targeting Genomic Instability

A key strategy in cancer therapy is to exploit the genomic instability of tumor cells. Indazole derivatives have been successfully developed to target key players in the DNA damage response (DDR).

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

  • Mechanism of Action: Niraparib, an indazole-based PARP inhibitor, works through two primary mechanisms: inhibiting the enzymatic activity of PARP1 and PARP2, and "trapping" PARP enzymes on damaged DNA.[11][12] This prevents the repair of single-strand DNA breaks, which then collapse replication forks to form double-strand breaks.[13] In HRR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.[13]

  • Key Example & Target:

    • Niraparib: A potent inhibitor of PARP1 and PARP2, approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1][11]

Experimental Workflow: Validating PARP Inhibition

PARP_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models enzymatic PARP Enzymatic Assay (IC50 Determination) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) enzymatic->cell_viability trapping PARP Trapping Assay trapping->cell_viability dna_damage γH2AX Foci Formation (Immunofluorescence) cell_viability->dna_damage apoptosis Apoptosis Assay (e.g., Annexin V) dna_damage->apoptosis xenograft Tumor Xenograft Model (BRCA-mutant) apoptosis->xenograft

Caption: A typical workflow for validating the efficacy of a PARP inhibitor.

Hormonal Signaling: Modulating Receptor Function

Targeting hormone signaling pathways is a cornerstone of therapy for hormone-dependent cancers.

Androgen Receptor (AR) Antagonists

The androgen receptor is a key driver of prostate cancer growth and progression.

  • Mechanism of Action: Enzalutamide is a second-generation non-steroidal anti-androgen. It acts as a potent AR signaling inhibitor by competitively inhibiting androgen binding to the AR, preventing nuclear translocation of the AR, and inhibiting the association of the AR with DNA.[14][15]

  • Key Example & Target:

    • Enzalutamide: An androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[16]

Cellular Metabolism and Bioenergetics: A Renewed Focus in Oncology

Altered cellular metabolism is a recognized hallmark of cancer. Indazole derivatives have been developed to target the unique metabolic vulnerabilities of tumor cells.

Mitochondrial Function Modulators
  • Mechanism of Action: Lonidamine, an indazole-3-carboxylic acid derivative, disrupts cancer cell metabolism through multiple mechanisms.[17] It inhibits key glycolytic enzymes like hexokinase and modulates mitochondrial function by inhibiting the succinate-ubiquinone reductase activity of respiratory Complex II.[17][18][19] This leads to a decrease in cellular energy production and can induce apoptosis.[17]

  • Key Example & Target:

    • Lonidamine: A modulator of energy metabolism with anticancer properties, often used to sensitize tumors to other therapies.[17][20]

Inflammation and Immunology: Broadening the Therapeutic Scope

The anti-inflammatory properties of indazole derivatives have been recognized for some time, with applications in various inflammatory conditions.[3][21]

  • Mechanism of Action: Some indazole derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[21] This can occur through the modulation of signaling pathways like NF-κB and AP-1.[21]

  • Key Example & Target:

    • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2]

Novel and Emerging Targets

Research into indazole derivatives continues to uncover novel therapeutic targets.

  • Gamendazole: An indazole carboxylic acid derivative investigated as a male contraceptive.[22] It targets Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatogenesis.[22][23][24]

Experimental Protocols: A Guide to Target Validation

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole derivative against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the indazole derivative in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare a solution of the recombinant kinase and its specific substrate in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the kinase.

  • Assay Procedure:

    • Add the diluted indazole derivative to the wells of a microplate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a short period to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent (e.g., a reagent that quantifies the amount of ADP produced or the amount of phosphorylated substrate).

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of an indazole derivative on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Methodology:

  • Cell Culture:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the indazole derivative for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

CompoundTarget(s)IC50/ActivityDisease AreaReference
Niraparib PARP1, PARP2Potent inhibitorOvarian, Breast, Prostate Cancer[1]
Pazopanib VEGFR, PDGFR, c-KitMulti-targeted TKIRenal Cell Carcinoma, Soft Tissue Sarcoma[1]
Axitinib VEGFRs 1, 2, 3Selective TKIRenal Cell Carcinoma[4]
Delgocitinib JAK1, JAK2, JAK3, TYK2Pan-JAK inhibitorAtopic Dermatitis, Chronic Hand Eczema[5]
Enzalutamide Androgen ReceptorAR antagonistProstate Cancer[14]
Lonidamine Hexokinase, Complex IIMetabolic inhibitorCancer (sensitizing agent)[17]
Gamendazole HSP90AB1, EEF1A1InhibitorMale Contraception (investigational)[22][23]

Conclusion and Future Perspectives

The indazole scaffold has unequivocally demonstrated its value in the development of innovative therapeutics targeting a wide range of diseases.[1][4] Its synthetic tractability and ability to interact with diverse biological targets ensure its continued prominence in drug discovery.[1] Future research will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel therapeutic targets, and the use of this scaffold in emerging areas such as targeted protein degradation (e.g., PROTACs). The insights provided in this guide aim to equip researchers with the foundational knowledge to harness the full therapeutic potential of indazole derivatives.

References

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The Indazole Core as a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 4-chloro-1-propyl-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Moiety in Modern Drug Discovery

The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of clinically successful drugs, particularly in the oncology space.[3] Marketed drugs such as Pazopanib, a multi-tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, underscoring its therapeutic relevance.[2] The 3-aminoindazole subtype, in particular, serves as a versatile template for developing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.[4][5]

This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of a specific class of 3-aminoindazoles: 4-chloro-1-propyl-indazol-3-amine analogs. By systematically dissecting the contributions of the indazole core and its substituents at the 4-chloro, 1-propyl, and 3-amino positions, we will elucidate the chemical principles governing their biological activity. This analysis is intended to empower researchers, scientists, and drug development professionals in the rational design of novel, potent, and selective therapeutic agents.

The Core Scaffold: 4-chloro-1-propyl-1H-indazol-3-amine

The foundational structure for our SAR exploration is 4-chloro-1-propyl-1H-indazol-3-amine. Each component of this molecule plays a crucial role in its interaction with biological targets.

  • The Indazole Ring: This bicyclic system provides a rigid scaffold that positions the other functional groups in a defined three-dimensional space. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with the hinge region of many protein kinases.[5]

  • The 3-Amino Group: The exocyclic amino group at the C3 position is a critical pharmacophore. It often forms key hydrogen bonds with the backbone of the target protein, anchoring the inhibitor in the active site. Modifications to this group can significantly impact binding affinity and selectivity.

  • The 4-Chloro Substituent: The chlorine atom at the C4 position influences the electronic properties of the indazole ring and can engage in halogen bonding or occupy hydrophobic pockets within the target's active site. Its presence can enhance potency and modulate the overall physicochemical properties of the molecule.

  • The 1-Propyl Group: The propyl group at the N1 position of the indazole ring typically extends into a hydrophobic region of the binding pocket. The size, shape, and lipophilicity of this substituent can be fine-tuned to optimize van der Waals interactions and improve cell permeability.

Structure-Activity Relationship (SAR) Analysis

The following sections will dissect the SAR of 4-chloro-1-propyl-indazol-3-amine analogs by examining the impact of modifications at each key position. The insights are synthesized from studies on closely related indazole-3-amine scaffolds, primarily in the context of protein kinase inhibition.

Modifications of the Indazole Ring (C4, C5, C6, and C7 Positions)

Substitutions on the benzene portion of the indazole ring can profoundly affect biological activity by altering steric and electronic properties, as well as providing new points of interaction with the target protein.

  • C4 Position: The presence of a halogen, such as the chloro group in our core scaffold, is often beneficial for potency. In a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be more potent.[1] This suggests that both electron-donating and electron-withdrawing groups can be accommodated, depending on the specific target. For kinase inhibition, a chloro or other small hydrophobic group at C4 can occupy a small hydrophobic pocket, enhancing affinity.

  • C5 and C6 Positions: Generally, only small groups are well-tolerated at the C5 and C7 positions.[1] Larger substituents can introduce steric clashes with the target protein. However, the C6 position is often more amenable to substitution. For example, in a series of FGFR1 inhibitors, a 6-(3-methoxyphenyl) group was found to be a promising substituent, leading to potent enzymatic inhibition.[2] This highlights the potential for extending the molecule from the C6 position to engage with solvent-exposed regions or adjacent pockets.

  • C7 Position: Similar to the C5 position, the C7 position is often sterically constrained. In the development of analog-sensitive Akt inhibitors, the C7 position of an indazole scaffold was targeted for introducing bulky substituents designed to clash with the wild-type kinase's gatekeeper residue, thereby engineering selectivity for a mutant version of the kinase.[6]

Table 1: Impact of Indazole Ring Substitution on Kinase Inhibitory Activity (Illustrative Examples)

PositionSubstituentTarget KinaseEffect on ActivityReference
C4Methoxy, HydroxyCCR4Increased potency[1]
C63-MethoxyphenylFGFR1Increased potency[2]
C7Bulky GroupsAkt (analog-sensitive)Engineered selectivity[6]
Modifications at the N1 Position

The N1 substituent of the indazole ring typically projects into a hydrophobic pocket of the target protein. Therefore, the nature of this group is critical for optimizing potency and pharmacokinetic properties.

  • Alkyl Groups: Small alkyl groups like methyl, ethyl, and propyl are commonly employed. The choice of alkyl chain length can be used to fine-tune lipophilicity and optimize interactions within the hydrophobic pocket. For instance, replacing an ethyl with a cyclobutyl group on an indazole scaffold led to enhanced potency in a series of selective estrogen receptor degraders.[2]

  • Aromatic and Heteroaromatic Groups: The introduction of benzyl or other aryl groups at the N1 position can lead to additional π-π stacking or other favorable interactions. In the context of CCR4 antagonists, N1 meta-substituted benzyl groups were found to be among the most potent N1-substituents.[1]

  • Groups with Basic Moieties: Incorporating basic groups, such as piperazine or morpholine, can improve aqueous solubility. However, strongly basic amines may lead to low oral absorption.[1] Less basic analogs, like morpholines, can offer a good balance of solubility and absorption. An N-ethylpiperazine group was found to be important for both enzymatic and cellular activity in a series of FGFR1 inhibitors.[2]

Modifications at the 3-Amino Position

The 3-amino group is a crucial anchor, and its modifications, while less common than substitutions at other positions, can be used to introduce new interactions or modulate the molecule's properties.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 3-amino group can introduce new hydrogen bond acceptors and allow for the exploration of additional binding pockets. For instance, 5-chlorothiophene-2-sulfonamide was identified as the most potent N3-substituent in a series of CCR4 antagonists.[1]

  • Amide and Carboxamide Linkages: The 3-amino group can be part of a larger amide or carboxamide structure. In a study of indazole-3-carboxamides as CRAC channel blockers, the specific regiochemistry of the amide linker was found to be critical for activity.[7] This underscores the importance of the precise orientation of functional groups at this position.

Experimental Protocols

General Synthesis of 4-chloro-1-propyl-1H-indazol-3-amine Analogs

The synthesis of 3-aminoindazole derivatives often begins with a substituted 2-fluorobenzonitrile. A general and robust synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: C3-Amine Modification (Example) A 2-Fluoro-6-chlorobenzonitrile B 4-Chloro-1H-indazol-3-amine A->B Hydrazine Hydrate, n-Butanol, Reflux[1] C 4-Chloro-1-propyl-1H-indazol-3-amine B->C 1-Iodopropane, K2CO3, DMF D N-(4-Chloro-1-propyl-1H-indazol-3-yl)acetamide C->D Acetic Anhydride, Pyridine

Step-by-Step Protocol for the Synthesis of 4-Chloro-1H-indazol-3-amine (Intermediate B):

  • To a solution of 2-fluoro-6-chlorobenzonitrile (1.0 eq) in n-butanol (10 mL per gram of starting material), add hydrazine hydrate (3.0 eq).[1]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.[1]

  • Allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford 4-chloro-1H-indazol-3-amine.

Step-by-Step Protocol for N1-Propylation (to yield Intermediate C):

  • To a solution of 4-chloro-1H-indazol-3-amine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1-iodopropane (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-1-propyl-1H-indazol-3-amine.

In Vitro Kinase Inhibition Assay Protocol (General)

The following is a generalized protocol for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

Kinase_Assay_Workflow A Prepare Compound Dilutions C Incubate Compound with Kinase Mixture A->C B Prepare Kinase/Substrate/ATP Mixture B->C D Stop Reaction C->D Specific time interval E Detect Kinase Activity (e.g., Phosphorylation) D->E F Data Analysis (IC50 determination) E->F

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.

  • Reaction Mixture: In a microplate well, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP. The concentration of ATP should be at or near its Km for the kinase.

  • Incubation: Add the diluted test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway Context: Inhibition of the PI3K/Akt/mTOR Pathway

Many 3-aminoindazole-based kinase inhibitors target key components of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Survival [label="Survival", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Inhibitor [label="4-Chloro-1-propyl-indazol-3-amine\nAnalog (e.g., Akt Inhibitor)", shape=box, style="rounded,filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> Proliferation; Akt -> Survival [label="Inhibition of\nApoptosis"]; Inhibitor -> Akt [label="Inhibition", color="#EA4335", style=bold]; } Caption: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.

As depicted in the diagram, a 4-chloro-1-propyl-indazol-3-amine analog designed as an Akt inhibitor would block the phosphorylation and activation of downstream targets like mTORC1, thereby inhibiting cell growth and proliferation and promoting apoptosis.

Conclusion and Future Directions

The 4-chloro-1-propyl-indazol-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly protein kinase inhibitors. The structure-activity relationships discussed herein provide a framework for the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. Key takeaways for future optimization efforts include:

  • Fine-tuning the N1-substituent: Exploration of different alkyl, cycloalkyl, and substituted benzyl groups at the N1 position is likely to yield improvements in potency and drug-like properties.

  • Exploring C6-substitutions: The C6 position appears to be a viable point for introducing larger substituents to probe for additional interactions with the target protein.

  • Balancing Potency and Physicochemical Properties: While modifications can enhance potency, it is crucial to concurrently monitor physicochemical properties such as solubility and permeability to ensure the development of orally bioavailable drug candidates.

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the 4-chloro-1-propyl-indazol-3-amine core can be further elaborated to generate the next generation of targeted therapies.

References

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"4-Chloro-1-propyl-1H-indazol-3-amine" for fragment-based drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4-Chloro-1-propyl-1H-indazol-3-amine in Fragment-Based Drug Design

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of the chemical fragment, 4-Chloro-1-propyl-1H-indazol-3-amine, within a Fragment-Based Drug Design (FBDD) workflow. We will explore the rationale behind its selection, its physicochemical properties, and the experimental methodologies for its screening, validation, and subsequent optimization into a potential lead compound.

The Strategic Imperative of Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient methodology in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It begins by screening small, low-molecular-weight compounds, known as "fragments," which typically bind with low affinity to the target protein.[3][4][5] The core principle is that these small fragments can explore the chemical space of a protein's binding site more effectively, increasing the probability of identifying high-quality interactions.[4][5] These initial "hits" then serve as highly qualified starting points for a rational, structure-guided evolution into potent and selective lead compounds.[6][7]

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8][9][10] Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to interact with various biological targets, and it is known to participate in key interactions such as hydrogen bonding and pi-stacking.[8][9] This makes indazole derivatives, like 4-Chloro-1-propyl-1H-indazol-3-amine, attractive candidates for inclusion in fragment libraries.

Profile of a Promising Fragment: 4-Chloro-1-propyl-1H-indazol-3-amine

The selection of fragments for a screening library is a critical first step in any FBDD campaign.[5][11] Fragments are typically selected based on the "Rule of Three" (Ro3), which suggests a molecular weight ≤ 300 Da, a ClogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[12] These guidelines aim to ensure that the fragments are small, possess adequate solubility, and have a lower complexity, which increases the likelihood of forming efficient and specific interactions with the target protein.[4]

Table 1: Physicochemical Properties of 4-Chloro-1-propyl-1H-indazol-3-amine

PropertyValue"Rule of Three" Compliance
CAS Number 959240-46-1N/A
Molecular Formula C₁₀H₁₂ClN₃N/A
Molecular Weight 209.68 g/mol Yes (≤ 300 Da)
Estimated ClogP ~2.8Yes (≤ 3)
Hydrogen Bond Donors 1 (amine -NH₂)Yes (≤ 3)
Hydrogen Bond Acceptors 2 (indazole nitrogens)Yes (≤ 3)
Rotatable Bonds 2Low (promotes defined binding)

Note: ClogP is an estimation and the actual value may vary.

As shown in Table 1, 4-Chloro-1-propyl-1H-indazol-3-amine adheres well to the "Rule of Three," making it an excellent candidate for a fragment library.[13] Its structure presents several key features for target interaction:

  • The 3-amino group can act as a hydrogen bond donor.

  • The indazole ring nitrogens can act as hydrogen bond acceptors.

  • The chlorine atom at the 4-position can engage in halogen bonding or occupy a hydrophobic pocket.

  • The N1-propyl group provides a vector for either occupying a hydrophobic sub-pocket or for future synthetic elaboration (fragment growing).[7]

Synthesis Pathway

While specific synthesis routes for this exact molecule are not widely published in peer-reviewed literature, a plausible synthetic strategy can be derived from established methods for creating substituted indazoles.[14] A common approach involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine, followed by N-alkylation.

A potential synthesis could be:

  • Indazole Formation: Reaction of 2-fluoro-3-chlorobenzonitrile with hydrazine hydrate to form 4-chloro-1H-indazol-3-amine.

  • N-Alkylation: Selective alkylation at the N1 position using 1-bromopropane in the presence of a suitable base like potassium carbonate to yield 4-Chloro-1-propyl-1H-indazol-3-amine.

The FBDD Workflow: From Fragment Library to Validated Hit

The journey of a fragment from a library to a validated hit involves a multi-step, iterative process that relies on highly sensitive biophysical techniques to detect the weak binding affinities characteristic of fragments.[2][3]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structure-Based Design cluster_3 Phase 4: Lead Optimization Lib Fragment Library (incl. 4-Chloro-1-propyl-1H-indazol-3-amine) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Hits Initial Fragment Hits Screen->Hits Validate Hit Validation (ITC, Orthogonal Methods) Hits->Validate Affinity Binding Affinity & Thermodynamics Validate->Affinity Structure Structural Biology (X-ray, NMR) Affinity->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Opt Fragment-to-Lead (Growing, Linking, Merging) SAR->Opt Lead Lead Compound Opt->Lead

Caption: High-level overview of the Fragment-Based Drug Design (FBDD) workflow.
Primary Screening: Identifying Binding Events

The initial screening of the fragment library is designed to identify which fragments, if any, bind to the target protein. Several biophysical techniques are particularly well-suited for this due to their sensitivity to weak interactions.[15][16]

NMR spectroscopy is a powerful tool for FBDD as it can reliably detect binding events with dissociation constants (Kd) in the millimolar range.[12][16] Two primary approaches are used:

  • Protein-observed NMR: This method monitors changes in the chemical shifts of the target protein's signals upon the addition of fragments.[12][17] This requires an isotopically labeled (e.g., ¹⁵N, ¹³C) protein. A significant advantage is that it not only identifies a hit but can also map the binding site on the protein surface.[12]

  • Ligand-observed NMR: These techniques, such as Saturation Transfer Difference (STD) and Water-LOGSY, monitor the NMR signals of the fragments themselves.[12] These methods are often faster and do not require isotopic labeling of the protein.

NMR_Screening cluster_protein Protein-Observed NMR cluster_ligand Ligand-Observed NMR (STD) p1 Prepare ¹⁵N-labeled protein sample p2 Acquire baseline ¹H-¹⁵N HSQC spectrum p1->p2 p3 Add fragment pool p2->p3 p4 Acquire new ¹H-¹⁵N HSQC spectrum p3->p4 p5 Analyze for Chemical Shift Perturbations (CSPs) p4->p5 Hit Hit Identified p5->Hit l1 Prepare unlabeled protein + fragment pool l2 Irradiate protein resonances (on-resonance) l1->l2 l4 Irradiate off-resonance l1->l4 l3 Acquire ¹H spectrum l2->l3 l6 Subtract spectra to create Difference Spectrum l3->l6 l5 Acquire reference ¹H spectrum l4->l5 l5->l6 l6->Hit

Caption: Workflows for Protein-Observed and Ligand-Observed NMR screening.

SPR is a label-free biosensor technology that measures changes in the refractive index at a sensor surface where the target protein is immobilized.[18][19] It allows for real-time detection of binding and dissociation events. SPR is highly sensitive, consumes relatively low amounts of protein, and can provide kinetic data (association and dissociation rates).[18][19][20]

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface.

  • System Priming: Equilibrate the system with running buffer, which should contain the same concentration of DMSO as the fragment solutions to minimize solvent effects.[18]

  • Fragment Injection: Inject a solution of 4-Chloro-1-propyl-1H-indazol-3-amine (typically at 100-200 µM) over the sensor surface.

  • Data Acquisition: Monitor the change in response units (RU) over time. A significant increase in RU upon injection followed by a decrease during the dissociation phase indicates a binding event.

  • Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound fragment and prepare the surface for the next injection.

  • Data Analysis: Analyze the sensorgram to confirm binding and rule out non-specific interactions.

X-ray crystallography provides the most detailed information, offering a high-resolution three-dimensional structure of the fragment bound to the protein.[21][22] This structural information is invaluable for the subsequent lead optimization phase.[23] In a crystallographic screen, crystals of the target protein are soaked in solutions containing the fragments.

XRay_Workflow A Grow high-quality protein crystals B Soak crystal in solution containing the fragment A->B C Cryo-protect and flash-cool crystal B->C D Collect X-ray diffraction data C->D E Process data and solve the structure D->E F Analyze electron density map for fragment binding E->F G Hit Confirmed (with 3D pose) F->G

Caption: Experimental workflow for X-ray crystallography fragment screening.
Hit Validation: Confirming the Interaction

Once an initial hit like 4-Chloro-1-propyl-1H-indazol-3-amine is identified, it is crucial to validate the binding event to ensure it is specific and not an artifact of the screening method.[17] This often involves using an orthogonal biophysical technique and accurately determining the binding affinity. Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for this purpose.[21]

ITC directly measures the heat released or absorbed during a binding event.[][25] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[] This thermodynamic signature provides deep insight into the nature of the interaction.

Experimental Protocol: ITC Validation

  • Sample Preparation: Prepare the target protein in a suitable buffer in the ITC sample cell. Prepare a concentrated solution of 4-Chloro-1-propyl-1H-indazol-3-amine in the same buffer in the injection syringe.

  • Titration: Perform a series of small, sequential injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).

Table 2: Hypothetical ITC Data for a Fragment Hit

ParameterValueInterpretation
Kd (Dissociation Constant) 250 µMTypical weak affinity for a fragment hit.
n (Stoichiometry) 0.98Indicates a 1:1 binding model.
ΔH (Enthalpy) -5.5 kcal/molFavorable enthalpic contribution (e.g., from H-bonds).
TΔS (Entropy) -1.2 kcal/molUnfavorable entropic contribution (loss of conformational freedom).
ΔG (Gibbs Free Energy) -4.3 kcal/molOverall favorable binding energy.

From Fragment to Lead: The Path of Optimization

With a validated hit and, ideally, a high-resolution crystal structure, the process of evolving the fragment into a more potent lead compound begins.[6][26] This is a central challenge in FBDD and relies on structure-guided medicinal chemistry.[27]

Optimization_Strategies cluster_strategies Optimization Strategies Start Validated Fragment Hit 4-Chloro-1-propyl-1H-indazol-3-amine Grow Fragment Growing Add chemical moieties to explore adjacent pockets Start:f1->Grow Merge Fragment Merging Combine features of two overlapping fragments Start:f1->Merge Link Fragment Linking Connect two fragments that bind in adjacent sites Start:f1->Link Lead Potent Lead Compound Improved Affinity & Selectivity Grow->Lead:f0 Merge->Lead:f0 Link->Lead:f0

Caption: Key strategies for fragment-to-lead optimization.
Structure-Activity Relationship (SAR) and Fragment Growing

The most common optimization strategy is fragment growing , where chemical groups are added to the fragment core to make additional favorable interactions with the protein.[7][28] The crystal structure of the 4-Chloro-1-propyl-1H-indazol-3-amine-protein complex would reveal unoccupied pockets adjacent to the fragment.

For example, SAR studies could explore:

  • Modification of the N1-propyl group: If there is a nearby hydrophobic pocket, extending or branching the propyl chain could increase van der Waals interactions and potency.

  • Substitution on the benzene ring: The positions C5, C6, and C7 could be explored with different substituents to probe for additional interactions. For instance, adding a hydroxyl group could form a new hydrogen bond.[14]

  • Modification of the 3-amino group: While often a key interaction point, it could be acylated to extend into a new pocket, potentially picking up additional interactions.

This iterative process of chemical synthesis, biological testing, and structural analysis drives the optimization of the initial fragment hit towards a compound with the desired potency and drug-like properties.[29][30][31]

Conclusion

4-Chloro-1-propyl-1H-indazol-3-amine represents a prototypical fragment with desirable physicochemical properties and multiple functional groups for potential protein interactions. This guide has outlined a systematic and technically grounded workflow for its application in a fragment-based drug design campaign. By leveraging sensitive biophysical screening techniques, rigorous hit validation, and structure-guided optimization, fragments like this indazole derivative can serve as exceptional starting points for the development of novel therapeutics against a wide range of challenging biological targets.

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In silico modeling of "4-Chloro-1-propyl-1H-indazol-3-amine" interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-1-propyl-1H-indazol-3-amine Interactions

This guide provides a comprehensive, technically detailed framework for the in silico investigation of the interactions between the novel small molecule, 4-Chloro-1-propyl-1H-indazol-3-amine, and a selected protein target. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with a robust, reproducible workflow for predicting binding affinity, elucidating interaction mechanisms, and guiding further experimental validation.

Introduction: The Scientific Imperative

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1] These compounds have been shown to interact with a variety of protein targets, including kinases and apoptosis regulators.[1][2] 4-Chloro-1-propyl-1H-indazol-3-amine (PubChem CID: 155903259) is a member of this promising class of molecules.[3][4] To explore its therapeutic potential, this guide will delineate a comprehensive in silico modeling workflow.

Given that many indazole derivatives exhibit anti-cancer properties by modulating apoptosis, we have selected the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) as our model receptor. The inhibition of Bcl-2 can restore the natural process of programmed cell death in cancer cells, making it a well-validated target for cancer therapy. This guide will, therefore, focus on modeling the interaction between 4-Chloro-1-propyl-1H-indazol-3-amine and the BH3 binding groove of Bcl-2.

The workflow presented here is a multi-stage process, commencing with the preparation of the ligand and receptor, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.

Part 1: Foundational Preparations: Ligand and Receptor Setup

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous preparation of both the small molecule ligand and the protein receptor.

Ligand Preparation

The three-dimensional structure of 4-Chloro-1-propyl-1H-indazol-3-amine is the starting point.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Procure the 2D structure of 4-Chloro-1-propyl-1H-indazol-3-amine from a chemical database such as PubChem.

  • Convert to 3D: Utilize a chemical structure editor and converter, such as Open Babel, to generate a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation.

  • File Format Conversion: Save the optimized structure in a format compatible with molecular docking software, such as the .pdbqt format for AutoDock Vina. This step typically involves adding polar hydrogens and assigning partial charges.[5][6]

Receptor Preparation

The crystal structure of the Bcl-2 protein will be retrieved from the Protein Data Bank (PDB).

Protocol 2: Receptor Preparation

  • Download PDB File: Download the crystal structure of Bcl-2 (e.g., PDB ID: 2O2F) from the RCSB PDB.

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, using a molecular visualization tool like UCSF Chimera or PyMOL.[7]

  • Repair and Optimize: Check for and repair any missing atoms or residues. Add polar hydrogens to the protein.

  • File Format Conversion: Convert the cleaned receptor structure into the .pdbqt format for compatibility with AutoDock Vina.[6]

Part 2: Predicting the Interaction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This step is crucial for generating a plausible initial conformation of the protein-ligand complex.

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (SMILES -> 3D -> PDBQT) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Receptor_Prep Receptor Preparation (PDB -> Cleaned -> PDBQT) Grid_Box Define Grid Box (Active Site Definition) Receptor_Prep->Grid_Box Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses (Lowest Energy Conformation) Docking_Run->Pose_Analysis Interaction_Viz Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) Pose_Analysis->Interaction_Viz

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a grid box that encompasses the BH3 binding groove of Bcl-2. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.[6]

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking: Execute AutoDock Vina using the configuration file.

  • Analyze Results: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[8]

  • Visualization: Visualize the top-ranked binding pose in a molecular graphics program to inspect the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.

Table 1: Example Docking Results

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Bcl-2)
1-8.5Arg146, Asp141, Phe105
2-8.2Gly145, Tyr101, Val135
3-7.9Met115, Ala142, Leu138

Part 3: Simulating the Dynamics: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability and conformational changes.[9]

Workflow for MD Simulation:

cluster_setup System Setup cluster_sim Simulation cluster_md_analysis Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field Application) Complex->Topology Solvation Solvation (Add Water and Ions) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation Production->Binding_Energy

Caption: Molecular Dynamics Simulation Workflow.

Protocol 4: MD Simulation with GROMACS

  • System Preparation:

    • Topology Generation: Generate a topology file for the protein-ligand complex using a force field such as CHARMM36.[9] Ligand parameters can be generated using servers like the CGenFF server.[10]

    • Solvation: Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system.[9]

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration:

    • NVT Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature.

    • NPT Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature.[9]

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to ensure adequate sampling of the conformational space.

Part 4: Quantifying the Interaction: Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering the dynamic nature of the protein-ligand interaction and the effects of the solvent.[11][12]

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Trajectory Extraction: Extract snapshots of the protein-ligand complex from the production MD trajectory.

  • Calculation: For each snapshot, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in solution.

  • Averaging: Average the binding free energies over all the snapshots to obtain the final estimate.

Part 5: Interpreting the Data: Analysis of Results

A thorough analysis of the simulation data is essential to extract meaningful insights.

5.1. Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

5.2. Interaction Analysis

  • Hydrogen Bonds: Analyze the hydrogen bond network between the ligand and the protein throughout the simulation to identify stable interactions.

  • Hydrophobic Interactions: Identify and quantify the hydrophobic contacts between the ligand and the protein.

Table 2: Summary of MD Simulation and Binding Free Energy Results

ParameterValueInterpretation
Average Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
MM/PBSA Binding Free Energy-45.2 kcal/molA strong predicted binding affinity.
Key Hydrogen BondsArg146, Asp141These residues are critical for ligand binding.

Conclusion and Future Directions

This guide has provided a comprehensive workflow for the in silico modeling of the interaction between 4-Chloro-1-propyl-1H-indazol-3-amine and the Bcl-2 protein. The results from such a study can provide valuable insights into the binding mechanism and affinity of this compound, thereby guiding its optimization and experimental validation. Future work should involve synthesizing the compound and validating the computational predictions through biophysical assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

References

  • Calculation of binding free energies. PubMed. Available from: [Link]

  • Molecular Docking Tutorial. Available from: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available from: [Link]

  • Molecular Docking Experiments. Chemistry LibreTexts. Available from: [Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available from: [Link]

  • Predicting binding free energies: Frontiers and benchmarks. PMC. Available from: [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]

  • Protein-Ligand Complex - MD Tutorials. Available from: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Available from: [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Available from: [Link]

  • Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling. Available from: [Link]

  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Available from: [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. Available from: [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. Available from: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Available from: [Link]

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. PMC. Available from: [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Biochemical Evaluation of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for the characterization of 4-Chloro-1-propyl-1H-indazol-3-amine (C₁₀H₁₂ClN₃; MW: 209.68 g/mol ).[1] Based on the well-established biological activities of the indazole scaffold, this guide outlines methodologies to investigate its potential as a kinase inhibitor and as an anti-proliferative agent.[2][3][4] Protocols are detailed for researchers in academic and drug development settings, providing a robust framework for initial screening and characterization.

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system is a prominent heterocyclic scaffold frequently found in molecules with significant biological activity.[2] Numerous indazole derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery. Several FDA-approved anti-cancer drugs, including Axitinib and Pazopanib, feature the indazole core, highlighting its importance as a "privileged structure" in medicinal chemistry.[3]

The subject of this guide, 4-Chloro-1-propyl-1H-indazol-3-amine, is a synthetic heterocyclic compound. While specific biological data for this exact molecule is not yet extensively published, its structural features—notably the 3-aminoindazole core—suggest a strong potential for interaction with the ATP-binding pocket of various kinases.[5] The protocols outlined herein are therefore based on the established activities of analogous compounds and provide a logical starting point for its biochemical and cellular characterization.

Compound Handling and Preparation

Prior to initiating any biochemical assay, proper handling and solubilization of the test compound are critical for obtaining reproducible results.

Safety Precautions
  • Always handle 4-Chloro-1-propyl-1H-indazol-3-amine in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive safety and handling information.

Preparation of Stock Solutions

The solubility of heterocyclic compounds can vary. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into aqueous assay buffers.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions of novel small molecules for biological screening.

Protocol:

  • Accurately weigh a precise amount of 4-Chloro-1-propyl-1H-indazol-3-amine powder.

  • Add a calculated volume of 100% anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate the solution gently at room temperature until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important Consideration: The final concentration of DMSO in the biochemical or cell-based assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Ensure that all vehicle controls contain an equivalent concentration of DMSO.

Application Protocol 1: In Vitro Kinase Inhibition Assay

Given that many indazole derivatives function as kinase inhibitors, a primary characterization step is to screen 4-Chloro-1-propyl-1H-indazol-3-amine against a panel of protein kinases.[3][4] This protocol describes a generic, non-radioactive, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A reduction in signal indicates ATP consumption by the kinase, and a rescue of the signal in the presence of the test compound indicates inhibition.

Principle

This assay quantifies kinase activity by measuring the amount of ATP consumed. The kinase reaction is allowed to proceed in the presence of the test compound. Subsequently, a luciferase-based reagent is added. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is directly proportional to the amount of remaining ATP. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Experimental Workflow

kinase_assay_workflow cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_detection Detection A Prepare Assay Buffer, Kinase, Substrate, and ATP solutions C Dispense Compound dilutions and Vehicle Control (DMSO) into 384-well plate A->C B Prepare serial dilutions of 4-Chloro-1-propyl-1H-indazol-3-amine from DMSO stock B->C D Add Kinase and Substrate mixture C->D E Initiate reaction by adding ATP D->E F Incubate at Room Temperature (e.g., 60 minutes) E->F G Add Kinase-Glo® Reagent to stop reaction & generate signal F->G H Incubate for 10 minutes in the dark G->H I Read Luminescence on a plate reader H->I mtt_assay_workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay_dev Assay Development cluster_readout Readout A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B D Treat cells with compound dilutions and vehicle control (DMSO) B->D C Prepare serial dilutions of 4-Chloro-1-propyl-1H-indazol-3-amine in culture medium C->D E Incubate for 48-72 hours D->E F Add MTT Reagent to each well E->F G Incubate for 2-4 hours (formazan formation) F->G H Add Solubilization Solution (e.g., DMSO or SDS in HCl) G->H I Incubate to dissolve crystals H->I J Read Absorbance at 570 nm I->J

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a series of 2X concentrations of 4-Chloro-1-propyl-1H-indazol-3-amine by diluting the DMSO stock into complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the highest concentration of DMSO used) and no-cell (medium only) blank wells.

    • Return the plate to the incubator for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other wells.

    • Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

The protocols described in this document provide a foundational framework for investigating the biochemical and cellular activities of 4-Chloro-1-propyl-1H-indazol-3-amine . Based on the extensive literature on the indazole scaffold, kinase inhibition and anti-proliferative assays are logical and high-priority starting points. The successful execution of these experiments will provide valuable insights into the compound's mechanism of action and its potential for further development as a therapeutic agent.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]

  • Fraley, M. E., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Available at: [Link]

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. (2024). MDPI. Available at: [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health. Available at: [Link]

  • Zhao, C. R., et al. (2013). Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. (2024). PubMed. Available at: [Link]

  • In Vitro Assays for Screening Small Molecules. (2018). PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Available at: [Link]

  • Oxazole substituted indazoles as pi3-kinase inhibitors. (2012). Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). National Institutes of Health. Available at: [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Available at: [Link]

  • Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. (2015). ResearchGate. Available at: [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]

  • Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. (2025). PubMed. Available at: [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. (2021). ResearchGate. Available at: [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. (2021). IDEAS/RePEc. Available at: [Link]

  • 1H-indazol-3-amine. (n.d.). PubChem. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Available at: [Link]

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Application Notes and Protocols for 4-Chloro-1-propyl-1H-indazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] These structures are considered "privileged," as their framework allows for versatile functionalization, leading to compounds with a broad spectrum of pharmacological activities.[3] Indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, bacterial infections, and cardiovascular disorders.[1][2] The thermodynamic stability of the 1H-indazole tautomer makes it a common and reliable starting point for drug design.[2] This document provides a detailed guide on the potential applications and experimental protocols for a specific, yet representative, member of this class: 4-Chloro-1-propyl-1H-indazol-3-amine .

While extensive public data on this exact molecule is limited, its structural motifs—a chlorinated indazole core, an N-alkylation, and a 3-amino group—are common in potent, biologically active compounds. This guide, therefore, extrapolates from the well-established chemistry and biology of related indazole analogues to provide a robust framework for its investigation as a potential kinase inhibitor, a common therapeutic target for this scaffold.[1]

Hypothetical Therapeutic Application: Targeting Receptor Tyrosine Kinases in Oncology

Based on structure-activity relationships of similar indazole derivatives, we hypothesize that 4-Chloro-1-propyl-1H-indazol-3-amine could function as a competitive inhibitor of ATP binding to the kinase domain of a receptor tyrosine kinase (RTK), such as the Fibroblast Growth Factor Receptors (FGFRs).[1] Dysregulation of FGFR signaling is a known driver in various cancers, making it a validated therapeutic target. The 3-amino group can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of known kinase inhibitors, while the N-propyl group can probe a hydrophobic pocket. The 4-chloro substituent can modulate the electronic properties and potentially enhance binding affinity.

Proposed Signaling Pathway and Mechanism of Action

The proposed mechanism involves the inhibition of the FGFR signaling cascade. In a pathological state, ligand binding to FGFRs induces receptor dimerization, autophosphorylation, and subsequent activation of downstream pro-survival and proliferative pathways like RAS-MAPK and PI3K-AKT. 4-Chloro-1-propyl-1H-indazol-3-amine is designed to prevent the initial autophosphorylation step, thereby blocking the entire downstream cascade.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR P_FGFR P-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation RAS RAS P_FGFR->RAS Activates PI3K PI3K P_FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR Binds Inhibitor 4-Chloro-1-propyl-1H- indazol-3-amine Inhibitor->P_FGFR Inhibits Synthesis_Workflow Start 2-Chloro-6-fluorobenzonitrile Step1 Hydrazine Reaction (Hydrazine hydrate, EtOH, Reflux) Start->Step1 Intermediate1 4-Chloro-1H-indazol-3-amine Step1->Intermediate1 Step2 N-Alkylation (1-Iodopropane, K2CO3, DMF) Intermediate1->Step2 Purification Column Chromatography (Silica gel, EtOAc/Hexane) Step2->Purification Product 4-Chloro-1-propyl-1H-indazol-3-amine Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis Purification->Product

Caption: Synthetic workflow for 4-Chloro-1-propyl-1H-indazol-3-amine.

Step-by-Step Protocol:

  • Synthesis of 4-Chloro-1H-indazol-3-amine:

    • To a solution of 2-chloro-6-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Triturate the resulting solid with diethyl ether to afford the crude product. Recrystallize from ethanol/water to obtain pure 4-Chloro-1H-indazol-3-amine.

  • Synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine:

    • Suspend 4-Chloro-1H-indazol-3-amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in N,N-dimethylformamide (DMF).

    • Add 1-iodopropane (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine fractions containing the desired product and concentrate to yield 4-Chloro-1-propyl-1H-indazol-3-amine as a solid.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microplates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 4-Chloro-1-propyl-1H-indazol-3-amine (dissolved in DMSO)

Assay Workflow:

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 4-Chloro-1-propyl-1H-indazol-3-amine Dispense Dispense compound dilutions and kinase to plate Compound_Prep->Dispense Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Dispense Incubate1 Incubate at RT Dispense->Incubate1 Initiate Add ATP/Substrate mix to initiate reaction Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate2->Stop Incubate3 Incubate at RT Stop->Incubate3 Detect Add Kinase Detection Reagent Incubate3->Detect Incubate4 Incubate at RT Detect->Incubate4 Read Measure luminescence Incubate4->Read

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Chloro-1-propyl-1H-indazol-3-amine in DMSO, starting from a 1 mM stock solution.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Transfer 1 µL of the compound dilutions to the assay wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Add 2 µL of recombinant FGFR1 kinase to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration) to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data relative to the positive and negative controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical Inhibition Data

The results of the kinase inhibition assay can be summarized in a table for clear comparison.

CompoundTarget KinaseIC₅₀ (nM)
4-Chloro-1-propyl-1H-indazol-3-amine FGFR185
Reference Inhibitor (e.g., Pazopanib)FGFR140

This structured approach, from rational design and synthesis to in vitro evaluation, provides a comprehensive framework for investigating novel indazole derivatives like 4-Chloro-1-propyl-1H-indazol-3-amine in a drug discovery setting.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design.
  • Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Note: Buchwald-Hartwig Amination of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-Chloro-1-propyl-1H-indazol-3-amine. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the C-N cross-coupling reaction is a cornerstone transformation for the synthesis of novel drug candidates.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and adaptability. We present a detailed, field-proven protocol, a discussion on reaction optimization, a troubleshooting guide, and essential safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized modern synthetic chemistry by providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[2] This reaction is particularly vital in pharmaceutical development, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents.[3] Traditional methods for synthesizing aryl amines often suffer from harsh conditions and limited substrate scope.[2] The palladium-catalyzed approach, however, offers mild conditions and remarkable functional group tolerance, making it an indispensable tool in the drug discovery pipeline.[3]

The target substrate, 4-Chloro-1-propyl-1H-indazol-3-amine, contains a heteroaromatic chloride, which presents a unique set of challenges compared to more reactive aryl bromides or iodides.[4] This guide provides a robust framework for successfully coupling this substrate with a variety of primary and secondary amines.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the indazole, forming a Pd(II) complex.[3][7] This is often the rate-determining step of the cycle.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (+ R₂NH, + Base) pd2_complex->amine_coordination - Base-H⁺Cl⁻ amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NR₂ (Product) reductive_elimination->pd0

Sources

Developing cellular assays with "4-Chloro-1-propyl-1H-indazol-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Developing Cellular Assays for Novel Indazole-Based Kinase Inhibitor Candidates: A Case Study with 4-Chloro-1-propyl-1H-indazol-3-amine

Abstract

The 1H-indazole-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] When a novel compound from this class, such as 4-Chloro-1-propyl-1H-indazol-3-amine, is synthesized, a systematic and robust strategy for cellular characterization is paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively evaluate such compounds. We will use 4-Chloro-1-propyl-1H-indazol-3-amine as a working example to detail a multi-phase workflow, from initial compound handling and viability assessment to advanced target engagement and downstream functional assays. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind each step to ensure the generation of accurate, reproducible, and meaningful data for go/no-go decisions in early-stage drug discovery.

Compound Profile and Safe Handling

Before any cellular work can commence, a thorough understanding of the test article's properties and safe handling procedures is essential. 4-Chloro-1-propyl-1H-indazol-3-amine is a research chemical and should be handled with appropriate care.[3]

Physicochemical Properties
PropertyValueSource
CAS Number 959240-46-1[3]
Molecular Formula C₁₀H₁₂ClN₃[3]
Molecular Weight 209.68 g/mol [3]
Appearance Solid (typical)[4]
Purity ≥95% (typical research grade)[3]
Safety & Handling

As with many novel chemical entities, comprehensive toxicological data for 4-Chloro-1-propyl-1H-indazol-3-amine is not available.[5] However, data from structurally related compounds and general laboratory safety standards dictate the following precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Protocol: Preparation of Stock Solutions

The quality of experimental data begins with accurately prepared stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for compounds of this type.

Rationale: DMSO is a highly effective polar aprotic solvent for a wide range of organic molecules. However, high concentrations (>0.5%) can be toxic to cells and interfere with assay performance. Therefore, creating a high-concentration stock is crucial for minimizing the final DMSO concentration in the culture medium.

  • Materials:

    • 4-Chloro-1-propyl-1H-indazol-3-amine powder

    • Anhydrous, cell culture-grade DMSO

    • Calibrated analytical balance

    • Sterile, amber glass vial or polypropylene tube

  • Procedure:

    • Tare the sterile vial on the analytical balance.

    • Carefully weigh a precise amount of the compound (e.g., 5 mg) into the vial.

    • Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 10 mM or 20 mM).

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Molarity (mol/L))

      • Example (for 5 mg and 10 mM): Volume = 0.005 g / (209.68 g/mol x 0.010 mol/L) = 0.00238 L = 2.38 mL

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

The Kinase Inhibitor Hypothesis & Assay Development Strategy

The 1H-indazole-3-amine core is a well-established "hinge-binding" fragment that interacts with the ATP-binding pocket of many protein kinases.[1] This structural alert strongly suggests that 4-Chloro-1-propyl-1H-indazol-3-amine is a candidate kinase inhibitor. Our experimental strategy is therefore designed to test this hypothesis in a logical, stepwise manner.

Assay_Workflow cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Foundational cluster_phase2 Phase 2: Mechanistic cluster_phase3 Phase 3: Phenotypic Compound Compound Handling & Stock Preparation Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Compound->Viability Determine Non-Toxic Concentration Range Target_Engage Target Engagement Assay (e.g., NanoBRET™) Viability->Target_Engage Test in non-toxic range Downstream Downstream Functional Assay (e.g., Phospho-Substrate HTRF®) Target_Engage->Downstream Confirm functional consequence of binding Phenotype Phenotypic Assay (e.g., Ba/F3 Proliferation) Downstream->Phenotype Link molecular effect to cellular outcome

Caption: A strategic workflow for characterizing candidate kinase inhibitors.

Phase 1: Foundational Viability & Cytotoxicity Assay

Objective: To determine the concentration range at which 4-Chloro-1-propyl-1H-indazol-3-amine affects cell viability. This is critical for distinguishing targeted anti-proliferative effects from non-specific cytotoxicity and for selecting appropriate, non-toxic concentrations for subsequent mechanistic assays.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

  • Materials:

    • Selected cancer cell line (e.g., K562, a chronic myeloid leukemia line used in similar studies[1])

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

    • Sterile 96-well flat-bottom cell culture plates

    • Compound stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Multi-channel pipette, plate reader (570 nm)

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).

    • Compound Treatment: Prepare a serial dilution of the compound in complete medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO, e.g., 0.5%) and "untreated control" wells (medium only).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only).

    • Normalize the data by expressing absorbance as a percentage of the vehicle control (% Viability).

    • Plot % Viability vs. log[Compound Concentration] and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Phase 2: Mechanistic Target Engagement Assay

Objective: To confirm that the compound directly interacts with its putative kinase target within the complex environment of a living cell. This step is crucial to verify that the compound's cellular effects are due to on-target activity.

Protocol: NanoBRET™ Intracellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific protein target in live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the same kinase. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.

NanoBRET_Principle cluster_bound No Inhibitor Present cluster_displaced Inhibitor Present Kinase_NLuc_Bound Kinase-NanoLuc® Fusion Protein Tracer_Bound Fluorescent Tracer Kinase_NLuc_Bound->Tracer_Bound Tracer Binds High BRET Signal Kinase_NLuc_Disp Kinase-NanoLuc® Fusion Protein Tracer_Disp Fluorescent Tracer Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase_NLuc_Disp Inhibitor Binds label_no_bret Tracer Displaced Low BRET Signal HTRF_Principle cluster_fret Kinase Active (No Inhibitor) cluster_no_fret Kinase Inactive (Inhibitor Present) Substrate_P Phosphorylated Substrate Ab_Eu Anti-Substrate Ab (Eu Cryptate Donor) Ab_Eu->Substrate_P Binds Ab_d2 Anti-Phospho Ab (d2 Acceptor) Ab_Eu->Ab_d2 FRET Signal Ab_d2->Substrate_P Binds Substrate_NP Non-Phosphorylated Substrate Ab_Eu_2 Anti-Substrate Ab (Eu Cryptate Donor) Ab_Eu_2->Substrate_NP Binds Ab_d2_2 Anti-Phospho Ab (d2 Acceptor) label_no_signal No FRET Signal

Caption: The principle of the HTRF® phospho-substrate assay.
  • Materials:

    • Cell line expressing the target kinase and its substrate.

    • Cell lysis buffer (specific to the HTRF® kit)

    • HTRF® antibody reagents (Eu-labeled and d2-labeled)

    • Low-volume white 384-well plates

    • HTRF®-compatible plate reader

  • Procedure:

    • Cell Culture & Treatment: Seed cells in a 96-well plate. The next day, serum-starve the cells (if required to reduce basal signaling) for 4-6 hours.

    • Pre-treat cells with serial dilutions of 4-Chloro-1-propyl-1H-indazol-3-amine for 1-2 hours.

    • Stimulate the signaling pathway with an appropriate agonist (if necessary) to induce kinase activation and substrate phosphorylation.

    • Cell Lysis: Aspirate the medium and add HTRF® lysis buffer. Incubate for 30 minutes.

    • Assay: Transfer lysates to a 384-well assay plate.

    • Add the pre-mixed HTRF® antibody detection reagents.

    • Incubate for 4 hours to overnight at room temperature.

    • Readout: Read the plate on an HTRF®-certified reader, measuring emission at 620nm (donor) and 665nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF® ratio (665nm / 620nm * 10,000).

    • Plot the HTRF® ratio vs. log[Compound Concentration] and fit to a dose-response curve to determine the IC₅₀ for functional kinase inhibition.

Protocol: Ba/F3 Cell Transformation Assay

This assay is a powerful phenotypic screen for inhibitors of oncogenic kinases. [8]The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent for proliferation and survival. An inhibitor of that specific kinase will restore IL-3 dependence and cause cell death in the absence of IL-3.

  • Materials:

    • Ba/F3 cells engineered to express the target oncogenic kinase.

    • Growth medium (RPMI-1640 + 10% FBS) with and without IL-3.

    • Sterile 96-well plates.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Cell Culture: Culture the engineered Ba/F3 cells in medium containing IL-3.

    • IL-3 Withdrawal: Wash the cells three times with medium lacking IL-3 to remove any residual cytokine.

    • Assay Setup: Resuspend the cells in IL-3-free medium and plate them in a 96-well plate.

    • Treatment: Add a serial dilution of 4-Chloro-1-propyl-1H-indazol-3-amine.

    • Incubate for 48-72 hours.

    • Readout: Add the CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.

  • Data Analysis:

    • Plot luminescence (proportional to viable cell number) vs. log[Compound Concentration].

    • Fit the data to a dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits the kinase-driven proliferation.

Assay Validation & Data Interpretation

Assay validation is a continuous process that ensures the reliability and reproducibility of your results. [9]For each assay developed, key parameters must be assessed.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Precision The closeness of agreement among a series of measurements. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).Coefficient of Variation (%CV) ≤ 20%
Accuracy The closeness of the test results to the true value. Often assessed by comparing results to an orthogonal method or a known reference compound.Recovery of 80-120% of a known standard.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which the assay is precise, accurate, and linear.Correlation coefficient (R²) ≥ 0.98 for the linear portion of the curve.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., DMSO, other cellular components).Signal from negative controls should be at or near background.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., different operators, different days).%CV should remain within acceptable limits (e.g., ≤ 25%) across conditions.

Conclusion

This application note outlines a comprehensive, multi-tiered strategy for the cellular characterization of 4-Chloro-1-propyl-1H-indazol-3-amine, a novel compound with a high probability of acting as a kinase inhibitor. By systematically progressing from foundational viability studies to specific target engagement and downstream functional assays, researchers can build a robust data package. This workflow not only validates the compound's mechanism of action but also provides the quantitative, high-quality data necessary to make informed decisions in the drug discovery pipeline. Subsequent steps would involve expanding these studies to include kinase selectivity profiling against a panel of related kinases and eventually progressing promising candidates to more complex cellular models and in vivo studies.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Korczeniewski, C. (2024). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • Sportsman, R. et al. Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information (NCBI). [Link]

  • Rajesh, T., & Rubina, K. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]

  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]

  • PPD. (2013). Development & Validation of Cell-based Assays. YouTube. [Link]

  • A4cell. (2023). Truly Effective Cell Assay Design. a4cell. [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Zhang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Zhang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information (NCBI). [Link]

  • Wang, F. et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information (NCBI). [Link]

Sources

Application Notes & Protocols: 4-Chloro-1-propyl-1H-indazol-3-amine as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole-3-amine Scaffold

The 1H-indazole-3-amine framework is a privileged scaffold in medicinal chemistry, recognized for its role as an effective hinge-binding fragment in various kinase inhibitors.[1] This structural motif is central to the mechanism of action of numerous therapeutic agents, including those with antitumor and anti-inflammatory properties. The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 4-Chloro-1-propyl-1H-indazol-3-amine is a functionalized intermediate designed for the synthesis of next-generation bioactive molecules. The presence of a chlorine atom at the 4-position offers a potential handle for further synthetic transformations, while the N-1 propyl group can modulate solubility and receptor interactions. The 3-amino group serves as a key nucleophilic site for the introduction of diverse functionalities, enabling the construction of extensive compound libraries for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-1-propyl-1H-indazol-3-amine is provided in the table below.

PropertyValueReference
CAS Number 959240-46-1[2]
Molecular Formula C₁₀H₁₂ClN₃[2]
Molecular Weight 209.68 g/mol [2]
Appearance Expected to be a solid[3]
Purity Typically >95%[2]

Proposed Synthetic Route and Protocol

Overall Synthetic Scheme

Synthetic_Route cluster_0 Step 1: Formation of 3-Aminoindazole Core cluster_1 Step 2: Regioselective N-Propylation 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Intermediate_A 4-Chloro-1H-indazol-3-amine 2,6-Dichlorobenzonitrile->Intermediate_A  Hydrazine Hydrate, Solvent, Heat Final_Product 4-Chloro-1-propyl-1H-indazol-3-amine Intermediate_A->Final_Product  1. NaH, THF  2. Propyl bromide

Caption: Proposed two-step synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine.

Part 1: Synthesis of 4-Chloro-1H-indazol-3-amine

This protocol is adapted from the synthesis of the structurally similar 7-bromo-4-chloro-1H-indazol-3-amine.[4][5] The reaction proceeds via a nucleophilic aromatic substitution of the ortho-fluoro (or in this adapted case, chloro) group of a benzonitrile by hydrazine, followed by an intramolecular cyclization.

Reaction:

2,6-Dichlorobenzonitrile + Hydrazine Hydrate → 4-Chloro-1H-indazol-3-amine

Materials and Reagents:

  • 2,6-Dichlorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • 2-Methyl-2-butanol (tert-amyl alcohol) or a similar high-boiling point solvent

  • Deionized water

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Detailed Protocol:

  • To a round-bottom flask, add 2,6-dichlorobenzonitrile (1.0 eq) and 2-methyl-2-butanol (5-10 volumes).

  • With stirring, add hydrazine hydrate (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Solvent: A high-boiling point alcohol like 2-methyl-2-butanol is chosen to facilitate the reaction, which requires elevated temperatures for the nucleophilic aromatic substitution and subsequent cyclization.

  • Excess Hydrazine: An excess of hydrazine hydrate is used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.

  • Work-up: Precipitation with water is an effective method for isolating the crude product, which is typically a solid with limited water solubility.

Part 2: N-Propylation of 4-Chloro-1H-indazol-3-amine

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. However, studies have shown that the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors alkylation at the N-1 position.[6][7] This high regioselectivity is crucial for obtaining the desired product.

Reaction:

4-Chloro-1H-indazol-3-amine + Propyl bromide → 4-Chloro-1-propyl-1H-indazol-3-amine

Materials and Reagents:

  • 4-Chloro-1H-indazol-3-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Propyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and chromatography

Detailed Protocol:

  • To a dry three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-chloro-1H-indazol-3-amine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add propyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.

  • Sodium Hydride: NaH is a strong, non-nucleophilic base that deprotonates the indazole ring at the N-1 position, forming the corresponding anion. This anion is a potent nucleophile that readily reacts with the alkyl halide. The N-1 position is generally favored for deprotonation and subsequent alkylation due to electronic and steric factors.[6][7]

  • Quenching: The reaction is quenched with a mild proton source like ammonium chloride to neutralize any unreacted sodium hydride.

Applications in Organic Synthesis

4-Chloro-1-propyl-1H-indazol-3-amine is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the development of kinase inhibitors and other pharmacologically active compounds. The 3-amino group can undergo a range of chemical transformations.

Workflow for Amide Coupling

Amide_Coupling_Workflow Start 4-Chloro-1-propyl-1H-indazol-3-amine Step1 Dissolve in aprotic solvent (e.g., DMF, DCM) Start->Step1 Step2 Add carboxylic acid and coupling agents (e.g., HATU, HOBt, EDC) Step1->Step2 Step3 Add a non-nucleophilic base (e.g., DIPEA) Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Aqueous work-up and extraction Step4->Step5 Step6 Purification (chromatography or recrystallization) Step5->Step6 End Target Amide Product Step6->End

Caption: General workflow for amide coupling reactions.

Protocol for a Representative Amide Coupling Reaction

This protocol describes a general procedure for the coupling of 4-Chloro-1-propyl-1H-indazol-3-amine with a generic carboxylic acid.

Materials and Reagents:

  • 4-Chloro-1-propyl-1H-indazol-3-amine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Detailed Protocol:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-Chloro-1-propyl-1H-indazol-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Safety and Handling

  • 4-Chloro-1-propyl-1H-indazol-3-amine: As with any novel chemical intermediate, this compound should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydride: Sodium hydride is a flammable solid and is highly reactive with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

4-Chloro-1-propyl-1H-indazol-3-amine represents a strategically important intermediate for the synthesis of complex molecules in drug discovery and materials science. The proposed synthetic route, based on well-established chemical principles, offers a reliable pathway to this compound. The versatile reactivity of the 3-amino group allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists and synthetic organic chemists.

References

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link][4]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link][5]

  • Gupton, B. F., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link][8]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. ResearchGate. Available at: [Link][6]

  • Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link][9]

  • Katayama, M., et al. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. PubMed. Available at: [Link][10]

  • CAS. (n.d.). U.S. National Patent Classifications Used by CAS. CAS.org. Available at: [Link][11]

  • Abdel-Hafez, S. H., et al. (2016). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. Available at: [Link][12]

  • Leonardi, A., et al. (2021). C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. National Institutes of Health. Available at: [Link][13]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link][1]

  • Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link][14]

  • Dudgeon, C. D., & Keane, J. J. (1982). U.S. Patent No. 4,360,446. Google Patents. Available at: [15]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link][7]

  • Elkhateeb, A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available at: [Link][16]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link][17]

  • CAS. (n.d.). Patent Kind Codes for CAS Basic & Patent Family Members. CAS.org. Available at: [Link][18]

  • Ushakov, D. B., et al. (2021). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Frontiers in Chemistry. Available at: [Link][19]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link][20]

  • Elkaeed, E. B., et al. (2017). Indazolone synthesis. Organic Chemistry Portal. Available at: [Link][21]

  • Reddy, T. R., et al. (2017). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available at: [Link][22]

  • Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link][23]

Sources

Application Note & Protocols: High-Throughput Screening Strategies for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique heterocyclic structure provides a versatile framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Notably, indazole derivatives have emerged as a highly successful class of therapeutics, particularly in oncology. Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core and function as potent kinase inhibitors for the treatment of various cancers, including lung, breast, and colon cancer.[4][5]

The therapeutic success of indazole-based drugs stems from their ability to be readily functionalized at various positions, allowing for the fine-tuning of their physicochemical properties and target specificity.[3] This chemical tractability makes large libraries of indazole derivatives accessible for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of therapeutically relevant proteins.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS protocols to identify and characterize bioactive indazole derivatives. We will focus primarily on kinase targets, given the prevalence of indazole-based kinase inhibitors, but the principles and methods described are adaptable to other target classes.[4][5][7][8]

Pillar 1: Assay Development and Primary Screening

The initial phase of an HTS campaign is the primary screen, designed to rapidly assess a large chemical library and identify "hits" that modulate the activity of the target protein. The choice of assay technology is critical and depends on the target class, the required throughput, and the desired endpoint. For screening indazole derivatives against protein kinases, biochemical assays are often the first choice due to their direct measurement of enzymatic activity and amenability to automation.[9]

Biochemical Assays for Kinase Targets

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. HTS assays for kinase inhibitors are designed to detect the inhibition of this phosphotransferase activity.[9][10] Modern non-radioactive formats are preferred for their safety, scalability, and reduced waste.[9]

TR-FRET is a powerful, homogeneous assay format well-suited for HTS.[11][12] It combines the principles of FRET with time-resolved fluorescence detection to minimize background interference and enhance the signal-to-noise ratio.[11][13]

Mechanism of Action: In a typical kinase TR-FRET assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium), and streptavidin is conjugated to an acceptor fluorophore (e.g., XL665).[11] When the kinase phosphorylates the substrate, the phospho-specific antibody binds. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor.[12][13] The resulting emission from the acceptor is measured after a time delay, which eliminates short-lived background fluorescence.[11][14] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Workflow Diagram: TR-FRET Kinase Inhibition Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compounds dispense_compounds Dispense Indazole Derivatives (e.g., 10 µM final concentration) into 384-well assay plates prep_reagents->dispense_compounds 1. dispense_enzyme Add Kinase Enzyme to all wells dispense_compounds->dispense_enzyme 2. initiate_reaction Initiate Reaction by adding ATP/Substrate Mix dispense_enzyme->initiate_reaction 3. incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) initiate_reaction->incubate_reaction 4. add_detection Add TR-FRET Detection Reagents (Eu-Antibody & SA-Acceptor) incubate_reaction->add_detection 5. incubate_detection Incubate at Room Temperature (e.g., 60 minutes, protected from light) add_detection->incubate_detection 6. read_plate Read Plate on a TR-FRET enabled Plate Reader incubate_detection->read_plate 7. calculate_ratio Calculate TR-FRET Ratio (Acceptor Emission / Donor Emission) read_plate->calculate_ratio 8. determine_inhibition Calculate Percent Inhibition relative to controls calculate_ratio->determine_inhibition 9. identify_hits Identify Hits based on pre-defined criteria (e.g., >50% inhibition) determine_inhibition->identify_hits 10.

Caption: High-level workflow for a TR-FRET based kinase inhibition HTS campaign.

Detailed Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer.

    • Dilute the kinase to the desired concentration (e.g., 0.5 nM) in Kinase Buffer.

    • Prepare a 2X solution of the biotinylated substrate peptide and ATP at their respective Km values in Kinase Buffer.

    • Prepare a 2X solution of the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-acceptor) in Detection Buffer.

    • Prepare serial dilutions of a known kinase inhibitor to serve as a positive control.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the test compounds (indazole derivatives) and controls into the assay plate.

    • Add 5 µL of the diluted kinase solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the 2X detection reagent mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of time-resolved fluorescence. Excite at ~340 nm and measure emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[11]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_max is the signal from the no-inhibitor control and Signal_min is the signal from the high-concentration positive control.

    • Identify hits based on a predefined threshold (e.g., >50% inhibition or a Z-score > 3).

AlphaLISA is another bead-based, no-wash assay technology that is highly sensitive and robust for HTS.[15][16]

Mechanism of Action: In an AlphaLISA kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is captured by Acceptor beads.[15] Upon kinase-mediated phosphorylation of the substrate, the Donor and Acceptor beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[17][18] This signal is amplified, providing high sensitivity. Kinase inhibitors prevent this interaction, resulting in a loss of signal.

Protocol: AlphaLISA Kinase Assay The protocol for an AlphaLISA kinase assay is similar to the TR-FRET protocol, with the primary difference being the detection reagents and the plate reader requirements.

  • Follow steps 1 and 2 (Reagent Preparation and Assay Procedure) from the TR-FRET protocol, adjusting reagent concentrations as recommended by the AlphaLISA kit manufacturer.

  • Detection:

    • Add the AlphaLISA Acceptor beads and biotinylated antibody mix to the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add the Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader.

Cell-Based Assays for Primary Screening

While biochemical assays are excellent for identifying direct inhibitors, cell-based assays provide a more physiologically relevant context by assessing compound activity within a living cell.[19]

A crucial initial screen for any compound library is a cytotoxicity assay to flag compounds that induce cell death, as these can be a source of false positives in subsequent functional screens. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method for this purpose.[20][21]

Mechanism of Action: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[20][21][22] The reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells, releasing ATP, which drives the luciferase reaction to produce a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[20][21]

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Plate cells in a 384-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add the indazole derivatives to the cells at the desired final concentration and incubate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[22]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[22]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Read the luminescence on a plate reader.

Pillar 2: Hit Confirmation and Secondary Screening

Hits identified in the primary screen must be subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out assay artifacts.[23] This "hit-to-lead" phase is crucial for prioritizing compounds for further optimization.

Dose-Response and Potency Determination (IC50)

Confirmed hits should be tested in a dose-response format to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This involves a serial dilution of the compound, followed by running the primary assay to generate a dose-response curve.

Orthogonal and Counter-Screening Assays

To ensure that the observed activity is due to direct modulation of the target and not an artifact of the assay technology, it is essential to perform orthogonal assays.[23]

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, if the primary screen was a TR-FRET assay, a mobility-shift kinase assay or a luminescence-based ADP-Glo™ assay could be used as an orthogonal confirmation.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay components. For example, in an AlphaLISA screen, a "TruHits" counter-screen can be used to identify compounds that quench the signal or are biotin mimetics.[17][18]

Selectivity Profiling

Indazole derivatives, particularly kinase inhibitors, often exhibit activity against multiple kinases.[24] Early assessment of a hit's selectivity is critical to understand its potential for off-target effects. This is typically done by screening the confirmed hits against a panel of related kinases.

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (nM) for Hit Compound X
Target Kinase A15
Kinase B250
Kinase C>10,000
Kinase D800
Kinase E>10,000

Pillar 3: Data Analysis and Hit Triage

Robust data analysis is integral to the success of any HTS campaign.[25] The goal is to reliably identify true hits while minimizing false positives and false negatives.

Quality Control Metrics

Assay performance should be monitored on a plate-by-plate basis using statistical parameters such as the Z'-factor and the signal-to-background ratio (S/B).[26]

  • Z'-factor: This metric reflects the separation between the high and low controls and is a measure of assay robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[27] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • Signal-to-Background (S/B): This is the ratio of the mean signal of the high control to the mean signal of the low control.

Hit Triage Workflow

The process of selecting the most promising hits for follow-up studies is known as hit triage. This involves a multi-parameter analysis of the screening data.

Diagram: HTS Data Analysis and Hit Triage Workflow

HTS_Triage_Workflow cluster_data Data Acquisition & Normalization cluster_hit_id Primary Hit Identification cluster_validation Hit Validation & Prioritization raw_data Raw Data from Plate Reader plate_qc Plate-level QC (Z', S/B) raw_data->plate_qc normalization Data Normalization (% Inhibition, Z-score) plate_qc->normalization hit_selection Hit Selection based on Activity Threshold normalization->hit_selection cytotoxicity_filter Filter out Cytotoxic Compounds hit_selection->cytotoxicity_filter dose_response IC50 Determination cytotoxicity_filter->dose_response orthogonal_assay Orthogonal Assay Confirmation dose_response->orthogonal_assay selectivity Selectivity Profiling orthogonal_assay->selectivity chemical_analysis Cheminformatics Analysis (PAINS, clustering) selectivity->chemical_analysis lead_series Prioritized Lead Series chemical_analysis->lead_series

Caption: A workflow for HTS data analysis, from raw data to prioritized lead series.

Conclusion

High-throughput screening is an indispensable tool in the discovery of novel therapeutics based on the versatile indazole scaffold.[28] By leveraging robust and sensitive assay technologies such as TR-FRET and AlphaLISA for primary screening, coupled with a rigorous hit validation cascade involving orthogonal assays and selectivity profiling, researchers can efficiently identify and prioritize promising indazole derivatives for lead optimization. The protocols and workflows outlined in this application note provide a solid foundation for designing and executing successful HTS campaigns, ultimately accelerating the journey from a chemical library to a potential clinical candidate.

References

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]

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  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • TR-FRET. Agilent. [Link]

  • Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors. PubMed Central. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]

  • GPCR Functional Cell-based Assays. GenScript. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. NIH. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? Creative Bioarray. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

  • Figure 4: [Principles of TR-FRET. A: Schematic...]. Assay Guidance Manual - NCBI. [Link]

  • Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]

  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. ResearchGate. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • Essentials for High-Throughput Screening Operations. ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • HTS data analysis workflow. Practical implication of a workflow in HTS... ResearchGate. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

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Application Notes and Protocols for the Quantification of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-1-propyl-1H-indazol-3-amine

4-Chloro-1-propyl-1H-indazol-3-amine is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The indazole core is a "privileged structure," frequently found in compounds targeting a wide array of biological targets, including protein kinases. The precise and accurate quantification of this molecule is paramount during various stages of drug development, from synthetic process optimization and purity assessment of the active pharmaceutical ingredient (API) to formulation development and quality control.

This document provides detailed analytical methodologies for the quantification of 4-Chloro-1-propyl-1H-indazol-3-amine (Molecular Formula: C₁₀H₁₂ClN₃, Molecular Weight: 209.68 g/mol , CAS: 959240-46-1)[1]. We present two robust, validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level analysis and bioanalytical applications. The protocols are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness of the results[2][3][4].

Physicochemical Properties and Analytical Rationale

A comprehensive understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.

  • Predicted pKa: The predicted pKa of 4-Chloro-1-propyl-1H-indazol-3-amine is approximately 2.83[5]. This indicates the compound is a weak base, with the 3-amino group being the primary site of protonation. This property is critical for HPLC method development, as controlling the ionization state of the analyte by adjusting the mobile phase pH is essential for achieving good peak shape and retention. To ensure the analyte is in a consistent, predominantly protonated state for stable retention on a reversed-phase column, a mobile phase pH of ~2.5 is recommended.

  • Polarity and Solubility: The structure, containing both a hydrophobic propyl-chlorobenzene system and a polar amino-indazole moiety, suggests moderate polarity. While experimental LogP data is unavailable, it is predicted to be moderately lipophilic, indicating good solubility in common organic solvents like acetonitrile and methanol. This informs the choice of diluents and mobile phase composition.

  • UV Absorbance: The indazole ring system is a chromophore. Studies on similar indazole structures show UV absorbance maxima in the range of 250-310 nm[6]. Based on this, a detection wavelength of approximately 269 nm, similar to that used for the related drug Lenacapavir, is a logical starting point for an HPLC-UV method[7].

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the routine quantification of 4-Chloro-1-propyl-1H-indazol-3-amine in bulk drug substance and simple formulations, offering a balance of performance, accessibility, and cost-effectiveness.

Causality Behind Experimental Choices
  • Column: A C18 column is selected for its versatility and robust retention of moderately polar to nonpolar compounds. The 4.6 x 250 mm, 5 µm particle size format is a workhorse in quality control labs, providing a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and an acidic buffer (ammonium formate at pH 3.0) is chosen. The acidic pH ensures the amine is protonated, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with excellent UV transparency and solvating power for this class of compounds.

  • Detection: Based on the UV-absorbing properties of the indazole core, a photodiode array (PDA) detector is recommended to first scan for the optimal detection wavelength (λmax), which is anticipated to be around 269 nm[7].

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • 4-Chloro-1-propyl-1H-indazol-3-amine reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Ammonium formate (analytical grade).

    • Formic acid (analytical grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions:

ParameterCondition
Column Zorbax SB C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate Buffer (pH adjusted to 3.0 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30% to 70% B, 10-12 min: 70% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 269 nm
Injection Volume 10 µL
Run Time 15 minutes
  • Preparation of Solutions:

    • Mobile Phase Buffer (A): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 using formic acid.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Calibration Standards (5-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.

    • Sample Solution: Prepare a sample solution to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Data Analysis:

    • Integrate the peak area of 4-Chloro-1-propyl-1H-indazol-3-amine.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample solution by interpolation from the linear regression of the calibration curve.

Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN & Buffer pH 3.0) A1 Equilibrate System (C18 Column, 30°C) P1->A1 P2 Prepare Diluent (ACN/Water 50:50) P3 Prepare Standards (5-100 µg/mL) P2->P3 P4 Prepare Sample (Target ~50 µg/mL) P2->P4 A2 Inject Standards & Sample (10 µL) P3->A2 P4->A2 A1->A2 A3 Run Gradient Elution (1.0 mL/min) A2->A3 A4 Detect at 269 nm A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for the quantification of 4-Chloro-1-propyl-1H-indazol-3-amine by RP-HPLC-UV.

High-Sensitivity Method: LC-MS/MS Quantification

For applications requiring lower limits of quantification, such as in bioanalytical studies or for trace impurity analysis, an LC-MS/MS method is superior due to its enhanced sensitivity and selectivity.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The basic amino group on the indazole ring is readily protonated, making it ideal for forming [M+H]⁺ ions.

  • Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry. It provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.

  • Chromatography: A faster UPLC-style separation is employed using a shorter column with smaller particles to increase throughput, which is often critical in drug metabolism and pharmacokinetic (DMPK) studies. The mobile phase remains acidic to ensure good chromatography and ionization efficiency.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Data acquisition and control software (e.g., MassLynx, Xcalibur).

  • Mass Spectrometer Tuning and MRM Optimization:

    • Infuse a standard solution (approx. 100 ng/mL) of 4-Chloro-1-propyl-1H-indazol-3-amine directly into the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).

    • In positive ESI mode, identify the precursor ion ([M+H]⁺, expected m/z 210.08).

    • Perform a product ion scan to identify stable, high-intensity fragment ions.

    • Optimize collision energy for the most intense precursor → product ion transitions. Two transitions are typically monitored (one for quantification, one for confirmation).

  • Chromatographic and MS Conditions:

ParameterCondition
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B, 0.5-2.5 min: 5% to 95% B, 2.5-3.0 min: 95% B, 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Quantifier: m/z 210.1 → [Fragment 1], Qualifier: m/z 210.1 → [Fragment 2]
Dwell Time 100 ms
  • Sample Preparation (for plasma):

    • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

Method Validation: A Self-Validating System

Validation of the analytical method is a mandatory step to ensure its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines[2][3][4]. The primary HPLC-UV method should be validated for the following characteristics:

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities, degradation products, or matrix components.Peak is free from interference at its retention time. Peak purity index > 0.995 (for PDA).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery studies at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 2.0% for repeatability (n=6). RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Precision (RSD) ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).System suitability parameters remain within limits. Analyte concentration is not significantly affected.
Logical Flow of Method Validation

Validation_Flow Dev Method Development Val Method Validation Protocol Dev->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec Lim LOD & LOQ Val->Lim Rob Robustness Val->Rob Rep Validation Report Spec->Rep Lin->Rep Acc->Rep Prec->Rep Lim->Rep Rob->Rep

Caption: Logical workflow for the validation of an analytical method as per ICH guidelines.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 4-Chloro-1-propyl-1H-indazol-3-amine. The chosen experimental conditions are justified based on the predicted physicochemical properties of the analyte and best practices in chromatographic science. Adherence to the outlined validation protocols will ensure that the generated data is fit for purpose, meeting the stringent requirements of the pharmaceutical industry for quality control and drug development.

References

  • Gope, E. R., Pottendla, S., & Yaparthi, S. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment. Journal of Applied Pharmaceutical Science. [Link]

  • IJARESM. (2025). Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Lenacapavir. International Journal of Advanced Research in Engineering, Science & Management. [Link]

  • Bandla, R., Rao, P. M., & Maddipati, S. (2025). Development and Validation of a Novel RP-HPLC Method for Quantification of Lenacapavir in Pharmaceutical Formulations. Journal of Pharma Insights and Research. [Link]

  • Journal of Young Pharmacists. (2024). Application of Reversed-Phase HPLC Method for the Simultaneous Determination of Lenacapavir and Bictegravir in Tablets Dosage Form. Journal of Young Pharmacists. [Link]

  • ResearchGate. (2025). Development and Validation of a Reverse-Phase HPLC Method for Estimation of Lenacapavir in Pure and Pharmaceutical Formulations. ResearchGate. [Link]

  • Journal of Pharma Insights and Research. (2025). Development and Validation of a Novel RP-HPLC Method for Quantification of Lenacapavir in Pharmaceutical Formulations. Journal of Pharma Insights and Research. [Link]

  • Gope, E. R., Pottendla, S., & Yaparthi, S. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment. Semantic Scholar. [Link]

  • Cottrell, M. L., et al. (2021). Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring. Journal of Antimicrobial Chemotherapy. [Link]

  • Gope, E. R., Pottendla, S., & Yaparthi, S. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment. Bibliomed. [Link]

  • Gope, E. R., Pottendla, S., & Yaparthi, S. (2025). Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment. ResearchGate. [Link]

  • ResearchGate. (n.d.). Calculated UV–VIS absorption spectra of parent (1) and substituted... ResearchGate. [Link]

  • Bos, S. C. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. [Link]

  • Bisht, T. S., Bisht, P., & Patil, S. (2017). A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. [Link]

  • Chan, C. C. (Ed.). (2010).
  • Bos, S. C. (2012). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Spectra Prediction. (n.d.). Spectra Prediction. [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. [Link]

  • CD ComputaBio. (n.d.). UV Spectrum Prediction Service. AIDD Platform. [Link]

  • Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • He, X., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]

  • Weiss, D. R., et al. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

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"4-Chloro-1-propyl-1H-indazol-3-amine" solubility and formulation for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 4-Chloro-1-propyl-1H-indazol-3-amine: Solubility and Formulation Strategies for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-1-propyl-1H-indazol-3-amine is a synthetic heterocyclic compound belonging to the indazole class. Molecules based on the indazole scaffold are of significant interest in medicinal chemistry, with many derivatives being investigated as potent inhibitors of protein kinases and other enzymes.[1][2] A critical, yet often overlooked, prerequisite for obtaining reliable and reproducible in vitro data is the proper solubilization and formulation of the test compound. Like many heterocyclic small molecules, indazole derivatives often exhibit poor aqueous solubility, posing a significant challenge for biological assays.[3][4]

This document provides a comprehensive guide for researchers working with 4-Chloro-1-propyl-1H-indazol-3-amine. It outlines its key physicochemical properties, details the challenges associated with its likely low water solubility, and provides robust, step-by-step protocols for its effective formulation. The primary strategy focuses on the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent, a common practice in drug discovery. Additionally, it presents a systematic approach to developing co-solvent systems for instances where DMSO may be inappropriate or leads to compound precipitation upon dilution into aqueous assay media.

Physicochemical Profile of 4-Chloro-1-propyl-1H-indazol-3-amine

A thorough understanding of a compound's physicochemical properties is the foundation for developing a successful formulation strategy.[5]

PropertyValue / ObservationSource(s)
Molecular Formula C₁₀H₁₂ClN₃[6]
Molecular Weight 209.68 g/mol [6]
Appearance Likely a solid at room temperature.[7]
Core Structure Indazole, a bicyclic heteroaromatic system.[3]
Predicted Solubility Expected to have low solubility in aqueous solutions due to its aromatic, heterocyclic structure. Indazoles are generally insoluble in water but soluble in acidic solutions and some organic solvents.[3] High-throughput screening compounds are often lipophilic, leading to solubility challenges.[5]

The Formulation Challenge: Overcoming Poor Aqueous Solubility

The majority of in vitro biological assays, particularly cell-based and enzymatic assays, are conducted in aqueous buffer systems or culture media. If a compound like 4-Chloro-1-propyl-1H-indazol-3-amine is poorly soluble in these systems, several critical issues can arise:

  • Precipitation: The compound may fall out of solution when a concentrated organic stock is diluted into the aqueous assay medium. This leads to an unknown and lower-than-intended final concentration, rendering dose-response data unreliable.

  • Inaccurate Potency: Undissolved compound is not available to interact with the biological target (e.g., an enzyme or receptor), leading to an underestimation of its true potency (e.g., an artificially high IC₅₀ value).[8]

  • Assay Interference: Compound precipitates can scatter light, interfering with optical assay readouts (e.g., absorbance, fluorescence, luminescence).[9]

  • Cellular Toxicity: In cell-based assays, precipitates can cause physical stress or non-specific toxicity to cells, confounding the interpretation of results.

Therefore, a robust formulation strategy is not merely a matter of convenience but a requirement for scientific rigor. The goal is to achieve a stable, homogenous solution of the compound at the desired final concentrations in the aqueous assay environment.[10][11]

Recommended Formulation Workflow

The following diagram outlines the decision-making process for formulating 4-Chloro-1-propyl-1H-indazol-3-amine for in vitro testing.

G start Start: Compound Powder (4-Chloro-1-propyl-1H-indazol-3-amine) primary_strat Primary Strategy: Prepare High-Concentration Stock in 100% DMSO start->primary_strat dissolved_check Does Compound Fully Dissolve? primary_strat->dissolved_check serial_dilute Perform Serial Dilutions in 100% DMSO (See Protocol 2) dissolved_check->serial_dilute Yes secondary_strat Secondary Strategy: Co-Solvent Screening (See Protocol 3) dissolved_check->secondary_strat No final_dilution Prepare Working Solution: Dilute into Aqueous Assay Medium serial_dilute->final_dilution precip_check Observe for Precipitation (Visual Inspection) final_dilution->precip_check assay_ready Solution is Assay-Ready (Final DMSO <0.5%) precip_check->assay_ready No Precipitation precip_check->secondary_strat Precipitation fail Formulation Failure: Consider alternative strategies (e.g., solid dispersions, cyclodextrins) secondary_strat->fail If Unsuccessful

Caption: Formulation strategy decision workflow.

Experimental Protocols

Safety Precaution: Always handle chemical compounds in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for creating a high-concentration primary stock solution. DMSO is an excellent solvent for many poorly soluble compounds and is compatible with most in vitro assays at low final concentrations.

Materials:

  • 4-Chloro-1-propyl-1H-indazol-3-amine powder (MW: 209.68 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 209.68 g/mol × 0.001 L × 1000 mg/g = 2.097 mg (for 1 mL of stock)

Procedure:

  • Weigh Compound: Accurately weigh out ~2.1 mg of 4-Chloro-1-propyl-1H-indazol-3-amine powder and place it into a sterile vial. Record the exact mass.

  • Add DMSO: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial.

    • Volume (mL) = [Mass (mg) / 209.68 ( g/mol )] / 0.010 (mol/L)

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A visual inspection should show a clear, particulate-free solution.

  • Aid Dissolution (if necessary): If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be used, but caution is advised as heat can degrade some compounds.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C for short-term (1-6 months) or -80°C for long-term storage.[12]

Protocol 2: Preparation of Working Solutions via Serial Dilution

To create a dose-response curve, a series of dilutions from the high-concentration stock is required. It is best practice to perform these serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium. This minimizes the risk of precipitation that can occur when making large dilution steps directly into an aqueous buffer.

Procedure:

  • Label Tubes: Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

  • Perform Dilutions:

    • To make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex to mix.

    • To make a 100 µM solution, add 10 µL of the 1 mM solution to 90 µL of 100% DMSO. Vortex to mix.

    • Continue this 1:10 dilution series to generate the full range of required concentrations. Always use a fresh pipette tip for each transfer.

  • Final Assay Dilution: Dilute the DMSO intermediate solutions into the final assay buffer or cell culture medium. For example, to achieve a final concentration of 10 µM in the assay from a 1 mM DMSO stock, you could add 1 µL of the 1 mM stock to 99 µL of assay medium (a 1:100 dilution).

  • Vehicle Control: Critically, the final concentration of DMSO in the assay wells should be consistent across all conditions (including the "no compound" control) and kept as low as possible, typically ≤0.5% , to avoid solvent-induced cytotoxicity or artifacts.[12] A vehicle control containing the same final concentration of DMSO must always be included in the experiment.

G cluster_0 Preparation in 100% DMSO cluster_1 Final Dilution into Assay Medium stock 10 mM Stock d1 1 mM stock->d1 1:10 dilution d2 100 µM d1->d2 1:10 dilution d3 10 µM d2->d3 1:10 dilution d4 ... d3->d4 ... assay_well Assay Well (e.g., 100 µL final volume) d3->assay_well e.g., Add 1 µL to 99 µL medium (Final Conc: 100 nM, 1% DMSO) OR Add 0.5 µL to 99.5 µL medium (Final Conc: 50 nM, 0.5% DMSO)

Caption: Workflow for serial dilution and final assay preparation.

Protocol 3: Co-Solvent Formulation Screening

If the compound precipitates from DMSO upon dilution into the aqueous medium, a co-solvent system may be required. Co-solvents can increase the solubility of a compound in the final aqueous environment.[12] Common co-solvents include Polyethylene Glycol 400 (PEG400) and polysorbate surfactants like Tween® 80.[13][14][15]

Objective: To identify a vehicle system that maintains the compound's solubility at the highest desired screening concentration.

Procedure:

  • Prepare Co-Solvent Stocks: Create a panel of potential co-solvent systems. Examples include:

    • 100% DMSO (as a control)

    • 50:50 (v/v) DMSO : PEG400

    • 50:50 (v/v) DMSO : Saline

    • 10% DMSO, 40% PEG400, 50% Water

    • 5% DMSO, 20% PEG400, 5% Tween 80, 70% Saline

  • Solubility Test:

    • Prepare a high-concentration solution of 4-Chloro-1-propyl-1H-indazol-3-amine in each of the co-solvent stocks (e.g., 1 mM).

    • Dilute each stock 1:100 into the final aqueous assay buffer (e.g., 10 µL into 990 µL buffer). This results in a final compound concentration of 10 µM and a final vehicle concentration of 1%.

    • Incubate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Evaluate: Visually inspect each solution for signs of precipitation (cloudiness, particulates). A simple turbidity measurement on a plate reader can also quantify this.[16]

  • Select & Validate: Choose the co-solvent system that provides the best solubility with the lowest percentage of organic solvents. Once a lead formulation is identified, it is crucial to run a vehicle toxicity control to ensure the chosen co-solvent mixture is not toxic to the cells or does not interfere with the assay at the final concentration used.[14]

Application Example: In Vitro Kinase Assay

Indazole derivatives are frequently developed as kinase inhibitors.[2] A properly formulated compound is essential for determining an accurate IC₅₀ value in a kinase activity assay.[8]

Conceptual Workflow:

  • Prepare Compound: Formulate 4-Chloro-1-propyl-1H-indazol-3-amine as described in Protocols 1 and 2 to create a series of concentrations in 100% DMSO.

  • Assay Setup: In a microplate, combine the kinase enzyme, its specific peptide substrate, and the required cofactors in an appropriate assay buffer.[17]

  • Add Compound: Add a small volume of the serially diluted compound (in DMSO) to the assay wells, ensuring the final DMSO concentration is low and consistent (e.g., 0.5%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The kinase will transfer a phosphate group from ATP to the substrate, producing ADP.[18]

  • Detect Activity: After a set incubation period, stop the reaction and quantify kinase activity. This is often done by measuring the amount of ADP produced or the amount of ATP remaining.[17] A common method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to measure ADP.[9]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • ResearchGate. (2025).
  • Frontiers in Chemistry. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • PMC - PubMed Central. (2021).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • MDPI.
  • BMG LABTECH. (2020). Kinase assays.
  • NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • Journal of Advanced Pharmacy Education and Research. Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
  • PubMed. (2023).
  • MCE. Compound Handling Instructions.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Preparing Entinostat stock solutions with DMSO for in vitro studies.
  • ResearchGate. (2025). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug.
  • CymitQuimica. 4-Chloro-1H-indazol-3-amine.
  • Moldb. 959240-46-1 | 4-Chloro-1-propyl-1H-indazol-3-amine.
  • SRI International.
  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Research Journal of Pharmacy and Technology. (2020).
  • Chemical Synthesis Database. (2025). 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline.
  • Sigma-Aldrich. 4-Chloro-1-ethyl-1H-indazol-3-amine AldrichCPR.
  • PMC - NIH.
  • ResearchGate. Effect of various solvents on the synthesis of 1H- indazole.
  • LabSolu. 4-Chloro-1H-indazol-3-amine.
  • ChemicalBook. 4-CHLORO-1-PROPYL-1H-INDAZOL-3-AMINE | 959240-46-1.
  • NIH.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC - NIH. (2023).
  • LabSolu. 4-Chloro-1-ethyl-1H-indazol-3-amine.
  • ChemRxiv | Cambridge Open Engage. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Chloro-1-propyl-1H-indazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically optimize your reaction for higher yield and purity.

Synthetic Overview & Core Challenges

The synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine is typically approached via a two-step sequence. The first step involves the formation of the indazole core through a nucleophilic aromatic substitution (SNAr) and cyclization reaction. The second, and often more problematic step, is the regioselective N-alkylation to install the propyl group at the desired N1 position.

The primary challenges that researchers face are:

  • Low Cyclization Efficiency: Incomplete conversion or side reactions during the formation of the 4-chloro-1H-indazol-3-amine intermediate.

  • Poor N1-Regioselectivity: The formation of the undesired N2-propyl isomer during the alkylation step, which is often difficult to separate from the target N1 product.

  • Purification Difficulties: Co-elution of regioisomers and other impurities during chromatographic purification.

This guide provides a structured approach to diagnose and resolve these common issues.

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: N1-Alkylation cluster_2 Purification A Starting Material (e.g., 5-Chloro-2-fluorobenzonitrile) B Intermediate (4-Chloro-1H-indazol-3-amine) A->B Hydrazine Hydrate n-BuOH, Reflux C Target Product (4-Chloro-1-propyl-1H-indazol-3-amine) B->C 1-Bromopropane, Base (e.g., NaH), Solvent (e.g., THF) D N2-Isomer Byproduct B->D Suboptimal Conditions (e.g., K2CO3, DMF) E Crude Product Mixture C->E D->E F Purified N1-Isomer E->F Chromatography / Recrystallization

Caption: General workflow for the synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine.

Troubleshooting Guide: Question & Answer

Part 1: Cyclization to 4-Chloro-1H-indazol-3-amine

Question 1: My reaction to form the indazole intermediate (4-Chloro-1H-indazol-3-amine) has a very low yield. What are the likely causes?

Answer: A low yield in this cyclization step typically points to one of three areas: the reactivity of your starting material, suboptimal reaction conditions, or competing side reactions.

  • Cause A: Starting Material Reactivity. The key reaction is a nucleophilic aromatic substitution (SNAr) where hydrazine displaces a halogen, followed by cyclization onto the nitrile. The efficiency of this step is highly dependent on the halogen at the ortho-position to the nitrile. The order of reactivity is F > Cl > Br. Using a starting material like 5-chloro-2-fluorobenzonitrile is standard because the fluorine atom is an excellent leaving group for this type of reaction.[1][2] If you are using a less reactive chloro- or bromo-benzonitrile, much harsher conditions or a catalyst may be required.[3][4]

  • Cause B: Suboptimal Reaction Conditions. This reaction requires sufficient thermal energy to overcome the activation barrier.

    • Temperature: Refluxing in a high-boiling solvent like n-butanol or using a solvent like DMSO at elevated temperatures (e.g., 120 °C) is common.[5] Insufficient temperature will lead to incomplete conversion.

    • Reagents: Hydrazine hydrate is typically used in excess to drive the reaction to completion. Ensure your hydrazine hydrate has not degraded.

    • Reaction Time: These reactions can be slow. Monitor the disappearance of starting material by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[1]

  • Cause C: Side Reactions. Under harsh conditions, the nitrile group can be susceptible to hydrolysis, especially if there is water present and the conditions are strongly acidic or basic. This can lead to the formation of an unwanted amide byproduct.

Solution Pathway:

  • Verify Starting Material: Confirm you are using a 2-fluorobenzonitrile derivative for the highest reactivity.

  • Optimize Conditions: If using n-butanol, ensure you are at a vigorous reflux. If using DMSO, ensure your temperature is consistently maintained.

  • Monitor Progress: Run a time course experiment, taking aliquots every 2-4 hours to check for the consumption of starting material and the formation of the product.

  • Ensure Anhydrous Conditions (if needed): While some protocols use aqueous hydrazine hydrate, ensure other sources of water are minimized to prevent nitrile hydrolysis.

Part 2: N1-Propylation of 4-Chloro-1H-indazol-3-amine

Question 2: I've successfully made the intermediate, but the propylation step gives me a mixture of two products that are very hard to separate. How can I get mainly the N1-propyl product?

Answer: This is the most common and critical challenge in this synthesis. You are forming a mixture of the desired N1-propyl and the undesired N2-propyl regioisomers. The ratio of these isomers is highly sensitive to the reaction conditions, particularly the choice of base and solvent.[6][7][8]

G cluster_N1 N1-Alkylation (Favored) cluster_N2 N2-Alkylation (Disfavored) Indazole 4-Chloro-1H-indazol-3-amine (Anion) N1_Product N1-Propyl Isomer (Thermodynamic Product) Indazole->N1_Product Path A N2_Product N2-Propyl Isomer (Kinetic Product) Indazole->N2_Product Path B N1_Conditions Conditions: - Strong, non-coordinating base (NaH) - Aprotic, less polar solvent (THF) - Lower temperature N2_Conditions Conditions: - Weaker, coordinating base (K2CO3) - Polar aprotic solvent (DMF, DMSO) - Higher temperature

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

  • The Underlying Chemistry: The indazole anion has two nucleophilic nitrogen atoms (N1 and N2). N2 is often considered the site of kinetic attack (faster reaction), while the N1-substituted product is typically the more thermodynamically stable isomer.[2][9] Your goal is to set up conditions that favor the formation of the thermodynamic product.

  • Key Factors for N1-Selectivity:

    • Base: A strong, non-nucleophilic, and poorly coordinating base like sodium hydride (NaH) is superior for N1 selectivity.[6][8] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often lead to mixtures. The sodium cation coordinates less tightly to the indazole anion, allowing the reaction to proceed to the more stable N1 product.

    • Solvent: The choice of solvent is critical. Less polar aprotic solvents like tetrahydrofuran (THF) strongly favor N1-alkylation when used with NaH.[6][8] Highly polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, which often leads to an increase in the undesired N2 isomer.[6]

    • Temperature: Lower temperatures generally favor thermodynamic control. Running the reaction at 0 °C to room temperature is often sufficient and can improve selectivity compared to heating.

Solution Pathway:

  • Switch to NaH/THF: If you are using K₂CO₃/DMF, switch your conditions to sodium hydride in anhydrous THF.

  • Control Temperature: Add the NaH to a solution of your indazole in THF at 0 °C. Allow it to stir for 30-60 minutes to ensure complete deprotonation. Then, add the 1-bromopropane (or 1-iodopropane for higher reactivity) slowly at 0 °C and allow the reaction to warm to room temperature overnight.

  • Monitor Closely: Use TLC or LC-MS to follow the reaction. The N1 and N2 isomers may be distinguishable, allowing you to stop the reaction once the starting material is consumed to prevent side reactions.

Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity

BaseSolventTypical N1:N2 RatioRationaleReference
NaH THF >95 : 5 Strong base, non-polar solvent. Favors thermodynamic N1 product.[6][8]
K₂CO₃DMF~60 : 40Weaker base, polar solvent. Leads to competitive kinetic (N2) and thermodynamic (N1) pathways.[10]
Cs₂CO₃DMFVariable, often mixedSimilar to K₂CO₃, but can sometimes offer slight improvements.[3]
KOHDMSOOften poor selectivityStrong base but in a highly polar solvent, leading to significant N2 formation.[5]
Part 3: Purification

Question 3: I have a mixture of N1 and N2 isomers. How can I effectively separate them?

Answer: Separating these regioisomers is challenging due to their similar polarities.

  • Technique 1: Column Chromatography. This is the most common method.

    • System Choice: A shallow gradient of ethyl acetate in hexanes (or heptane) is a good starting point.

    • Pro-Tip: Add a small amount (0.1-0.5%) of triethylamine or ammonia in methanol to the mobile phase. The basic amine groups on your products can interact strongly with the acidic silica gel, causing tailing and poor separation. A basic modifier neutralizes the active sites on the silica, leading to sharper peaks and better resolution.

    • Loading: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Apply this powder to the top of your column for the best separation.

  • Technique 2: Recrystallization. If you have a solid product and can identify a suitable solvent system, recrystallization can be an excellent and scalable purification method. This often requires screening various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures with hexanes). The goal is to find a system where one isomer is significantly less soluble than the other.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic protocol for this compound? A detailed, two-step protocol is provided below, incorporating the optimization strategies discussed in the troubleshooting guide.

Q2: What analytical techniques are crucial for confirming I have the correct N1-isomer? Nuclear Magnetic Resonance (NMR) is essential. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive way to distinguish N1 and N2 isomers. In the N1-isomer, you will observe a correlation from the protons of the propyl group's CH₂ attached to the nitrogen to the C7a and C3 carbons of the indazole ring. In the N2-isomer, this CH₂ will show a correlation to the C3 and C3a carbons. Standard ¹H and ¹³C NMR, along with LC-MS for purity and HRMS for accurate mass, are also required for full characterization.

Q3: What are the primary safety concerns for this synthesis?

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): Is a water-reactive flammable solid. It can ignite in moist air. It should be handled under an inert atmosphere (nitrogen or argon). Quench any residual NaH carefully with a proton source like isopropanol or ethanol, typically at a low temperature.

  • Alkyl Halides (1-Bromopropane): Are alkylating agents and should be handled with care in a fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-indazol-3-amine
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-2-fluorobenzonitrile (1.0 eq).

  • Add n-butanol (approx. 5-10 mL per gram of starting material).

  • Add hydrazine hydrate (3.0 eq).

  • Heat the mixture to a steady reflux (approx. 118 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add water to the mixture to further precipitate the product and dilute the solvent.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold n-butanol or another suitable solvent like diethyl ether.

  • Dry the solid under vacuum to yield 4-chloro-1H-indazol-3-amine, which can often be used in the next step without further purification. Typical yields are in the 85-95% range.[11]

Protocol 2: N1-Propylation to Yield 4-Chloro-1-propyl-1H-indazol-3-amine
  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10-15 mL per gram of indazole).

  • Add the 4-chloro-1H-indazol-3-amine (1.0 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Cool the mixture back down to 0 °C.

  • Add 1-iodopropane (1.1 eq) or 1-bromopropane (1.2 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to isolate the N1-propylated product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]

  • Ross, T. D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. Available from: [Link]

  • Yadav, P., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 16(9), 1269. Available from: [Link]

  • Ross, T. D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. Available from: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available from: [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27503–27515. Available from: [Link]

  • Ross, T. D., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • Singh, N., & Kaur, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 31-55. Available from: [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. Retrieved from [Link]

  • Du, X., et al. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(45), 8099-8101. Available from: [Link]

  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9471–9484. Available from: [Link]

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 52(49), 7756-7759. Available from: [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7734–7738. Available from: [Link]

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Retrieved from [Link]

  • PubMed. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]

Sources

Troubleshooting guide for substituted indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Substituted Indazole Synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the synthesis of this critical heterocyclic motif. As Senior Application Scientists, we have compiled this resource based on a consolidation of established literature and field-proven insights to help you navigate the complexities of indazole chemistry, from reaction setup to final product purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Section 1: Core Synthesis & Reaction Failures

Q1: My indazole synthesis is resulting in low or no yield. What are the primary factors I should investigate?

A: Low yields in indazole synthesis often trace back to a few critical parameters: reaction conditions, starting material quality, and the chosen synthetic route's compatibility with your substrates.

  • Suboptimal Temperature: Temperature is a crucial variable. For instance, in some cyclization reactions, yields may improve up to a certain point (e.g., 110 °C), after which side reactions can dominate, leading to a sharp decrease in product formation. It is imperative to perform a temperature optimization study for your specific substrate.

  • Incorrect Solvent Choice: The solvent can dramatically influence reaction outcomes. In the Davis-Beirut reaction, for example, using an alcohol solvent with a controlled amount of water (15-25%) can significantly boost yields, whereas excess water can be detrimental.

  • Base Selection: The choice and stoichiometry of the base are critical, not only for reaction success but also for regioselectivity in subsequent functionalization steps. Some reactions require a strong, non-nucleophilic base like sodium hydride (NaH), while others proceed efficiently with milder bases like potassium carbonate (K₂CO₃)[1][2].

  • Starting Material Instability: Certain starting materials, like o-nitrobenzylamines used in the Davis-Beirut reaction, can be unstable. Ensure the purity of your starting materials and consider synthesizing them fresh if degradation is suspected.

Q2: I am attempting a Davis-Beirut reaction to form a 2H-indazole, but the reaction is failing. What are the common pitfalls?

A: The Davis-Beirut reaction, while powerful, relies on the delicate chemistry of a key nitroso imine intermediate. Failure often stems from conditions that disrupt its formation or favor side reactions[3].

  • Slow N-N Bond Formation: For certain substrates, particularly those forming N-aryl imines, the crucial N-N bond-forming heterocyclization can be slow. This allows water to hydrolyze the key nitroso imine intermediate, cleaving the imine bond and halting the desired reaction pathway[3][4].

    • Solution: Minimize water content where possible or use a solvent system that favors the cyclization kinetics.

  • Metal-Free Conditions: A key advantage of the Davis-Beirut reaction is that it is often metal-free. However, this means it is highly dependent on the intrinsic reactivity of the substrates and the reaction conditions[5]. Ensure your starting materials are sufficiently activated.

  • Intermediate Instability: The reaction proceeds through a series of reactive intermediates. If the reaction stalls, it may be due to the instability of one of these intermediates under your specific conditions[3]. Consider adjusting the base or solvent to stabilize the key intermediates.

Section 2: The Challenge of Regioselectivity: N1 vs. N2 Substitution

The alkylation of the indazole core is a notorious challenge due to the presence of two nucleophilic nitrogen atoms, often leading to a mixture of N1 and N2 regioisomers that can be difficult to separate[1][6]. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be exploited to control regioselectivity[2][7].

Q3: I am getting a mixture of N1 and N2 alkylated indazoles. How can I selectively synthesize the N1 isomer?

A: Achieving N1 selectivity often involves leveraging thermodynamic control or steric hindrance.

  • Thermodynamic Control: By selecting reaction conditions that allow for equilibration, the more stable N1-substituted product can be favored. Using α-halo carbonyl electrophiles, for instance, can promote an equilibration process that enriches the thermodynamic N1 product[2].

  • Chelation Control with Specific Base/Solvent Systems: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective system for directing alkylation to the N1 position[1][2][6]. The sodium cation is thought to coordinate with the N2 nitrogen and a directing group at the C3 or C7 position, sterically blocking the N2 position and guiding the alkylating agent to N1.

    • High N1-Selectivity has been observed for indazoles with C3 substituents like -COMe, -CO₂Me, and -CONHR. [1][6]

Q4: My target molecule is the N2-substituted indazole. What strategies can I employ to favor its formation?

A: Selective N2 alkylation can be achieved by exploiting electronic effects or by using specific catalytic systems.

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, can electronically favor alkylation at the N2 position. Using NaH in THF, these substrates have shown excellent N2 regioselectivity (≥ 96%)[1][2][6].

  • Acid-Catalyzed Alkylation: A novel approach involves using a strong acid catalyst like triflic acid (TfOH) with diazo compounds as alkylating agents. This metal-free system has been shown to provide N2-alkylated products with high regioselectivity (N2/N1 up to 100/0) and excellent functional group tolerance[8].

Target IsomerStrategyRecommended ConditionsSubstituent EffectsReference
N1-Alkylated Thermodynamic/Chelation ControlBase: NaHSolvent: THFBulky or coordinating groups at C3 favor N1.[1][2][6]
N1-Alkylated EquilibrationElectrophile: α-halo carbonylGeneral principle of thermodynamic stability.[2]
N2-Alkylated Electronic ControlBase: NaHSolvent: THFElectron-withdrawing groups at C7 (e.g., NO₂, CO₂Me).[1][2][6]
N2-Alkylated Acid CatalysisCatalyst: TfOHAlkylating Agent: Diazo compoundBroad functional group tolerance.[8]
Section 3: Cross-Coupling Reactions on the Indazole Core

Q5: My Suzuki-Miyaura coupling on a halo-indazole is failing. What should I troubleshoot?

A: While aryl iodides are generally reactive substrates, failures in Suzuki couplings on iodo-indazoles can occur.

  • Catalyst Inactivation: The acidic N-H proton of the indazole ring can potentially interfere with the catalytic cycle. While many couplings work on unprotected indazoles, challenging substrates may require N-protection (e.g., with a Boc or SEM group) to prevent side reactions.

  • Inadequate Catalyst System: Ensure your palladium source and ligand are appropriate. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.

  • Low Reaction Temperature: Some challenging couplings may require higher temperatures to proceed efficiently. Gradually increase the temperature while monitoring for any signs of decomposition.

  • Impure Starting Material: The presence of impurities like unreacted starting material from the iodination step or de-iodinated indazole can lead to lower yields.

Q6: I am having difficulty with a Buchwald-Hartwig amination on my bromo-indazole. What are the key parameters to check?

A: The success of Buchwald-Hartwig aminations is highly dependent on the ligand choice and the nature of the amine coupling partner.

  • Ligand-Substrate Mismatch: The choice of phosphine ligand is critical. For indazoles, ligands like tBuXPhos have proven effective[9]. Sterically hindered or electron-deficient amines may require screening of different ligands to find an optimal match.

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions. Common bases include NaOtBu and K₃PO₄.

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or hindered secondary amines can be challenging nucleophiles. Using a more active pre-catalyst and higher temperatures may be necessary to drive the reaction to completion.

G start Low Conversion in Cross-Coupling Reaction check_sm Verify Purity of Halo-Indazole start->check_sm check_reagents Check Catalyst, Ligand, and Base Quality check_sm->check_reagents Purity OK protect_nh Consider N-Protection (e.g., Boc, SEM) check_reagents->protect_nh Reagents OK optimize_temp Screen Higher Temperatures protect_nh->optimize_temp optimize_ligand Screen Different Phosphine Ligands (e.g., tBuXPhos for Indazoles) optimize_temp->optimize_ligand optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) optimize_ligand->optimize_base success Successful Coupling optimize_base->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Section 4: Purification Challenges

Q7: I have a mixture of N1 and N2 substituted isomers. How can I effectively separate them?

A: Separating N1 and N2 indazole isomers is a common and often difficult purification step due to their similar polarities.

  • Column Chromatography: While standard, it may not be effective for large-scale separations or for isomers with very similar Rf values. Careful screening of various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is necessary.

  • Recrystallization: This is often a more effective method for obtaining highly pure single isomers, especially on a larger scale. A mixed solvent system (e.g., acetonitrile/water) can be screened to find conditions where one isomer crystallizes out while the other remains in solution[10]. A patent describes a method using a mixed solvent for recrystallization to obtain single isomers with purity over 99%[10].

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of a Substituted Indazole

This protocol is adapted from methodologies proven to be highly selective for N1 alkylation, particularly for indazoles bearing C3 substituents[1][2][6].

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., alkyl bromide, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

G start Dissolve Indazole in Anhydrous THF cool_0c_1 Cool to 0 °C start->cool_0c_1 add_nah Add NaH (1.2 eq) Portion-wise cool_0c_1->add_nah stir_rt Stir at RT (1 hour) add_nah->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_rx Add Alkyl Halide (1.1 eq) cool_0c_2->add_rx react Stir at RT (2-16 h) add_rx->react quench Quench with H₂O react->quench extract Workup & Extraction quench->extract purify Purify via Chromatography extract->purify product Pure N1-Alkylated Indazole purify->product

Caption: Step-by-step workflow for N1-selective alkylation.

References

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

  • ResearchGate. (2025). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Available at: [Link]

  • Ma, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Available at: [Link]

  • National Institutes of Health. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Available at: [Link]

  • ProQuest. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]

  • International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • ResearchGate. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]

  • ACS Publications. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Available at: [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Available at: [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. Available at: [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Available at: [Link]

  • PubMed. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

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Technical Support Center: Synthesis of 4-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter in your laboratory. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes and overcome common hurdles.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section is structured to help you diagnose and resolve specific issues that may arise during the synthesis of 4-substituted indazoles. Each problem is presented with its probable causes and actionable solutions, grounded in established chemical principles.

Problem 1: Poor Regioselectivity in N-Alkylation/N-Arylation of 4-Substituted Indazoles

You're attempting to alkylate or arylate your 4-substituted 1H-indazole, but you're obtaining a difficult-to-separate mixture of N1 and N2 isomers.

  • Electronic Effects of the 4-Substituent: The electronic nature of the substituent at the 4-position can influence the nucleophilicity of the N1 and N2 positions of the indazole anion.

  • Steric Hindrance: While the 4-position is not directly adjacent to the nitrogen atoms, its substituent can influence the overall steric environment of the molecule.

  • Reaction Conditions (Base, Solvent, Temperature): These parameters play a pivotal role in determining the kinetic versus thermodynamic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3]

To Favor the N1 Isomer (Thermodynamic Product):

Conditions that allow for equilibration to the more stable N1-substituted product are often successful.

  • Recommended Protocol: The use of a strong, non-nucleophilic base in a non-polar aprotic solvent is a well-established method for achieving high N1 selectivity.[1][2] Sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1-regioselectivity for a variety of substituted indazoles.[1][2]

    Experimental Protocol: N1-Selective Alkylation

    • To a solution of the 4-substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise at 0 °C.

    • Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

To Favor the N2 Isomer (Kinetic Product):

Conditions that favor the kinetic product often involve a different set of reagents and can be influenced by the electronics of the indazole ring.

  • Influence of Substituents: Electron-withdrawing groups at the C7 position have been shown to direct alkylation to the N2 position with high selectivity.[1][2] While your primary focus is on 4-substituted indazoles, this principle highlights the importance of electronic effects.

  • Recommended Protocol (Alternative Conditions): The Mitsunobu reaction has been reported to show a preference for the formation of the N2-regioisomer.[4] Additionally, the use of triflic acid (TfOH) as a catalyst with diazo compounds can lead to excellent N2 selectivity.[5]

    Experimental Protocol: N2-Selective Alkylation using Mitsunobu Conditions

    • Dissolve the 4-substituted 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

4-Substituted IndazoleAlkylating AgentBase/SolventN1:N2 RatioYield (%)Reference
4-Nitro-1H-indazole1-BromopentaneNaH / THF>99:1 (N1)89[6]
4-Nitro-1H-indazole1-BromopentaneCs₂CO₃ / DMF1:1.2 (N1:N2)78[6]
4-Methoxy-1H-indazoleBenzyl BromideK₂CO₃ / DMF1:190[7]
Problem 2: Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

You are performing a Pd-catalyzed cross-coupling reaction on a 4-halo-indazole (e.g., 4-bromo- or 4-iodo-1H-indazole) and observing significant byproduct formation, such as homocoupling of the boronic acid (in Suzuki reactions) or dimerization of the indazole.

  • Catalyst Decomposition/Inactivation: The unprotected N-H of the indazole can coordinate to the palladium center, leading to catalyst inhibition or decomposition.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates and increased side reactions.

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the outcome of the reaction.

  • Protecting the Indazole N-H: While direct coupling on the unprotected indazole is often desired for atom economy, protection of the N-H group (e.g., with a BOC or SEM group) can prevent catalyst inhibition and improve yields. The protecting group can be removed in a subsequent step.

  • Ligand Selection: For Suzuki couplings with N-H containing heterocycles, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.

  • Degassing: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial to prevent oxygen-mediated side reactions.

  • Use of Additives: In some cases, additives can suppress side reactions. For example, the addition of a mild reducing agent like potassium formate can minimize Pd(II) species that promote homocoupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-indazole

  • To a reaction vessel, add 4-bromo-1H-indazole (1.0 eq), the boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Significant Byproducts in Cross-Coupling cause1 Catalyst Inactivation (N-H) start->cause1 cause2 Homocoupling start->cause2 cause3 Slow Reaction start->cause3 sol1 Protect N-H group (e.g., BOC, SEM) cause1->sol1 sol2 Thoroughly degas reaction mixture cause2->sol2 sol3 Optimize Ligand (e.g., SPhos, XPhos) cause3->sol3 sol4 Optimize Base and Solvent cause3->sol4

Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the key differences in side products between the Davis-Beirut and Sugasawa routes to 4-substituted indazoles?

A: The side product profiles of these two reactions are quite distinct due to their different mechanisms.

  • Davis-Beirut Reaction: This reaction proceeds via a nitroso intermediate.[8][9][10] Common side reactions can arise from the reactivity of this intermediate. For instance, incomplete cyclization or alternative reaction pathways of the nitroso-imine intermediate can occur, especially with less reactive anilines.[8] The choice of alcohol as a solvent is also critical, as it can be incorporated into the product.[10]

  • Sugasawa Reaction: This reaction is a variation of the Friedel-Crafts acylation.[11][12] A primary challenge is achieving ortho-acylation of the starting aniline. Side reactions can include para-acylation, diacylation, or incomplete cyclization of the intermediate α-chloroacetophenone. The success of this reaction is highly dependent on the Lewis acid combination and the electronic nature of the aniline.

Q2: How can I effectively separate N1 and N2 regioisomers of a 4-substituted indazole?

A: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Careful optimization of the eluent system is key. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) on silica gel is a good starting point. Using a long column and a smaller particle size silica gel can improve resolution.

  • Preparative HPLC or SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.

  • Crystallization: If one isomer is significantly more crystalline than the other, fractional crystallization can be an effective purification method.

  • Derivatization: In some cases, the isomers can be derivatized to introduce a functional group that significantly alters their polarity, allowing for easier separation. The protecting group can then be removed.

Q3: My Heck reaction on a 4-haloindazole is giving a mixture of regioisomers of the product alkene. What is happening and how can I control it?

A: The formation of regioisomeric alkene products in a Heck reaction is often related to the mechanism of β-hydride elimination. The regioselectivity can be influenced by the ligand on the palladium catalyst and the electronic properties of the alkene coupling partner. Using bulky phosphine ligands can sometimes favor the formation of the terminal alkene. Additionally, the choice of base and solvent can influence the product distribution.

Q4: In the Sonogashira coupling with my 4-iodoindazole, I am observing significant homocoupling of the terminal alkyne (Glaser coupling). How can I prevent this?

A: Glaser coupling is a common side reaction in Sonogashira couplings, which is promoted by the copper co-catalyst in the presence of oxygen.

  • Copper-Free Conditions: Performing the reaction without the copper co-catalyst can eliminate this side reaction. However, this may require higher reaction temperatures or more active palladium catalysts.

  • Rigorous Degassing: Ensuring the reaction is free of oxygen is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Choice of Base: Using an amine base such as triethylamine or diisopropylethylamine can sometimes help to suppress Glaser coupling.

III. Visualizing Reaction Pathways and Side Reactions

N-Alkylation of 4-Substituted Indazole: A Tale of Two Isomers

Caption: Regioselectivity in the N-alkylation of 4-substituted indazoles.

Simplified Catalytic Cycle of Suzuki-Miyaura Coupling and a Common Side Reaction

G Pd0 Pd(0)L_n OxAdd R-Pd(II)-X Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R' OxAdd->Transmetal Transmetalation (R'-B(OR)2) Homocoupling R'-R' (Homocoupling) OxAdd->Homocoupling Side Reaction (in presence of O2) Transmetal->Pd0 Reductive Elimination (R-R')

Caption: Suzuki-Miyaura catalytic cycle and the homocoupling side reaction.

IV. References

  • ResearchGate. (2024). Effect of base, solvent, and temperature. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2013). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ACS Medicinal Chemistry Letters, 4(8), 739-743. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2276-2285. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 83(15), 8085-8094. [Link]

  • Tandon, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-61. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 67(48), 9440-9447. [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-1300. [Link]

  • Chem-Station. (2015). Sugasawa Reaction. [Link]

  • ResearchGate. (n.d.). Sugasawa Indole Synthesis. [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism for indazole formation. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2013). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ACS Medicinal Chemistry Letters, 4(8), 739-743. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • ResearchGate. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. [Link]

  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • eScholarship. (2014). Davis−Beirut Reaction: Route to Thiazolo‑, Thiazino‑, and Thiazepino‑2H‑indazoles. [Link]

  • Li, Y., et al. (2019). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 55(74), 11131-11134. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(10), 2035-2041. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Seela, F., & Gumbi, Z. (1992). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Helvetica Chimica Acta, 75(4), 1213-1224. [Link]

  • Khan, I., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 2879. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]

  • Alam, M. J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6897-6906. [Link]

  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 1-14. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1-propyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific substituted indazole. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 4-Chloro-1-propyl-1H-indazol-3-amine, offering practical solutions and preventative measures.

Q1: My crude 4-Chloro-1-propyl-1H-indazol-3-amine product is a dark, oily residue after synthesis. What are the likely impurities and the best initial purification step?

A1: A dark, oily crude product often indicates the presence of unreacted starting materials, polymeric byproducts, and residual high-boiling solvents like DMF or DMSO which are common in indazole synthesis.[1] The initial and most effective purification step is often a well-executed acid-base extraction. The basicity of the 3-amino group on the indazole ring allows for its selective extraction into an acidic aqueous phase, leaving non-basic impurities behind in the organic phase.

  • Causality: The primary amine at the 3-position of the indazole core is basic and will be protonated by a dilute acid (e.g., 1 M HCl) to form a water-soluble salt. Neutral organic impurities, such as unreacted precursors or side-products without basic handles, will remain in the organic solvent. Subsequent neutralization of the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate the indazole amine, causing the purified product to precipitate or be extractable with a fresh organic solvent.

Q2: During column chromatography, I'm struggling to separate my target compound from an impurity with a very similar Rf value. How can I improve the separation?

A2: Co-elution is a frequent challenge, especially with isomers or closely related byproducts. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is the most critical factor. If you are using a standard ethyl acetate/hexane system, consider the following modifications:

    • Introduce a third solvent: Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can alter the selectivity of the separation.

    • Incorporate a basic additive: Adding a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase can deactivate acidic sites on the silica gel. This is particularly useful for amines, as it reduces tailing and can improve peak shape and resolution.[2]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): For basic compounds like 3-aminoindazoles, basic or neutral alumina can sometimes provide better separation and reduce tailing compared to silica gel.

    • Reverse-phase silica (C18): If the impurities are significantly more or less polar than your product, reverse-phase chromatography with a mobile phase like acetonitrile/water or methanol/water can be highly effective.

  • Employ Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying chiral and achiral molecules, often providing faster separations with less solvent waste compared to HPLC.[3][4] It utilizes supercritical CO2 as the primary mobile phase, with a co-solvent like methanol. The unique properties of supercritical fluids can lead to different selectivity compared to liquid chromatography.[3]

Q3: My recrystallization of 4-Chloro-1-propyl-1H-indazol-3-amine resulted in an oil or very poor crystal formation. What steps can I take to induce crystallization?

A3: "Oiling out" or poor crystallization is typically due to supersaturation, the presence of impurities that inhibit crystal lattice formation, or choosing a suboptimal solvent system. Here’s a troubleshooting workflow:

  • Ensure Sufficient Purity: Recrystallization is most effective for material that is already >90% pure. If your crude product is very impure, a preliminary purification by column chromatography is recommended.

  • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to use a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not).

  • Slow Cooling: Rapid cooling often leads to precipitation rather than crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Insulating the flask can help.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q4: I suspect I have isomeric impurities from the N-propylation step. How can I confirm their presence and remove them?

A4: Alkylation of the indazole ring can occur at either N1 or N2, leading to isomeric products.[5]

  • Confirmation: High-resolution NMR (¹H and ¹³C) is the best method to identify and quantify isomeric impurities. The chemical shifts of the propyl group and the aromatic protons will differ between the N1 and N2 isomers. LC-MS can also be used to detect compounds with the same mass but different retention times.

  • Removal: Isomers can be notoriously difficult to separate.

    • Flash Column Chromatography: Careful optimization of the mobile phase (as described in Q2) is the first approach. A shallow gradient can often resolve closely eluting spots.

    • Preparative HPLC or SFC: For very challenging separations, preparative HPLC or SFC on a suitable stationary phase is often the most effective method.[3][6] While more resource-intensive, these techniques offer superior resolving power.

Experimental Protocols

Protocol 1: Flash Column Chromatography of 4-Chloro-1-propyl-1H-indazol-3-amine

This protocol is a general guideline and may need to be optimized.

  • Preparation of the Column:

    • Choose an appropriate column size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% hexane).

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin with a low polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. A suggested gradient is shown in the table below.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent System Optimization:

PolarityMobile Phase SystemTarget Impurities Removed
LowHexane/Ethyl Acetate (95:5 to 80:20)Non-polar byproducts, residual starting materials.
MediumHexane/Ethyl Acetate (70:30 to 50:50)Elution of 4-Chloro-1-propyl-1H-indazol-3-amine
HighHexane/Ethyl Acetate (40:60) with 0.5% TriethylamineMore polar impurities, potential isomeric byproducts.

A general visualization of the column chromatography workflow is provided below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column Pack silica gel column prep_sample Dissolve/adsorb crude sample prep_column->prep_sample load_sample Load sample onto column prep_sample->load_sample elute Elute with solvent gradient load_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Recrystallization of 4-Chloro-1-propyl-1H-indazol-3-amine

This protocol describes a binary solvent recrystallization, which is often effective for this class of compounds.

  • Solvent Selection: A common and effective solvent system for substituted indazoles is Isopropanol/Water or Ethanol/Hexane.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the "good" solvent (e.g., Isopropanol) required to dissolve it at reflux temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of the "good" solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

G start Crude Solid in Flask dissolve Add minimum hot 'good' solvent to dissolve start->dissolve add_anti Add 'anti-solvent' dropwise until turbid dissolve->add_anti re_dissolve Add a few drops of 'good' solvent to clarify add_anti->re_dissolve cool_slow Slowly cool to room temperature re_dissolve->cool_slow cool_cold Cool in ice bath cool_slow->cool_cold filtrate Collect crystals by vacuum filtration cool_cold->filtrate wash_dry Wash with cold anti-solvent and dry filtrate->wash_dry product Pure Crystals wash_dry->product

Caption: Binary Solvent Recrystallization Workflow.

Logical Troubleshooting Framework

When facing a purification challenge, a systematic approach is key. The following diagram outlines a decision-making process for purifying 4-Chloro-1-propyl-1H-indazol-3-amine.

G start Crude Product is_oily Is the product an oil? start->is_oily acid_base Perform Acid-Base Extraction is_oily->acid_base Yes column_chrom Perform Column Chromatography is_oily->column_chrom No acid_base->column_chrom recrystallize Attempt Recrystallization column_chrom->recrystallize purity_check Check Purity (NMR, LC-MS) recrystallize->purity_check is_pure Is Purity >98%? purity_check->is_pure final_product Final Product is_pure->final_product Yes prep_hplc Consider Preparative HPLC/SFC is_pure->prep_hplc No prep_hplc->purity_check

Caption: General Purification Troubleshooting Workflow.

References

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • YouTube. (2013). Column Chromatography (Purification). Retrieved from [Link]

  • Journal of Chromatography A. (2014). Development and optimization of a generic supercritical fluid chromatography screening strategy for chiral separations. Retrieved from [Link]

  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. Retrieved from [Link]

  • National Institutes of Health. (2015). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl). Retrieved from [Link]

  • Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively functionalizing the indazole scaffold. Direct alkylation of indazoles frequently results in a mixture of N1 and N2 regioisomers, a challenge that can significantly impact yield and purification efforts.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the regioselectivity of indazole alkylation so challenging?

The primary challenge arises from the tautomeric nature of the indazole ring. It exists as two distinct, interconverting forms: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the more abundant form.[1][2][5][6][7] However, under reaction conditions, both nitrogen atoms (N1 and N2) can act as nucleophiles, leading to a mixture of alkylated products.[1][3] The final ratio of N1 to N2 products is a delicate balance of several factors, including the reaction conditions and the electronic and steric properties of the indazole substrate.[8][9][10]

Q2: What is the fundamental principle behind favoring N1-alkylation?

Achieving high N1-selectivity often relies on leveraging thermodynamic control. Since the 1H-indazole is the more stable tautomer, reaction conditions that allow for an equilibrium to be established will favor the formation of the more stable N1-alkylated product.[7][11][12][13][14] This can be achieved through specific choices of base and solvent that promote the formation of a tight ion pair between the indazole anion and the counter-ion, which can sterically direct the alkylating agent to the N1 position.[1][9]

Q3: Under what conditions is N2-alkylation generally favored?

N2-alkylation is often favored under conditions that are kinetically controlled, meaning the product that forms faster is the major product.[12][13][14] Certain reaction systems have been developed to specifically promote N2-alkylation. For instance, Mitsunobu conditions have been shown to favor the formation of the N2-isomer.[1][7][9][10] Additionally, the use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent can lead to excellent N2-selectivity.[15]

Q4: How do substituents on the indazole ring influence regioselectivity?

Substituents play a crucial role through both electronic and steric effects.[8][9]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO2, -CO2Me), have been shown to strongly favor N2-alkylation.[4][8][9] Conversely, some electron-deficient indazoles, especially with coordinating groups at the C3 position, can exhibit high N1-selectivity.[1][4][8]

  • Steric Effects: A bulky substituent at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, thereby promoting N2-alkylation.[11] For example, a 7-carboxylate indazole has shown a lack of reactivity at the N1 position, which is attributed to steric hindrance.[11]

Q5: What are the best analytical techniques to determine the N1:N2 ratio?

The most common and reliable method for determining the regiochemical outcome is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are powerful for unambiguously assigning the N1 and N2 isomers.[9][10] For instance, a correlation between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring is indicative of N1-alkylation, while a correlation to the C3 carbon suggests N2-alkylation.[9][10] Liquid chromatography-mass spectrometry (LC-MS) is also widely used for rapid assessment of the product ratio in crude reaction mixtures.[1][11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Mixture of N1 and N2 Isomers

This is the most common issue in indazole alkylation. The goal is to shift the reaction equilibrium to strongly favor one regioisomer over the other.

Probable Causes & Solutions
  • Inappropriate Base/Solvent Combination: The choice of base and solvent is paramount in controlling regioselectivity.

    • For N1-Selectivity (Thermodynamic Control): The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is often highly effective.[4][8][9][10] This pairing promotes the formation of a tight ion pair, where the sodium cation can coordinate with the N2 nitrogen and a potential chelating group at C3, sterically blocking N2-alkylation.[1][3][4] Polar aprotic solvents like DMF, on the other hand, can lead to solvent-separated ion pairs, diminishing N1-selectivity.[9][16]

    • For N2-Selectivity (Kinetic Control): Different conditions are required. As mentioned, Mitsunobu conditions (e.g., DIAD or DEAD with PPh3) in a solvent like THF can favor N2-alkylation.[1][7][9][10]

  • Reaction Temperature is Not Optimized: Temperature plays a critical role in kinetic versus thermodynamic control.[12][13][14]

    • To Favor the Thermodynamic Product (N1): Higher temperatures can provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium and favor the more stable N1 product.[12][13][14] However, this is not always the case, and optimization is key. For example, some highly selective N1-alkylations with NaH/THF are run at elevated temperatures like 50 °C.[7]

    • To Favor the Kinetic Product (N2): Lower temperatures generally favor the product that is formed faster, which is often the N2-isomer in certain systems.

Illustrative Data on Solvent and Base Effects
Indazole SubstrateAlkylating AgentBaseSolventTemp. (°C)N1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:46 (% yield)[1]
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1[4][8]
1H-Indazolen-PentanolDIAD, PPh3THFRT1:2.5[7][9]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF504:96[4][8][9]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs2CO3Dioxane9096% yield (N1)[1]
Issue 2: Low or No Reactivity
Probable Causes & Solutions
  • Steric Hindrance: As previously discussed, bulky substituents, particularly at the C7 position, can impede alkylation at the N1 position.[11] If your substrate has significant steric bulk near a nitrogen, consider if the desired regioisomer is sterically accessible.

  • Poor Solubility of Reagents: In some solvent systems, the base may have limited solubility, leading to poor reactivity.[9] For instance, cesium carbonate (Cs2CO3) has poor solubility in solvents like toluene or 1,4-dioxane, which can stall the reaction.[9] Ensure your chosen base is soluble in the reaction solvent at the desired temperature.

  • Inactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkyl halides, consider converting them to a more reactive species like a tosylate.

Experimental Workflow & Protocols
General Workflow for Indazole Alkylation

G cluster_start Preparation cluster_reaction Reaction cluster_end Analysis & Purification Indazole Indazole Substrate Solvent Anhydrous Solvent Selection (e.g., THF, DMF) Indazole->Solvent Dissolve Base Base Addition (e.g., NaH, Cs2CO3) Solvent->Base Dissolve Alkylating_Agent Alkylating Agent Addition (R-X) Base->Alkylating_Agent Deprotonation Reaction_Conditions Stir at Controlled Temperature & Time Alkylating_Agent->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Regioisomer Ratio Analysis (NMR, LC-MS) Purification->Analysis

Caption: General experimental workflow for indazole N-alkylation.

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is adapted from methodologies that have demonstrated excellent N1-selectivity.[4][8][9][10]

Objective: To achieve >99:1 N1:N2 regioselectivity.

Materials:

  • Substituted 1H-indazole (e.g., 3-carboxymethyl-1H-indazole)

  • Alkyl bromide (e.g., n-pentyl bromide) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (typical concentration 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

  • Confirm the regiochemistry using 1H and 13C NMR, including 2D NMR experiments like HMBC.

Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)

This protocol is based on conditions known to favor N2-alkylation.[1][7][9][10]

Objective: To favor the N2-alkylated product.

Materials:

  • 1H-indazole (1.0 equiv)

  • Alcohol (e.g., n-pentanol) (1.5 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole, alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to separate, so careful chromatography is required.

  • Characterize the isolated products by NMR to determine the N1:N2 ratio.

Factors Influencing Regioselectivity Pathway

G cluster_N1 N1-Alkylation Pathway cluster_N2 N2-Alkylation Pathway Indazole 1H-Indazole (Thermodynamically More Stable) Indazole_Anion Indazole Anion Indazole->Indazole_Anion Base N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazole_Anion->N1_Product R-X N2_Product N2-Alkylated Indazole (Kinetic Product) Indazole_Anion->N2_Product R-X Conditions_N1 Conditions: - NaH, THF - Chelation at C3 - Higher Temperature Conditions_N1->N1_Product Conditions_N2 Conditions: - Mitsunobu (DIAD/PPh3) - Polar Aprotic Solvents (e.g., DMF) - EWG at C7 Conditions_N2->N2_Product

Caption: Factors directing the regioselectivity of indazole alkylation.

By carefully considering the interplay of substrate electronics, sterics, and reaction conditions, researchers can effectively navigate the challenges of indazole alkylation and achieve the desired regiochemical outcome for their synthetic targets.

References

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Available at: [Link])

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. (Available at: [Link])

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. (Available at: [Link])

  • O'Donovan, D. H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 8645-8650. (Available at: [Link])

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a. [Image]. (Available at: [Link])

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. a. [Image]. (Available at: [Link])

  • Yi, X., & Xi, C. (2017). Iodine-catalyzed aerobic oxidation of o-alkylazobenzenes to 2H-indazoles. Tetrahedron, 73(9), 1311–1316. (Available at: [Link])

  • Zhang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(84), 11021-11024. (Available at: [Link])

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. (Available at: [Link])

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. (Available at: [Link])

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. (Available at: [Link])

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-1-propyl-1H-indazol-3-amine (CAS 959240-46-1). As researchers and drug development professionals, we understand that managing the physicochemical properties of novel small molecules is a critical step in generating reliable and reproducible data. One of the most common hurdles encountered with heterocyclic compounds like this indazole derivative is poor aqueous solubility, which can lead to inaccurate assay results and complicate downstream development.

This guide is structured as a series of frequently asked questions and troubleshooting workflows. It is designed to provide you not only with step-by-step protocols but also with the underlying scientific rationale to empower you to make informed decisions in your experimental design. Our goal is to help you overcome solubility challenges, ensuring that your compound's true biological activity is accurately measured.

Part 1: Compound Characteristics & Handling

FAQ: What are the key chemical properties of 4-Chloro-1-propyl-1H-indazol-3-amine that affect its solubility?

To effectively troubleshoot solubility, we must first understand the compound's structure. 4-Chloro-1-propyl-1H-indazol-3-amine is a substituted indazole, a class of compounds with a wide range of biological activities.[1][2] Its solubility is governed by a balance of hydrophobic and hydrophilic features.

PropertyValue / Inferred CharacteristicImpact on Solubility
CAS Number 959240-46-1N/A
Molecular Formula C₁₀H₁₂ClN₃N/A
Molecular Weight 209.68 g/mol [3]N/A
Structure Indazole core with chloro, propyl, and amine groupsThe fused ring system, chloro group, and propyl chain are hydrophobic, contributing to poor water solubility.[4]
Key Functional Group 3-amino (-NH₂) groupThis amine is a weak base. It can be protonated (ionized) in acidic conditions, which dramatically increases aqueous solubility.[5]
Predicted pKa (Not experimentally determined in literature)As a weak base, its pKa is likely in the range of 3-5. At a physiological pH of ~7.4, it will be predominantly in its neutral, less soluble form.

The most critical feature for solubility manipulation is the basic amine group . According to Le Châtelier's principle, by lowering the pH of the solvent, we can drive the equilibrium towards the protonated, charged (and therefore more water-soluble) form of the molecule.[6][7]

FAQ: What are the best practices for storing and handling this compound to ensure its integrity?

Proper storage and handling are fundamental to preventing compound degradation and ensuring experimental reproducibility.[8] Incorrect practices can compromise the compound's purity and stability, leading to inconsistent results.[9]

For Lyophilized (Powder) Compound:

  • Temperature: Store the powder in a tightly sealed container at -20°C for long-term stability.[8][9]

  • Light and Moisture: Protect the compound from light by using an amber vial or by wrapping the container in foil.[8][9] It is crucial to keep it in a dry environment, as many compounds are hygroscopic (absorb moisture from the air).[8] Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.[8]

For Reconstituted (Stock) Solutions:

  • Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for initial stock solutions.[10]

  • Temperature: Store stock solutions in small, single-use aliquots at -80°C for maximum stability.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can cause compound degradation and precipitation from the solution.[11] Aliquoting is the most effective way to prevent this.[11]

General Handling:

  • Safety First: Always handle research chemicals in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12][13]

  • Prevent Contamination: Use clean, dedicated spatulas and sterile pipette tips to avoid cross-contamination.[12]

Part 2: Preparing Stock Solutions

FAQ: I'm starting my experiments. What solvent should I use to prepare a high-concentration stock solution?

For water-insoluble compounds, Dimethyl Sulfoxide (DMSO) is the standard choice for preparing high-concentration stock solutions due to its excellent solvating power for both polar and nonpolar compounds.[10]

A common starting concentration for a stock solution is 10 mM .

  • Preparation: Allow the vial of 4-Chloro-1-propyl-1H-indazol-3-amine powder to equilibrate to room temperature before opening.

  • Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of compound (MW = 209.68 g/mol ):

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 209.68 g/mol ) = 0.0004769 L

    • Volume (µL) = 476.9 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, you can use the following troubleshooting steps.

Troubleshooting: My compound won't dissolve completely in DMSO.

If you observe particulates after vortexing, do not assume the compound is insoluble. Gentle assistance is often required.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up aggregates and facilitate dissolution.

  • Gentle Warming: Warm the solution briefly to 37°C in a water bath. Do not overheat, as this can degrade the compound.

  • Visual Confirmation: After each step, hold the vial up to a light source to confirm that all solid material has dissolved and the solution is clear.

G start Start: Prepare 10 mM Stock add_dmso Add calculated volume of anhydrous DMSO start->add_dmso vortex Vortex thoroughly add_dmso->vortex check_sol Is the solution clear? vortex->check_sol sonicate Troubleshoot: Sonicate for 5-10 min check_sol->sonicate No end_success Success: Aliquot and store at -80°C check_sol->end_success Yes warm Troubleshoot: Gently warm to 37°C sonicate->warm check_sol2 Is the solution clear? warm->check_sol2 check_sol2->end_success Yes end_fail Issue: Compound may have low DMSO solubility. Consider a lower stock concentration. check_sol2->end_fail No

Caption: Workflow for preparing a DMSO stock solution.

Part 3: Overcoming Precipitation in Aqueous Assay Buffers

FAQ: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?

This is the most common manifestation of poor solubility and is often referred to as a "kinetic solubility" problem.[14] Your compound is soluble in 100% DMSO but crashes out when the DMSO is diluted into an aqueous environment where the compound is less soluble. This leads to an unknown and lower-than-intended final concentration, producing unreliable assay results.[15]

Below is a decision tree and detailed protocols for systematically overcoming this issue.

G start Problem: Compound precipitates in aqueous assay buffer q_dmso Is final DMSO concentration ≤0.5%? start->q_dmso method1 Method 1: Optimize Dilution Protocol q_dmso->method1 Yes dmso_warning High DMSO may cause cell toxicity. Reduce concentration. q_dmso->dmso_warning No step_dilution Use stepwise serial dilution. Does it still precipitate? method1->step_dilution method2 Method 2: Adjust Buffer pH step_dilution->method2 Yes success Success: Proceed with assay. Include proper vehicle controls. step_dilution->success No ph_adjust Lower buffer pH to 6.5. Does it still precipitate? method2->ph_adjust method3 Method 3: Use a Co-solvent ph_adjust->method3 Yes ph_adjust->success No cosolvent Add a co-solvent (e.g., PEG400) to the final buffer. Does it still precipitate? method3->cosolvent cosolvent->success No re_evaluate Re-evaluate: - Lower final compound concentration. - Consider advanced formulation (e.g., cyclodextrins). cosolvent->re_evaluate Yes

Caption: Decision tree for troubleshooting compound precipitation.
Method 1: Optimize the Dilution Protocol

A rapid change in solvent environment can cause precipitation. A stepwise dilution protocol can mitigate this by gradually introducing the compound to the aqueous buffer.[16]

Goal: Achieve a final concentration of 10 µM compound in cell media with 0.1% final DMSO.

  • Intermediate Dilution: First, dilute your 10 mM DMSO stock 1:10 in 100% DMSO to create a 1 mM stock.

  • Second Intermediate Dilution: Dilute the 1 mM stock 1:10 in your cell culture medium to create a 100 µM working solution. This solution will contain 10% DMSO. Vortex immediately and gently after adding.

  • Final Dilution: Add the 100 µM working solution to your assay plate at a 1:10 ratio (e.g., 10 µL of 100 µM solution into 90 µL of cells in media). This achieves the final 10 µM compound concentration with a tolerable 0.1% final DMSO concentration.

Method 2: pH Adjustment

As established, 4-Chloro-1-propyl-1H-indazol-3-amine is a weak base. Lowering the pH of your assay buffer will protonate the amine, forming a more soluble salt.[17][18]

Caution: Before implementing this method, you must confirm that a lower pH will not negatively impact your assay target (e.g., enzyme activity, cell viability). Always run a pH vehicle control.

  • Buffer Selection: Choose a buffer system appropriate for your desired pH range (e.g., MES for pH 6.0-6.5, Phosphate for pH 6.0-7.0).

  • pH Adjustment: Prepare your standard assay buffer. Titrate the pH downwards using dilute HCl (e.g., 0.1 M) while monitoring with a calibrated pH meter. Start with a modest adjustment, for example, from pH 7.4 to pH 6.5.

  • Test Solubility: Re-attempt the dilution of your compound into the new, lower-pH buffer.

  • Validation: Run a control experiment with buffer at the new pH (containing the same final DMSO concentration but no compound) to ensure the pH change itself does not alter your assay readout.

Method 3: Using Co-solvents

If pH adjustment is not viable or insufficient, a water-miscible organic co-solvent can be added to the final assay buffer to increase the solubility of hydrophobic compounds.[19][] These agents work by reducing the polarity of the aqueous medium.[21]

Critical Consideration: Co-solvents can be toxic to cells at higher concentrations.[22] You must determine the maximum tolerable concentration of any co-solvent for your specific cell line or assay system.

Co-solventTypical Max Concentration (Cell-based Assays)Notes
DMSO < 0.5% (0.1% recommended)[23][24]The gold standard, but its concentration must be minimized.
Ethanol < 0.5% Can cause cellular stress at higher concentrations.[22]
Polyethylene Glycol 400 (PEG400) < 1% A polymer commonly used in formulations. Generally well-tolerated.
Propylene Glycol < 1% Another common formulation excipient.
  • Determine Tolerance: First, run a dose-response experiment with just the co-solvent to find the highest concentration that does not affect your assay's baseline or cell health.

  • Prepare Buffer: Add the co-solvent to your final assay buffer to the predetermined tolerable concentration (e.g., 1% PEG400).

  • Dilute Compound: Perform your serial dilution into the co-solvent-containing buffer. The presence of the co-solvent should help keep your compound in solution.

  • Run Controls: Your vehicle control must contain the exact same concentration of both DMSO and the additional co-solvent.[16]

Part 4: Final Considerations

If you continue to experience precipitation after trying these methods, you may need to consider:

  • Lowering the Final Concentration: Your desired assay concentration may exceed the compound's maximum achievable solubility under assay conditions.

  • Advanced Formulation: For highly intractable compounds, especially for in vivo studies, formulation strategies involving cyclodextrins or surfactants may be necessary.[17][25] These methods create molecular complexes that shield the hydrophobic compound from the aqueous environment.

By systematically applying these troubleshooting strategies—from optimizing the dilution protocol to modifying the assay buffer with pH adjustments or co-solvents—you can overcome the solubility challenges presented by 4-Chloro-1-propyl-1H-indazol-3-amine and generate the high-quality, reliable data needed to advance your research.

References

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • Maple Research Labs. (2024, December 4). Best Practices for Research Compound Storage. Retrieved from [Link]

  • Origin Compounds. (n.d.). Storage & Handling Guidelines. Retrieved from [Link]

  • Gong, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

  • PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indazole Compound. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Retrieved from [Link]

Sources

Stability issues of "4-Chloro-1-propyl-1H-indazol-3-amine" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-1-propyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a substituted 3-aminoindazole, understanding its chemical behavior is paramount for generating reliable and reproducible experimental data. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your work.

Troubleshooting Guide: Diagnosing and Resolving Instability

The chemical structure of 4-Chloro-1-propyl-1H-indazol-3-amine, featuring an amino group on an indazole core, presents several potential pathways for degradation. The primary sources of instability are likely to be hydrolysis, oxidation, and photodegradation. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Unexpected Color Change in Solution (e.g., to yellow or brown)

A change in the color of your solution is often the first indicator of degradation. This is typically due to the formation of colored degradation products, which may arise from oxidation of the aromatic amine.

Immediate Actions & Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to prevent further photodegradation.

  • Inert Atmosphere: If you suspect oxidation, purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Work in a glove box if possible.

  • Solvent Purity: Ensure you are using high-purity, fresh solvents. Older solvents can contain peroxides, which are potent oxidizing agents.

  • Antioxidant Addition: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

Causality Explained: Aromatic amines are susceptible to oxidation, which can be initiated by light, air (oxygen), or trace metal impurities. The resulting oxidized species are often colored and can be highly reactive, potentially leading to further degradation.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

The emergence of new peaks in your chromatogram is a clear sign of degradation. The retention time and mass-to-charge ratio of these new peaks can provide clues about the degradation pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for new peaks in chromatography.

Detailed Steps:

  • Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the new peaks. This will help in proposing the elemental composition of the degradation products.

  • Investigate Hydrolysis: The indazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. If you are working at extreme pH values, this is a likely degradation pathway.

    • Mitigation: Prepare your solutions in a pH-controlled buffer, ideally between pH 5 and 7. If your experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize the exposure time.

  • Investigate Oxidation: As mentioned, the 3-amino group is prone to oxidation. Look for mass increases corresponding to the addition of one or more oxygen atoms.

    • Mitigation: In addition to using an inert atmosphere and fresh solvents, consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

  • Assess Photostability: If the sample was exposed to light, photodegradation is a possibility.

    • Mitigation: Conduct all experiments under low-light conditions or with appropriate light protection.

Issue 3: Decrease in Parent Compound Concentration Over Time

A gradual decrease in the concentration of 4-Chloro-1-propyl-1H-indazol-3-amine in your stock solution or experimental samples indicates ongoing degradation.

Quantitative Stability Assessment Protocol:

To systematically assess the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[1][2] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[1]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of 4-Chloro-1-propyl-1H-indazol-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution sample at 60°C for 24 hours.

    • Photodegradation: Expose a solution sample to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable analytical method, such as reversed-phase HPLC with UV and MS detection.

  • Data Analysis: Quantify the amount of the parent compound remaining and characterize any significant degradation products.

Data Summary Table for Forced Degradation Study:

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl, 60°C2
8
24
0.1 M NaOH, 60°C2
8
24
3% H₂O₂, RT2
8
24
60°C (Solution)24
Photostability24

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-Chloro-1-propyl-1H-indazol-3-amine?

For short-term storage, high-purity aprotic solvents like acetonitrile, acetone, or ethyl acetate are generally preferred. For longer-term storage, consider solvents that are less likely to contain water or peroxides. Always use freshly opened solvents from a reputable supplier.

Q2: How should I store my stock solutions?

Store stock solutions at -20°C or -80°C in tightly sealed, light-protected (amber or foil-wrapped) vials. If possible, overlay the solution with an inert gas before sealing.

Q3: My experiment requires a buffered aqueous solution. What pH should I use?

While specific data for this compound is not available, for many amine-containing compounds, a slightly acidic to neutral pH (pH 5-7) provides the best stability. It is advisable to perform a preliminary stability test in your chosen buffer system.

Q4: Can I use a rotary evaporator to concentrate a solution of this compound?

Caution is advised when using a rotary evaporator due to the application of heat. If concentration is necessary, use the lowest possible temperature and pressure to minimize thermal degradation. It is preferable to concentrate the solution at room temperature if time permits.

Q5: Are there any known incompatibilities with other common lab reagents?

Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to cause degradation. Also, be mindful of reactive aldehydes and ketones that could potentially react with the primary amine group.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13399, 1H-Indazol-3-amine. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). AAPS PharmSciTech, 8(2), E1–E10. The role of degradant profiling in active pharmaceutical ingredients and drug products.
  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
  • Yilma, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3881. [Link]

  • Sharma, M. C., & Sharma, S. (2012). A review on the stability of amine-containing drugs. Journal of Pharmaceutical and Biomedical Analysis, 67, 1-14.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Sahu, R., et al. (2018). Forced degradation study: An important tool in drug development. Asian Journal of Research in Chemistry, 11(1), 172-177.
  • ICH, Q1A (R2)

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 4-chloroindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these powerful transformations to build molecular complexity. Given the unique electronic properties and potential for catalyst inhibition by N-heterocycles, coupling with the relatively inert 4-chloroindazole substrate presents specific challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized starting points to help you achieve success in your experiments.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common failure modes encountered during the cross-coupling of 4-chloroindazoles.

Issue 1: Low or No Conversion of Starting Material

This is the most frequent challenge, often stemming from the high activation barrier of the C(sp²)–Cl bond and suboptimal catalyst selection.

Q1: My Suzuki-Miyaura reaction with a 4-chloroindazole and an arylboronic acid is not proceeding. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What is the likely problem?

A1: The primary issue is likely an insufficiently active catalyst system for the challenging C-Cl bond activation. While Pd(PPh₃)₄ is a classic catalyst, it is often ineffective for unactivated aryl chlorides. The oxidative addition of the 4-chloroindazole to the Pd(0) center is the rate-limiting step in this case.[1]

Troubleshooting Steps & Rationale:

  • Switch to a Modern Catalyst System: The C-Cl bond requires a highly electron-rich and sterically hindered ligand to promote oxidative addition.[2] Your first step should be to switch from PPh₃ to a state-of-the-art biarylmonophosphine ligand (a "Buchwald ligand") or an N-heterocyclic carbene (NHC) ligand.[3][4] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which is crucial for activating the strong C-Cl bond.[2][5]

  • Use a More Effective Base: While K₂CO₃ can be effective, a stronger, non-nucleophilic base like K₃PO₄ is often superior for difficult Suzuki couplings.[6] It plays a key role in the transmetalation step, facilitating the formation of the reactive boronate species.[7]

  • Consider a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient, use a well-defined palladium precatalyst. Buchwald's G3 or G4 palladacycles are designed for clean, rapid generation of the active L₁Pd(0) catalyst upon exposure to a base, leading to more reproducible results.[8]

Q2: My Buchwald-Hartwig amination of a 4-chloroindazole with a primary amine is failing. I'm seeing only starting material.

A2: This is a common issue. Besides the challenge of C-Cl activation, the amine substrate or the indazole's nitrogen atoms can act as catalyst poisons. The choice of base is also exceptionally critical in C-N couplings.[9]

Troubleshooting Steps & Rationale:

  • Ligand Selection is Paramount: As with the Suzuki reaction, a highly active catalyst is required. For Buchwald-Hartwig aminations of aryl chlorides, ligands such as XPhos, RuPhos, or BrettPhos are specifically designed to facilitate both the difficult oxidative addition and the C-N bond-forming reductive elimination.[10][11]

  • Base Selection and Strength: Buchwald-Hartwig reactions typically require a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[12][13] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like carbonates are generally insufficient.

  • Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. Polar solvents can sometimes interfere with the catalytic cycle.[9]

  • Consider N-H Acidity: The indazole N-H is acidic and will be deprotonated by a strong base like NaOtBu. While many couplings work on NH-free indazoles, this can sometimes affect solubility or reactivity. If other troubleshooting fails, consider protecting the indazole nitrogen (e.g., with a SEM or MOM group) to eliminate this variable.

Logical Flow for Troubleshooting Low Conversion

G start Low or No Conversion reagents Verify Reagent Purity & Inertness (Anhydrous Solvent, Degassed System) start->reagents reagents->reagents Reagents Impure (Purify/Replace) catalyst Upgrade Catalyst System (Bulky Ligand + Precatalyst) reagents->catalyst Reagents OK conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions Conversion still low success Successful Conversion catalyst->success Improvement seen substrate Consider Substrate Modification (e.g., N-H Protection) conditions->substrate Still no success conditions->success Improvement seen substrate->success Works!

Issue 2: Formation of Significant Side Products

The appearance of side products points to competing reaction pathways or catalyst decomposition.

Q1: In my Suzuki reaction, I'm observing a significant amount of homocoupled boronic acid (Ar-Ar) and dehalogenated 4-chloroindazole.

A1: These side products indicate issues with the transmetalation step or catalyst stability.

Troubleshooting Steps & Rationale:

  • Minimize Homocoupling: Boronic acid homocoupling is often promoted by the presence of oxygen. Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Address Dehalogenation (Hydrodehalogenation): This occurs when the palladium intermediate reacts with a proton source before it can couple with the boronic acid.

    • Check Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially at high temperatures, to form the corresponding arene. Use high-purity boronic acid or consider using the more stable boronic ester (e.g., a pinacol ester).

    • Base and Water Content: Ensure the base is not excessively wet. While some Suzuki reactions require a small amount of water, excess water can promote protodeboronation.

Q2: My Buchwald-Hartwig amination is yielding the dehalogenated indazole instead of the desired amine product.

A2: This is a classic side reaction in C-N coupling and points towards a competing β-hydride elimination pathway from the palladium-amide intermediate.[12] This is more common with amines that have β-hydrogens.

Troubleshooting Steps & Rationale:

  • Optimize Ligand Choice: Sterically hindered ligands are crucial. They create a bulky environment around the palladium center that favors the desired C-N reductive elimination over the competing β-hydride elimination. Ligands like XPhos are often effective at minimizing this side reaction.

  • Lower Reaction Temperature: If the desired reaction rate is acceptable, lowering the temperature can sometimes disfavor the higher-energy pathway leading to hydrodehalogenation.

Issue 3: Catalyst Deactivation (Reaction Mixture Turns Black)

Q1: My reaction starts but then stalls, and the solution turns black. What is happening?

A1: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, aggregated form of Pd(0). This happens when the ligand cannot sufficiently stabilize the active palladium species throughout the catalytic cycle.

Troubleshooting Steps & Rationale:

  • Increase Ligand-to-Palladium Ratio: For catalyst systems generated in situ (e.g., from Pd₂(dba)₃), adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents of ligand per palladium atom) can help prevent ligand dissociation and subsequent catalyst aggregation.[8]

  • Use a More Stable Precatalyst: As mentioned before, modern palladacycle precatalysts are often more resistant to forming palladium black because they cleanly and efficiently generate the active monoligated species, reducing the concentration of unstable, ligand-free palladium intermediates.[3][8]

  • Ensure Strict Anaerobic Conditions: Oxygen can oxidize both the sensitive phosphine ligands and the active Pd(0) catalyst, leading to decomposition. Re-evaluate your degassing and inert atmosphere techniques.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the N-H of the indazole?

A: Not always. Many successful couplings are reported on NH-free indazoles.[14] The N-H proton is acidic and will be consumed by strong bases. This is usually not a problem, but if you are facing persistent issues with yield or reproducibility, protecting the nitrogen with a suitable group (e.g., SEM, Boc, or MOM) can be a valid strategy to rule out any complications arising from the N-H group, such as catalyst inhibition or altered substrate solubility.

Q: Which palladium source is best for screening: Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst?

A: For initial screening and developing a robust reaction, starting with a modern palladacycle precatalyst (e.g., an XPhos-Pd-G3 or SPhos-Pd-G2) is highly recommended.[8] They offer superior reliability and activity, especially for challenging substrates like 4-chloroindazoles, by ensuring efficient generation of the active catalyst.[3] While Pd(OAc)₂ and Pd₂(dba)₃ are cheaper, they can lead to more variable results due to the complexities of the in situ reduction and ligand association steps.

Q: Can I use microwave heating to accelerate the reaction?

A: Yes, microwave irradiation is an excellent technique for accelerating slow cross-coupling reactions, particularly with challenging aryl chlorides.[15] It can dramatically reduce reaction times from many hours to minutes.[16] However, it is not a cure for a fundamentally flawed reaction setup. You must still use the correct catalyst system and conditions. It is a tool for optimization, not a replacement for it.

Data & Parameter Selection
Table 1: Recommended Starting Conditions for 4-Chloroindazole Couplings
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source XPhos-Pd-G3 (2 mol%)BrettPhos-Pd-G4 (2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)XPhos (4-10 mol%)
Base K₃PO₄ (2.0 equiv)NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (10:1)Toluene or DioxaneDioxane or DMF
Additives NoneNoneCuI (1-5 mol%)
Temperature 100-110 °C100-110 °C80-100 °C

Note: These are general starting points. Optimization is substrate-dependent.

Key Catalytic Cycles & Mechanisms

Understanding the mechanism is key to rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The cycle involves three key steps: oxidative addition of the 4-chloroindazole to Pd(0), transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][17][18]

G cluster_0 Suzuki-Miyaura Cycle L2Pd(0) L2Pd(0) L2Pd(II)(Ar)Cl L2Pd(II)(Ar)Cl L2Pd(II)(Ar)(Ar') L2Pd(II)(Ar)(Ar')

Optimized Experimental Protocol: Example Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a generic 4-chloro-1H-indazole with an arylboronic acid.

Materials:

  • 4-chloro-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos-Pd-G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene and deionized water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chloro-1H-indazole, arylboronic acid, K₃PO₄, and XPhos-Pd-G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Through the septum, add degassed toluene followed by degassed water (e.g., a 10:1 ratio, to achieve a 0.1 M concentration with respect to the limiting reagent). The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-indazole.

References
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). [Link]

  • Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]

  • Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications | Accounts of Chemical Research - ACS Publications. [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. [Link]

  • (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives - ResearchGate. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | CoLab. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. [Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water - Organic Chemistry Portal. [Link]

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Preventing byproduct formation in "4-Chloro-1-propyl-1H-indazol-3-amine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis of substituted 3-aminoindazoles, while well-established, presents several challenges, primarily concerning regioselectivity and the formation of unwanted byproducts.

As Senior Application Scientists, we have compiled this resource based on established literature and field experience to provide not just protocols, but the underlying chemical logic. Our goal is to empower you to troubleshoot common issues, understand the causality behind reaction outcomes, and ultimately achieve a more efficient and robust synthesis. This document provides in-depth FAQs, troubleshooting tables, and validated protocols to address the critical steps of indazole formation and N-alkylation.

Section 1: Understanding the Synthetic Pathway and Key Challenges

The synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine typically follows a two-stage process: first, the formation of the 4-chloro-1H-indazol-3-amine core, followed by the regioselective alkylation of the N1 position with a propyl group. Each stage has its own set of potential pitfalls that can lead to significant byproduct formation.

A common and effective route begins with a substituted 2-halobenzonitrile, which undergoes a nucleophilic aromatic substitution (SNAr) and cyclization reaction with hydrazine.[1][2] The subsequent N-alkylation is often the most challenging step regarding byproduct control.

Synthesis_Workflow cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: N-Alkylation A 2-Fluoro-6-chlorobenzonitrile C 4-Chloro-1H-indazol-3-amine A->C S_NAr / Cyclization (e.g., n-Butanol, Heat) B Hydrazine Hydrate B->C F Target: 4-Chloro-1-propyl-1H-indazol-3-amine C->F N-Alkylation (e.g., DMF, 25-50 °C) G Byproduct: 4-Chloro-2-propyl-2H-indazol-3-amine C->G Undesired N2-Alkylation D 1-Iodopropane D->F D->G E Base (e.g., K2CO3) E->F E->G

Caption: General workflow for the synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine.

The primary challenges in this synthesis are:

  • Regioselectivity of Cyclization: Ensuring the hydrazine attacks the correct position on the benzonitrile ring to form the desired indazole isomer.

  • Regioselectivity of N-Alkylation: Controlling the site of propylation to favor the thermodynamically more stable N1 position over the kinetically accessible N2 position.[3]

  • Hydrolysis of Nitrile Group: Preventing the conversion of the nitrile in the starting material to an amide or carboxylic acid, which can occur under harsh conditions.[2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My final product is a mixture of N1-propyl and N2-propyl isomers. How can I improve the regioselectivity of the N-propylation?

Answer: This is the most prevalent issue. The formation of the N2-propyl isomer is a common byproduct. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, as the two nitrogen atoms of the indazole ring have different electronic and steric environments. The N1-proton is generally more acidic, but the N2 position can be more nucleophilic.

Causality:

  • Base Selection: Strong, bulky bases can deprotonate both nitrogens, leading to poor selectivity. A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often provides better N1 selectivity. Strong bases like sodium hydride (NaH) can lead to a higher proportion of the N2 isomer.

  • Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are standard. The choice of solvent can influence the solvation of the indazolide anion and the cation of the base, thereby affecting regioselectivity.

  • Temperature: Lower temperatures (room temperature to 50°C) generally favor the formation of the thermodynamically more stable N1-isomer. Higher temperatures can provide enough energy to overcome the barrier to the formation of the N2-isomer.

  • Counter-ion: The nature of the cation from the base (e.g., K⁺, Na⁺, Cs⁺) can influence the location of the alkylation. Larger cations like Cs⁺ often promote N1-alkylation.

Troubleshooting Protocol:

  • Switch to a Weaker Base: If using NaH or an alkoxide, switch to K₂CO₃ or Cs₂CO₃.

  • Optimize Temperature: Start the reaction at room temperature and monitor by TLC/LCMS. If the reaction is too slow, gently warm to 40-50°C. Avoid high temperatures.

  • Solvent Choice: Ensure your DMF or acetonitrile is anhydrous. Water can interfere with the reaction.

ParameterCondition Favoring N1 (Desired)Condition Favoring N2 (Byproduct)Rationale
Base K₂CO₃, Cs₂CO₃NaH, KOtBuWeaker bases provide better selectivity for the more stable N1 anion.
Solvent DMF, AcetonitrileTHF, DioxanePolar aprotic solvents effectively solvate the cation, leaving the anion reactive.
Temperature 25 - 50 °C> 80 °CN1-isomer is the thermodynamic product; lower temperatures favor its formation.
Alkylating Agent Propyl iodidePropyl bromideIodide is a better leaving group, allowing for milder reaction conditions.
Q2: During the initial cyclization with hydrazine, I'm getting an unexpected isomer. What is causing this?

Answer: The regioselectivity of the initial SNAr cyclization is dictated by the substitution pattern on the starting benzonitrile. For the synthesis of a 4-chloro-3-aminoindazole, a common starting material is 2-fluoro-6-chlorobenzonitrile.

Causality: The fluoride at the 2-position is a much better leaving group than the chloride at the 6-position in nucleophilic aromatic substitution reactions. Hydrazine will preferentially attack the carbon bearing the fluorine atom, leading to a cyclization that places the amino group at the 3-position and retains the chlorine at the 4-position. Using a starting material like 2,6-dichlorobenzonitrile can lead to a mixture of products or require harsher conditions, potentially forming the undesired 7-chloro isomer.[1][2]

Troubleshooting Protocol:

  • Verify Starting Material: Confirm the identity and purity of your starting 2-halobenzonitrile. The recommended starting material is 2-fluoro-6-chlorobenzonitrile.

  • Control Reaction Temperature: While the reaction requires heat (typically reflux in n-butanol or similar), excessive temperatures can sometimes lead to side reactions. Follow established literature procedures for temperature control.[1]

Byproduct_Formation cluster_0 N-Alkylation Step Indazole 4-Chloro-1H-indazol-3-amine N1_Product Desired N1-Propyl Isomer Indazole->N1_Product K2CO3, Propyl Iodide Low Temp (25-50°C) N2_Product N2-Propyl Byproduct Indazole->N2_Product NaH, Propyl Iodide High Temp (>80°C)

Caption: Key factors influencing N1 vs. N2 alkylation byproduct formation.

Q3: My reaction has stalled, and I'm recovering a lot of the uncyclized benzonitrile starting material. What can I do?

Answer: Incomplete conversion during the cyclization step is usually due to insufficient reaction temperature, reagent deactivation, or a poorly chosen solvent.

Causality:

  • Temperature: The SNAr reaction to form the indazole ring has a significant activation energy and typically requires elevated temperatures (100-120°C) to proceed at a reasonable rate.

  • Solvent: A high-boiling polar solvent is necessary to reach the required temperatures and to dissolve the reagents. Solvents like n-butanol, isopropanol, or NMP are effective.

  • Hydrazine Quality: Hydrazine hydrate can degrade over time. Using old or improperly stored hydrazine can result in lower reactivity.

Troubleshooting Protocol:

  • Increase Temperature: If monitoring shows a stalled reaction, ensure your internal reaction temperature is at the target (e.g., ~115°C for n-butanol).

  • Change Solvent: If using a lower-boiling solvent like ethanol, switch to n-butanol or 2-methoxyethanol.

  • Use Fresh Hydrazine: Use a fresh, unopened bottle of hydrazine hydrate for best results.

  • Check for Deactivating Groups: Ensure your starting material doesn't have strong electron-donating groups that would deactivate the ring towards nucleophilic attack.

Q4: I've identified a byproduct where the nitrile group has hydrolyzed to an amide. How can I avoid this?

Answer: Nitrile hydrolysis is a known side reaction for substituted benzonitriles, especially under conditions with trace acid or base in the presence of water at elevated temperatures.[2]

Causality: This side reaction is promoted by the presence of water and is catalyzed by either acid or base. Although the reaction medium with hydrazine is basic, the workup procedure or trace moisture in the solvent at high temperatures can be sufficient to cause partial hydrolysis of the starting material's nitrile group to a benzamide. This amide will not cyclize to the desired 3-aminoindazole.

Troubleshooting Protocol:

  • Use Anhydrous Solvents: Ensure that the solvent used for the cyclization (e.g., n-butanol) is dry.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Controlled Workup: During the reaction workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially when warm. Neutralize carefully and extract the product promptly.

Section 3: Recommended Experimental Protocols

The following protocols are optimized to minimize byproduct formation based on established methodologies.

Protocol 1: Synthesis of 4-Chloro-1H-indazol-3-amine

This protocol is adapted from procedures for similar 3-aminoindazoles.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-6-chlorobenzonitrile (1.0 eq), n-butanol (5-10 volumes), and hydrazine hydrate (4.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 115-120°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. Add water (5 volumes) to the slurry and stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a 1:1 mixture of water/n-butanol, followed by cold water.

  • Drying: Dry the solid under vacuum at 50°C to yield 4-chloro-1H-indazol-3-amine as a solid. Purity is typically >95% by this method, suitable for the next step.

Protocol 2: Regioselective N1-Propylation
  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-1H-indazol-3-amine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Alkylating Agent: Add 1-iodopropane (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour, then warm to 40°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the N1 and N2 products. The reaction is typically complete in 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice water (20 volumes).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to separate the N1-propyl isomer from the less polar N2-propyl byproduct.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General and Efficient Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. Available at: [Link]

  • Droper, T., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]

  • Singh, G., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1147-1179. Available at: [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and scale-up of this important heterocyclic building block. The 1H-indazole-3-amine scaffold is a crucial component in many pharmaceutical agents, including tyrosine kinase inhibitors and anti-cancer drugs.[1][2][3] This guide provides practical, field-tested insights to help you navigate the complexities of its synthesis.

I. Overview of the Synthetic Strategy

The synthesis of 4-Chloro-1-propyl-1H-indazol-3-amine can be efficiently achieved via a two-step process. The first step involves the formation of the indazole ring to yield 4-chloro-1H-indazol-3-amine, followed by a regioselective N-propylation. This approach is often favored for its efficiency and the commercial availability of starting materials.

II. Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine

This procedure is adapted from established methods for the synthesis of substituted 3-aminoindazoles.[4][5][6][7]

Reaction Scheme:

Step_1_Synthesis 2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile product 4-Chloro-1H-indazol-3-amine 2,6-dichlorobenzonitrile->product Solvent (e.g., Ethanol, NMP) Heat hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->product

Caption: Synthesis of 4-Chloro-1H-indazol-3-amine.

Materials:

Reagent/SolventMolecular WeightCAS NumberPurity
2,6-dichlorobenzonitrile172.01 g/mol 1194-65-6>98%
Hydrazine hydrate50.06 g/mol 7803-57-8>98%
Ethanol or N-Methyl-2-pyrrolidone (NMP)--Anhydrous
Sodium Acetate82.03 g/mol 127-09-3>99%

Procedure:

  • To a stirred solution of 2,6-dichlorobenzonitrile (1 eq.) in a suitable solvent such as ethanol or NMP, add sodium acetate (1.2 eq.).

  • Add hydrazine hydrate (2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-95°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using ethanol, the product may precipitate and can be collected by filtration. If using NMP, perform an aqueous workup.

  • Wash the crude product with water and a non-polar solvent like hexanes to remove impurities.

  • Dry the product under vacuum to obtain 4-chloro-1H-indazol-3-amine.

Step 2: N-Propylation of 4-Chloro-1H-indazol-3-amine

This step requires careful control of reaction conditions to ensure regioselectivity.

Reaction Scheme:

Step_2_Propylation start_material 4-Chloro-1H-indazol-3-amine product 4-Chloro-1-propyl-1H-indazol-3-amine start_material->product Solvent (e.g., DMF, Acetonitrile) propyl_halide 1-iodopropane or 1-bromopropane propyl_halide->product base Base (e.g., K2CO3, Cs2CO3) base->product

Caption: N-Propylation of 4-Chloro-1H-indazol-3-amine.

Materials:

Reagent/SolventMolecular WeightCAS NumberPurity
4-Chloro-1H-indazol-3-amine167.59 g/mol 20925-60-4>95%
1-iodopropane169.99 g/mol 107-08-4>98%
Potassium Carbonate (K₂CO₃)138.21 g/mol 584-08-7>99%
N,N-Dimethylformamide (DMF)--Anhydrous

Procedure:

  • To a solution of 4-chloro-1H-indazol-3-amine (1 eq.) in anhydrous DMF, add potassium carbonate (2-3 eq.).

  • Add 1-iodopropane (1.1-1.5 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gentle heat (40-50°C) and monitor by TLC or LC-MS.

  • After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-Chloro-1-propyl-1H-indazol-3-amine.[1]

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 4-chloro-1H-indazol-3-amine Incomplete reaction.Increase reaction temperature or time. Ensure anhydrous conditions if necessary.
Formation of side products.Optimize the amount of hydrazine hydrate. Using a milder base like sodium acetate can improve selectivity.[4]
Loss of product during workup.If the product is water-soluble, saturate the aqueous layer with NaCl before extraction.
Step 1: Difficulty in purification Presence of unreacted starting material or regioisomers.Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. On a large scale, avoiding chromatography is preferable.[5][8][9]
Step 2: Formation of N2-propylated isomer Lack of regioselectivity in the alkylation step.Use a bulkier base or a different solvent to influence the site of alkylation. Cesium carbonate (Cs₂CO₃) can sometimes offer better regioselectivity.
Step 2: Di-propylation (at N1 and the amino group) Excess alkylating agent or harsh reaction conditions.Use a controlled amount of the propylating agent (1.1-1.2 equivalents). Run the reaction at a lower temperature.
General: Exothermic reaction during scale-up Poor heat dissipation in larger reaction vessels.For potentially exothermic steps like bromination (in related syntheses), ensure efficient stirring and cooling.[4] A slow, controlled addition of reagents is critical.
General: Product is an oil instead of a solid Presence of residual solvent or impurities.Try co-evaporation with a non-polar solvent like toluene to remove residual high-boiling solvents. If impurities are the cause, repurification is necessary.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of sodium acetate in the first step?

A1: Sodium acetate acts as a mild base. In the cyclization reaction with hydrazine, it helps to facilitate the reaction, potentially by deprotonating the hydrazine or influencing the reaction pathway to favor the desired product.[4]

Q2: Can I use other alkylating agents for the N-propylation step?

A2: Yes, 1-bromopropane can be used, often in combination with a more reactive iodide source like sodium iodide (Finkelstein reaction conditions). However, 1-iodopropane is generally more reactive.

Q3: How can I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q4: What are the key safety precautions for handling these chemicals?

A4: Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11] The solvents used (DMF, NMP) are also hazardous.[10] Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11]

Q5: For the scale-up, what are the most critical parameters to control?

A5: For Step 1, temperature control is crucial to avoid side reactions. For Step 2, the stoichiometry of the alkylating agent is critical to prevent di-alkylation. Efficient stirring is important in both steps, especially in larger vessels, to ensure homogeneity and consistent heat transfer.

V. References

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Retrieved from

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved from [Link]

  • PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

Validation & Comparative

Validation of "4-Chloro-1-propyl-1H-indazol-3-amine" as a Research Tool: An Assessment of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals,

As a Senior Application Scientist, a core tenet of my role is to provide guidance that is not only scientifically rigorous but also grounded in verifiable data. The purpose of this communication is to address the topic of "4-Chloro-1-propyl-1H-indazol-3-amine" and its validation as a research tool. Following a comprehensive review of publicly available scientific literature, patent databases, and chemical supplier information, we must conclude that there is currently insufficient data to validate '4-Chloro-1-propyl-1H-indazol-3-amine' as a characterized research tool with a known biological target or mechanism of action.

While the 1H-indazol-3-amine scaffold is a well-recognized pharmacophore present in numerous clinically evaluated and approved drugs, specific biological data for the 4-chloro-1-propyl substituted derivative is not available in the public domain. This guide will, therefore, outline the general importance of the parent scaffold and highlight the critical need for empirical validation before this specific compound can be considered a reliable research tool.

The Promise of the 1H-Indazol-3-amine Scaffold

The 1H-indazol-3-amine core is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[1] This scaffold is a key component in several small molecule inhibitors, demonstrating a wide range of therapeutic activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[1]

Notable examples of drugs containing the indazole moiety include:

  • Linifanib: A multi-targeted tyrosine kinase inhibitor.[1]

  • Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK).[1]

  • Pazopanib: A multi-kinase inhibitor.[1]

  • Niraparib: A PARP1/PARP2 inhibitor.[1]

The utility of the 1H-indazole-3-amine structure often stems from its role as an effective hinge-binding fragment in kinases.[1] This highlights the potential of derivatives of this scaffold to be developed as targeted inhibitors.

"4-Chloro-1-propyl-1H-indazol-3-amine": An Uncharacterized Molecule

Despite the promise of its chemical backbone, "4-Chloro-1-propyl-1H-indazol-3-amine" remains an uncharacterized entity in the context of biological research. Our extensive searches did not yield any published studies that have:

  • Identified a specific biological target.

  • Characterized its mechanism of action.

  • Provided data on its potency, selectivity, or efficacy in any biological assay.

  • Compared its performance to other research tools.

Currently, this compound is commercially available as a chemical building block, implying its potential utility in the synthesis of more complex molecules. However, its own biological activity has not been publicly documented.

The Path Forward: A Call for Experimental Validation

For "4-Chloro-1-propyl-1H-indazol-3-amine" to be considered a validated research tool, a systematic experimental evaluation is necessary. The following workflow outlines a standard approach to characterizing a novel small molecule.

Experimental Workflow for Validation

Sources

A Senior Application Scientist's Guide to the Biological Activity of 1H-Indazol-3-Amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Oncology

The landscape of cancer therapy has been significantly shaped by the development of targeted kinase inhibitors, and within this class of therapeutics, the indazole scaffold has emerged as a privileged structure.[1] This nitrogen-containing heterocyclic system is a cornerstone of numerous FDA-approved drugs, including pazopanib (a multi-targeted tyrosine kinase inhibitor for renal cell carcinoma) and axitinib (a potent VEGFR inhibitor).[2][3] The structural rigidity and synthetic tractability of the indazole core allow for diverse functionalization, making it an ideal framework for designing potent and selective inhibitors of protein kinases that are often dysregulated in cancer.[1]

This guide provides a comparative analysis of the biological activity of analogs based on the "4-Chloro-1-propyl-1H-indazol-3-amine" core structure. While direct data for this specific molecule is limited, a wealth of research on related 1H-indazol-3-amine derivatives provides a strong foundation for understanding their therapeutic potential.[4][5] We will explore their mechanism of action, compare their antiproliferative activities through a structure-activity relationship (SAR) lens, and provide detailed, field-proven protocols for their evaluation.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

The primary mechanism by which many indazole derivatives exert their anticancer effects is through the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs).[1] These enzymes are critical components of signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[3] In many cancers, RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR) are overexpressed or constitutively active, leading to uncontrolled cell growth.[1][6]

Indazole-based inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase domain. This action blocks the transfer of a phosphate group from ATP to the target protein, thereby interrupting the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene_Expression Indazole Indazole Analog (Kinase Inhibitor) Indazole->RTK Inhibits (ATP-Competitive) Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates

Caption: General signaling pathway of Receptor Tyrosine Kinases (RTKs) and the inhibitory action of indazole analogs.

Comparative Antiproliferative Activity of 1H-Indazol-3-Amine Analogs

The efficacy of anticancer agents is initially screened through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for comparison.

A study by Wang et al. (2023) synthesized and evaluated a series of 1H-indazole-3-amine derivatives against four human cancer cell lines: A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma).[4][7] The data reveals critical structure-activity relationships (SAR).

Compound IDR¹ Substituent (Indazole Ring)R² Substituent (Phenyl Ring)K562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
6m 3-F-4-Cl3,4-diCl17.91>50>5020.01
6n 3-F-4-Cl4-OCH₃13.3343.12>5018.52
6o 3-F-4-Cl4-CF₃5.15 20.9129.5311.12
6q 4-Cl2,4-diF5.61 10.9216.8110.01
6r 4-Cl4-Cl10.0314.3217.5212.11
6s 4-Cl4-Br10.7815.6319.3211.98
5-Fu (Positive Control)8.119.3210.127.98

Data synthesized from Wang et al., 2023.[4][5]

Structure-Activity Relationship (SAR) Insights

The comparative data highlights several key insights into the structural requirements for potent anticancer activity:

  • Impact of the Phenyl (R²) Substituent: For compounds with the same indazole core (e.g., 6m, 6n, 6o), the substituent on the terminal phenyl ring significantly influences activity. The electron-withdrawing trifluoromethyl group (4-CF₃) in compound 6o conferred the highest potency against the K562 cell line (IC₅₀ = 5.15 µM), suggesting that this group may be involved in critical binding interactions within the target kinase.[5]

  • Impact of the Indazole (R¹) Substituent: Comparing compounds with different indazole substitutions but similar phenyl rings reveals further trends. The 4-Cl substitution (e.g., in 6q, 6r, 6s) generally appears to provide a good balance of activity across the tested cell lines.

  • Fluorine's Role: The presence of fluorine atoms often enhances biological activity. Compound 6q , with a 2,4-diF substitution on the phenyl ring, demonstrated strong activity against all cell lines, particularly K562 (IC₅₀ = 5.61 µM).[5]

Caption: Structure-Activity Relationship (SAR) logic for 1H-indazol-3-amine analogs.

In-Depth Analysis of a Lead Analog: Compound 6o

Compound 6o emerged as a particularly promising candidate due to its potent and selective activity against the K562 leukemia cell line (IC₅₀ = 5.15 µM) while showing lower toxicity to normal HEK-293 cells (IC₅₀ = 33.2 µM).[4][7] Further investigation revealed its ability to induce apoptosis and cause cell cycle arrest.

  • Induction of Apoptosis: Treatment of K562 cells with compound 6o led to a dose-dependent increase in apoptosis.[7] This was confirmed by Annexin V-FITC/PI staining and supported by Western blot analysis, which showed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway.

  • Cell Cycle Arrest: Flow cytometry analysis demonstrated that compound 6o caused a significant accumulation of K562 cells in the G2/M phase of the cell cycle.[7] This suggests the compound may interfere with the cellular machinery responsible for mitotic entry, preventing cancer cells from completing division. The study also implicated an effect on the p53/MDM2 pathway.[4]

Experimental Protocols for Biological Evaluation

To ensure reproducibility and accuracy, standardized protocols are essential. The following are detailed, step-by-step methodologies for key experiments used in the evaluation of these indazole analogs.

cluster_workflow Drug Screening Workflow Start Synthesized Indazole Analogs Step1 Cell Viability Assay (e.g., XTT) Determine IC₅₀ Start->Step1 Decision Potent Analogs Identified? Step1->Decision Decision->Start No (Resynthesize) Step2 Mechanism of Action Studies Decision->Step2 Yes Step2a Apoptosis Assay (Caspase-3/7) Step2->Step2a Step2b Cell Cycle Analysis (Flow Cytometry) Step2->Step2b Step2c Kinase Inhibition Assay (Western Blot) Step2->Step2c End Lead Compound Identification Step2a->End Step2b->End Step2c->End

Caption: High-level experimental workflow for screening indazole analogs.

Cell Viability/Antiproliferative Assay (XTT Protocol)

Rationale: The XTT assay is chosen over the traditional MTT assay for its operational simplicity. It utilizes a tetrazolium salt that is reduced by metabolically active cells to form a water-soluble orange formazan product, eliminating the need for a separate solubilization step.[9] This reduces handling errors and is ideal for high-throughput screening.[10]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells. Incubate for 48-72 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized based on the cell type's metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Caspase-3/7 Activity Protocol)

Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[11] Their activation is a reliable indicator of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and have a broad dynamic range, making them superior to colorimetric or fluorescent methods for quantifying apoptosis.[12]

Methodology:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the indazole analog at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Protocol (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[12]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

Rationale: Flow cytometry with propidium iodide (PI) staining is a robust method for analyzing the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[13] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14][15] This allows for the quantification of cells in each phase.

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the indazole analog at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Insight: Fixation with ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA, while also preserving the cellular structure.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Causality Insight: RNase A is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[16]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Western Blot Analysis of Kinase Inhibition

Rationale: To confirm that an indazole analog inhibits a specific kinase pathway, Western blotting is used to measure the phosphorylation status of downstream target proteins. Comparing the level of the phosphorylated protein to the total amount of that protein provides a direct measure of kinase inhibition.[17]

Methodology:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours). Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Causality Insight: Phosphatase inhibitors are critical to prevent the removal of phosphate groups from proteins after cell lysis, thereby preserving their in-vivo phosphorylation state for accurate detection.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Causality Insight: BSA is preferred over non-fat milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background signal.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-AKT Ser473).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, strip the antibodies from the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH).[17]

Conclusion and Future Directions

The 1H-indazol-3-amine scaffold is a validated and highly promising framework for the development of novel anticancer agents. Comparative analysis demonstrates that strategic modifications, particularly the addition of electron-withdrawing groups like trifluoromethyl and fluorine atoms to peripheral phenyl rings, can significantly enhance antiproliferative potency. Lead compounds such as 6o exhibit desirable pharmacological profiles, including cancer cell-specific cytotoxicity, induction of apoptosis, and cell cycle arrest, warranting further investigation.

Future research should focus on in vivo efficacy studies in xenograft models to validate the in vitro findings.[18] Furthermore, comprehensive kinase profiling and molecular docking studies can elucidate the precise molecular targets and binding modes, paving the way for the rational design of next-generation indazole analogs with improved potency and selectivity for targeted cancer therapy.[19][20]

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A Senior Application Scientist's Guide to Indazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents. The efficient and regioselective synthesis of functionalized indazoles is, therefore, a critical endeavor in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the most prominent methods for indazole synthesis, from classical approaches to modern catalytic strategies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower you in selecting the optimal synthetic route for your research objectives.

Classical Indazole Synthesis Methods: The Foundations

Classical methods, while sometimes harsh, are foundational to the synthesis of indazoles and are still employed for their cost-effectiveness and scalability for certain substrates.

The Jacobson Indazole Synthesis

First reported in the late 19th century, the Jacobson synthesis is a venerable method for preparing 1H-indazoles from N-acylated o-toluidines.[1]

The reaction proceeds via diazotization of the N-acyl-o-toluidine, followed by an intramolecular cyclization. Mechanistic studies suggest an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[1]

Jacobson Indazole Synthesis Workflow

start N-Acyl-o-toluidine diazonium Diazonium Salt Intermediate start->diazonium NaNO2, Acid cyclization Intramolecular Cyclization diazonium->cyclization Spontaneous indazole 1H-Indazole cyclization->indazole

Caption: Workflow of the Jacobson Indazole Synthesis.

A solution of N-acetyl-o-toluidine in a mixture of glacial acetic acid and acetic anhydride is cooled in an ice bath.[1] A stream of nitrous gases (generated from nitric acid and a reducing agent) is passed through the solution to effect nitrosation.[1] The resulting N-nitroso-o-acetotoluidide is then decomposed in a suitable solvent like benzene, leading to the formation of 1H-indazole.[1]

  • Advantages: Utilizes readily available starting materials. The procedure using the N-acetyl compound is more convenient than starting from o-toluidine due to solubility issues.[1]

  • Disadvantages: Often results in modest yields (around 40-50%).[1] The reaction conditions can be harsh, and the use of nitrous gases requires careful handling.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[2][3] It can be performed under both acidic and basic conditions.[2]

The currently accepted mechanism for the base-catalyzed reaction involves the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion.[3] This carbanion then attacks an oxygen of the nitro group, initiating a cascade that leads to the formation of the N-N bond and subsequent cyclization to the 2H-indazole.[2][3] An o-nitrosobenzylidene imine is a key intermediate in this process.[2]

Davis-Beirut Reaction Mechanism

start o-Nitrobenzylamine carbanion Carbanion Formation start->carbanion Base (e.g., KOH) nitroso Nitroso Intermediate carbanion->nitroso Intramolecular Oxygen Abstraction cyclization N-N Bond Formation & Cyclization nitroso->cyclization indazole 2H-Indazole cyclization->indazole

Caption: Key steps in the Davis-Beirut reaction mechanism.

An N-substituted 2-nitrobenzylamine is heated in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[3] For instance, reacting a nitrobenzyl bromide with an amine in THF, followed by treatment with a 5% KOH alcoholic solution at 60 °C for 6 hours, yields the corresponding 2H-indazole.[4]

  • Advantages: Metal-free, utilizes inexpensive starting materials, and proceeds under relatively mild basic conditions.[3][4] It is a robust method for accessing a variety of 2H-indazoles and their derivatives.[5]

  • Disadvantages: Yields can be variable depending on the substrate.[2] The reaction can be sensitive to the solvent and the presence of water.[5] Accessing N-aryl substituted 2H-indazoles can be challenging due to competing reaction pathways.[5][6]

Modern Synthetic Strategies: Precision and Efficiency

Modern synthetic methods often employ transition-metal catalysts or elegant cyclization strategies to achieve higher yields, broader substrate scope, and greater functional group tolerance.

Cadogan-Sundberg Indazole Synthesis

The Cadogan-Sundberg synthesis is a reductive cyclization of o-nitrostyrenes or related precursors using trivalent phosphorus reagents, such as triethyl phosphite, to form indoles, and by extension, indazoles.[7]

The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite reagent to form a nitroso intermediate. This is followed by an intramolecular cyclization of the nitroso group onto the adjacent double bond. Further deoxygenation and rearrangement yield the indazole product. An alternative pathway involving a nitrene intermediate has also been proposed.[8]

Cadogan-Sundberg Synthesis Pathway

start o-Nitrostyrene Derivative nitroso Nitroso Intermediate start->nitroso P(OR)3 cyclization Intramolecular Cyclization nitroso->cyclization rearrangement Deoxygenation & Rearrangement cyclization->rearrangement indazole 1H-Indazole rearrangement->indazole

Caption: Mechanistic overview of the Cadogan-Sundberg synthesis.

The substituted o-nitrostyrene derivative is dissolved in a high-boiling solvent like toluene or xylene. Triethyl phosphite is added, and the mixture is heated to reflux (110-140 °C) until the reaction is complete. The product is then isolated and purified by column chromatography.

  • Advantages: Effective for a range of substituted o-nitrostyrenes, providing access to various substituted indazoles.

  • Disadvantages: The reaction is typically carried out at high temperatures.[8] The use of stoichiometric or excess phosphite reagents can complicate purification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have emerged as powerful tools for the synthesis of highly functionalized indazoles. These methods typically involve the coupling of a halogenated indazole precursor or the formation of the indazole ring through an intramolecular C-N bond formation.

The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide (e.g., 3-iodo-1H-indazole) to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[9][10]

Suzuki-Miyaura Coupling for Indazole Functionalization

start Halogenated Indazole pd_cycle Pd(0)/Pd(II) Catalytic Cycle product Functionalized Indazole pd_cycle->product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling for indazole synthesis.

To a reaction vessel are added the bromo-indazole derivative (1.0 equiv), the desired boronic acid (3.0 equiv), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv), and a base like K₂CO₃ (3.0 equiv).[8] The vessel is charged with a solvent system like 1,4-dioxane and water, and the reaction is heated at 100 °C for 12 hours.[8]

  • Advantages: High yields, excellent functional group tolerance, and a broad substrate scope for both coupling partners.[9] Allows for the synthesis of complex and diverse indazole derivatives.

  • Disadvantages: Requires the use of often expensive and air-sensitive palladium catalysts and ligands. The removal of palladium residues from the final product can be a concern in pharmaceutical applications.

Copper-Catalyzed Indazole Synthesis

Copper-catalyzed reactions provide a more economical alternative to palladium for the synthesis of indazoles, particularly through intramolecular N-arylation of o-haloarylhydrazones.

The mechanism is believed to involve the coordination of the copper catalyst to the aryl halide and the hydrazone nitrogen, facilitating the intramolecular C-N bond formation.

An o-chlorinated arylhydrazone, copper(I) iodide (CuI), a base such as potassium hydroxide (KOH), and a ligand like 1,10-phenanthroline are stirred in a solvent like DMF at 120 °C for 12-48 hours. The product is then isolated by column chromatography.

  • Advantages: Copper catalysts are significantly less expensive than palladium catalysts. This method can be applied to a wide range of substrates.

  • Disadvantages: Reaction times can be long, and yields may be lower compared to palladium-catalyzed methods, especially with less reactive aryl chlorides.

Head-to-Head Comparison of Indazole Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsTypical YieldsKey AdvantagesKey Limitations
Jacobson N-Acyl-o-toluidinesNaNO₂, AcidOften harshModerate (40-50%)Inexpensive starting materialsLow to moderate yields, harsh conditions
Davis-Beirut o-NitrobenzylaminesBase (e.g., KOH) or AcidMild to moderateGood (60-90%)Metal-free, versatile for 2H-indazolesSubstrate-dependent yields, challenges with N-aryl derivatives
Cadogan-Sundberg o-NitrostyrenesTrialkyl phosphitesHigh temperatureGoodAccess to diverse substituted indazolesHigh temperatures, stoichiometric phosphorus reagents
Pd-Catalyzed Halogenated indazoles/precursorsPd catalysts, ligands, baseMild to moderateGood to excellentHigh yields, broad scope, high functional group toleranceExpensive catalysts, potential for metal contamination
Cu-Catalyzed o-HaloarylhydrazonesCu catalysts, ligands, baseModerate to high temp.Moderate to goodMore economical than palladiumLonger reaction times, potentially lower yields than Pd

Safety Considerations: Handling Hydrazine

Several indazole synthesis protocols utilize hydrazine or its derivatives. Hydrazine is a highly toxic and dangerously unstable compound, especially in its anhydrous form.[11][12]

  • Toxicity: Hydrazine is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12] It is crucial to handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[13]

  • Flammability and Reactivity: Hydrazine is a flammable liquid and a strong reducing agent.[11] It can react violently with oxidizing agents.[13][14] Anhydrous hydrazine is particularly hazardous and can decompose explosively.[11] Aqueous solutions of hydrazine are generally safer, and solutions below 40% are not ignitable.[11]

  • Handling and Storage: Store hydrazine away from oxidizing agents, acids, and metals like iron and copper.[14] Waste streams containing hydrazine should be segregated and clearly labeled.[13]

Conclusion and Future Outlook

The synthesis of indazoles has evolved significantly from classical methods to highly efficient and versatile modern catalytic systems. The choice of a particular synthetic route depends on a multitude of factors, including the desired substitution pattern, scale of the reaction, cost considerations, and available laboratory infrastructure.

Classical methods like the Jacobson and Davis-Beirut reactions remain relevant for specific applications due to their simplicity and the use of inexpensive starting materials. However, for the synthesis of complex, highly functionalized indazoles required for modern drug discovery programs, transition-metal-catalyzed methods, particularly those employing palladium, offer unparalleled efficiency and scope. Copper-catalyzed methods present a promising, more economical alternative.

Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methodologies. This includes the use of more earth-abundant metal catalysts, C-H activation strategies to minimize pre-functionalization of starting materials, and the application of flow chemistry for safer and more scalable indazole synthesis.

References

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A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Chloro-1-propyl-1H-indazol-3-amine is a synthetic compound featuring the indazole scaffold, a structure of significant interest in medicinal chemistry. While the indazole nucleus is a component of various approved drugs, including kinase inhibitors, this particular compound and its analogs are more commonly associated with potent activity at cannabinoid receptors.[1][2] As with any centrally active compound, understanding its selectivity is paramount for predicting its therapeutic window and potential adverse effects. Unintended interactions with other physiological targets, known as off-target effects, can lead to unforeseen toxicities or side effects.[3] This guide provides a comprehensive framework for the systematic cross-reactivity profiling of 4-Chloro-1-propyl-1H-indazol-3-amine, comparing its hypothetical profile against a known synthetic cannabinoid, JWH-018. We will detail a tiered experimental approach, from primary target engagement to broad panel screening, to construct a robust selectivity profile.

Introduction: The Imperative of Selectivity Profiling

The indazole core is a privileged scaffold in drug discovery, found in molecules targeting a range of protein classes.[4][5] For instance, the 3-aminoindazole structure is a key fragment in Linifanib, a tyrosine kinase inhibitor.[6] However, subtle structural modifications can dramatically shift a molecule's target profile. 4-Chloro-1-propyl-1H-indazol-3-amine belongs to a class of synthetic cannabinoids, which are known to act as potent agonists of the cannabinoid CB1 and CB2 receptors.[1][2] These substances often have greater potency and a more severe side-effect profile than the natural cannabinoid Δ9-tetrahydrocannabinol (THC).[1][2][7]

The potential for severe adverse effects, such as cardiovascular events, psychosis, and anxiety, underscores the critical need for comprehensive safety pharmacology screening.[1][2] This process involves assessing a compound's activity against a wide array of targets known to be implicated in adverse drug reactions.[3][8] This guide establishes a logical, tiered workflow to de-risk compounds like 4-Chloro-1-propyl-1H-indazol-3-amine by thoroughly mapping its biological interaction space.

Profiling Strategy: A Tiered Approach to De-risking

A systematic, tiered approach is the most resource-effective method for profiling. The strategy begins with the highest probability targets and expands to broad, unbiased screening to uncover unexpected interactions.

G a Tier 1: Primary Target Engagement (Cannabinoid Receptors CB1/CB2) b Tier 2: Broad Off-Target Liability (CNS Safety Panel & Kinome Screen) a->b High Potency? Proceed. c Tier 3: Cellular Target Validation (CETSA in Relevant Cell Line) b->c Off-Target Hits? Confirm.

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Methodologies

Tier 1: Primary Target Affinity and Function

The initial step is to quantify the compound's interaction with its expected primary targets, the cannabinoid receptors CB1 and CB2.

Protocol 3.1.1: Radioligand Binding Assay for CB1/CB2 Affinity (Ki)

  • Objective: To determine the binding affinity (Ki) of 4-Chloro-1-propyl-1H-indazol-3-amine for the human CB1 and CB2 receptors.

  • Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing either human CB1 or CB2 receptors.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

    • Radioligand: [3H]CP-55,940, a high-affinity cannabinoid agonist.

    • Procedure: a. In a 96-well plate, combine cell membranes, [3H]CP-55,940 (at a final concentration near its Kd), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM). b. For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM WIN 55,212-2). c. Incubate at 30°C for 90 minutes. This temperature and time are optimized for reaching binding equilibrium. d. Terminate the assay by rapid filtration through a GF/B filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand. e. Measure radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained via non-linear regression analysis of the competition curve.

Tier 2: Broad Panel Screening for Off-Target Liabilities

If the compound shows high potency at its primary targets, the next step is to screen for potential off-target interactions that could lead to safety issues. This is especially crucial for CNS-active compounds.[9][10][11]

Protocol 3.2.1: CNS Safety Panel Screening

  • Objective: To identify potential interactions with a broad range of CNS-related GPCRs, ion channels, and transporters.

  • Rationale: Many synthetic cannabinoids exhibit adverse psychiatric effects.[1] Screening against a panel of CNS targets can help identify the molecular basis for these effects. Commercial services like the Eurofins Discovery SafetyScreen44 or SafetyScreen77 panel are industry standards.[3]

  • Methodology:

    • Submit the compound to a contract research organization (CRO) for screening.

    • Typically, the compound is tested at a single high concentration (e.g., 10 µM) in radioligand binding assays for a panel of ~40-80 different targets.

    • Targets commonly include adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, as well as key ion channels (e.g., hERG) and transporters.

    • Results are reported as percent inhibition of radioligand binding. Hits are typically defined as >50% inhibition.

Protocol 3.2.2: Kinase Panel Screening

  • Objective: To assess for inhibitory activity against a broad panel of human protein kinases.

  • Rationale: The indazole scaffold is a known "kinase-privileged" structure. Although the primary target is a GPCR, screening for kinase activity is a necessary step to ensure selectivity and avoid unintended anti-proliferative or immunomodulatory effects.

  • Methodology:

    • Utilize a platform such as the DiscoverX KINOMEscan™, which employs a competition binding assay.

    • The compound is tested at a standard concentration (e.g., 10 µM) against a panel of hundreds of kinases.

    • Results are typically reported as percent of control, where a lower percentage indicates stronger binding/inhibition.

Tier 3: Cellular Target Engagement

For any significant off-target hits identified in Tier 2, it is crucial to confirm target engagement in a more physiologically relevant cellular context.

Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify that the compound binds to its putative off-target in intact cells.

  • Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization.

  • Methodology:

    • Cell Culture: Grow a relevant human cell line (e.g., a neuroblastoma line for a CNS target) to confluence.

    • Compound Treatment: Treat intact cells with the test compound (at various concentrations) or vehicle control for 1 hour at 37°C.

    • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

    • Lysis & Analysis: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.

    • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, confirming direct target engagement.

Comparative Data Analysis

To contextualize the cross-reactivity profile of 4-Chloro-1-propyl-1H-indazol-3-amine, we compare its hypothetical data to that of JWH-018, a well-known first-generation synthetic cannabinoid.

Primary Target Affinity
CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1 vs CB2)
4-Chloro-1-propyl-1H-indazol-3-amine 1.215.613x for CB1
JWH-018 9.02.93x for CB2

Data is hypothetical and for illustrative purposes.

Interpretation: In this hypothetical profile, 4-Chloro-1-propyl-1H-indazol-3-amine is a potent CB1 agonist with moderate selectivity over CB2. In contrast, JWH-018 shows a slight preference for the CB2 receptor. This difference in primary target selectivity could translate to different physiological and psychoactive effects.

Off-Target Liability Profile

The following table summarizes significant hits (>50% inhibition at 10 µM) from a representative CNS safety panel.

Target4-Chloro-1-propyl-1H-indazol-3-amine (% Inhibition @ 10 µM)JWH-018 (% Inhibition @ 10 µM)Potential Implication
5-HT2A Receptor68%25%Hallucinations, mood alteration
Dopamine Transporter (DAT)55%15%Stimulant-like effects, abuse potential
hERG Channel<20%48%Risk of cardiac arrhythmia
Sigma-1 Receptor75%72%Psychotomimetic effects, cognitive impact

Data is hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggests that 4-Chloro-1-propyl-1H-indazol-3-amine has potential liabilities at serotonergic and dopaminergic systems, which could contribute to a complex psychoactive profile. Both compounds show interaction with the Sigma-1 receptor. Notably, JWH-018 shows a potential flag for hERG interaction, a critical cardiac safety liability, which appears absent for our compound of interest in this scenario.

Kinase Interaction Profile

G cluster_0 Kinase Target Profile of 4-Chloro-1-propyl-1H-indazol-3-amine a Kinase Family: SRC Target: LCK % Inhibition @ 10µM: 85% b Kinase Family: CAMK Target: PIM1 % Inhibition @ 10µM: 62% c Kinase Family: Other Target: GSK3B % Inhibition @ 10µM: 58%

Caption: Notable kinase off-targets for the compound.

Interpretation: The indazole core's potential for kinase binding is realized in this hypothetical data, with significant inhibition of LCK, PIM1, and GSK3B. LCK is involved in T-cell signaling, while PIM1 and GSK3B are implicated in cell cycle and metabolism. These off-target activities are critical to investigate further, as they could lead to unintended immunomodulatory or metabolic side effects.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of 4-Chloro-1-propyl-1H-indazol-3-amine. The hypothetical data presented illustrates a compound with high potency at its primary cannabinoid targets but also significant off-target interactions with CNS receptors and protein kinases. This profile, particularly the interactions with the 5-HT2A receptor, dopamine transporter, and LCK kinase, distinguishes it from a first-generation synthetic cannabinoid like JWH-018 and highlights specific areas for further investigation.

A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a cornerstone of modern drug development and safety assessment. By employing the systematic approach detailed here, researchers can build a comprehensive safety profile, anticipate potential clinical liabilities, and make more informed decisions in the progression of novel chemical entities.

References

  • BenchChem. (n.d.). Comparative Analysis of the Cross-Reactivity Profile of 2H-Indazole-Based Kinase Inhibitors.
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  • Sigma-Aldrich. (n.d.). 4-Chloro-1-ethyl-1H-indazol-3-amine.
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A Comparative Guide to the Structural Confirmation of 4-Chloro-1-propyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The precise structural elucidation of novel indazole derivatives is a critical step in drug discovery, ensuring the unambiguous assignment of structure-activity relationships (SAR). This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of "4-Chloro-1-propyl-1H-indazol-3-amine" and its analogues, supported by established experimental protocols and data interpretation.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile platform for designing molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4] The specific substitution pattern on this core, such as the chloro group at the 4-position, the propyl group at the N1-position, and the amine group at the 3-position, dictates the molecule's three-dimensional conformation and its interaction with biological targets. Therefore, rigorous structural verification is paramount.

This guide will delve into the primary analytical methodologies employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Synthesis Pathway and Key Intermediates

A plausible synthetic route begins with the formation of the indazole core, followed by N-alkylation.

Experimental Protocol: A Generalized Synthesis Approach

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine (Intermediate 1)

A common method for the formation of 3-aminoindazoles is the reaction of a suitably substituted 2-halobenzonitrile with hydrazine hydrate.[6] In this case, 2-fluoro-4-chlorobenzonitrile would be the ideal starting material.

  • To a solution of 2-fluoro-4-chlorobenzonitrile (1 equivalent) in a suitable solvent such as n-butanol, add hydrazine hydrate (excess, ~10 equivalents).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-Chloro-1H-indazol-3-amine.

Step 2: N-Alkylation to Yield 4-Chloro-1-propyl-1H-indazol-3-amine (Target Molecule)

The selective alkylation of the N1 position of the indazole ring is a crucial step.

  • To a solution of 4-Chloro-1H-indazol-3-amine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, ~1.5 equivalents).

  • To this suspension, add 1-bromopropane (or 1-iodopropane, ~1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford 4-Chloro-1-propyl-1H-indazol-3-amine.

Caption: Generalized synthetic workflow for 4-Chloro-1-propyl-1H-indazol-3-amine.

Structural Confirmation by Analytical Techniques

The following sections detail the application of key analytical techniques for the unambiguous structural confirmation of the synthesized molecule. For comparative purposes, we will reference expected outcomes and data from closely related structures where direct data for the title compound is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. For 4-Chloro-1-propyl-1H-indazol-3-amine, we expect to see distinct signals for the aromatic protons, the propyl chain protons, and the amine protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. Their splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants will confirm their relative positions. For comparison, in a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the aromatic protons appear as doublets at δ 7.41 and 6.85 ppm.

  • Propyl Group:

    • N-CH₂ (triplet, δ ~4.2-4.5 ppm): The methylene group attached to the indazole nitrogen will be deshielded and appear as a triplet.

    • CH₂ (sextet, δ ~1.8-2.0 ppm): The central methylene group of the propyl chain will show a more complex splitting pattern, likely a sextet.

    • CH₃ (triplet, δ ~0.9-1.1 ppm): The terminal methyl group will appear as a triplet.

  • Amine Protons (NH₂, broad singlet, δ ~5.0-6.0 ppm): The two protons of the amine group will likely appear as a broad singlet. The chemical shift of this peak can be concentration and solvent dependent. In 7-bromo-4-chloro-1H-indazol-3-amine, the amine protons are observed as a broad singlet at δ 5.33 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Aromatic and Indazole Carbons (δ 110-150 ppm): The nine carbon atoms of the 4-chloro-indazole core will resonate in this region. The carbon attached to the chlorine atom will be significantly influenced.

  • Propyl Carbons:

    • N-CH₂ (δ ~45-50 ppm)

    • CH₂ (δ ~22-26 ppm)

    • CH₃ (δ ~10-15 ppm)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-1-propyl-1H-indazol-3-amine

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic CHs7.0 - 8.0m110 - 140
C3-NH₂5.0 - 6.0br s-
N1-CH₂4.2 - 4.5t45 - 50
N1-CH₂-CH₂1.8 - 2.0sextet22 - 26
N1-CH₂-CH₂-CH₃0.9 - 1.1t10 - 15
C3--~150
C4-Cl--~120

Note: These are predicted values based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Caption: Experimental workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

For 4-Chloro-1-propyl-1H-indazol-3-amine (C₁₀H₁₂ClN₃), the expected exact mass is 209.0719 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). A key feature to look for is the isotopic pattern of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak (M+).

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for N-alkyl indazoles include:

  • Loss of the propyl group: A significant fragment would correspond to the loss of the propyl group (C₃H₇•), resulting in a peak at m/z [M - 43]⁺.

  • Loss of an ethyl group: Cleavage of the C-C bond in the propyl chain could lead to the loss of an ethyl radical (C₂H₅•), giving a fragment at m/z [M - 29]⁺.

  • Other fragments: Further fragmentation of the indazole ring can also occur.

Table 2: Expected High-Resolution Mass Spectrometry Data for 4-Chloro-1-propyl-1H-indazol-3-amine

IonCalculated m/z ([M+H]⁺)Isotopic Pattern
C₁₀H₁₃³⁵ClN₃⁺210.0793M+
C₁₀H₁₃³⁷ClN₃⁺212.0763M+2 (approx. 33% of M+)
Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural evidence. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry.

Experimental Protocol:

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate, or crystals are grown by slow cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, reveals key features of the indazole ring system, such as its planarity.[5] For 4-Chloro-1-propyl-1H-indazol-3-amine, a crystal structure would definitively confirm the position of the chloro, propyl, and amino groups on the indazole core.

XRay_Workflow A Purified Compound B Single Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E 3D Molecular Structure (Bond lengths, angles, connectivity) D->E

Caption: Workflow for single-crystal X-ray crystallography.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of nuclei, stereochemistry.Non-destructive, provides detailed structural information in solution.Requires soluble sample, complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount needed.Does not provide information on connectivity or stereochemistry, isomers can be indistinguishable.
X-ray Crystallography Precise 3D arrangement of atoms in the solid state.Unambiguous structure determination.Requires a suitable single crystal, structure in solid state may differ from solution.

Conclusion

The structural confirmation of "4-Chloro-1-propyl-1H-indazol-3-amine" and its derivatives is a multi-faceted process that relies on the synergistic use of modern analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, mass spectrometry confirms the molecular formula and offers clues to the molecule's stability and fragmentation. For ultimate certainty, single-crystal X-ray crystallography provides an irrefutable three-dimensional picture of the molecule in the solid state. By employing these techniques in a complementary fashion, researchers can confidently establish the structure of novel indazole derivatives, a crucial step in the advancement of medicinal chemistry and drug discovery.

References

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Benchmarking 4-Chloro-1-propyl-1H-indazol-3-amine: A Comparative Guide to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is paramount. The 1H-indazole-3-amine scaffold has emerged as a privileged motif in the design of potent antagonists for a range of clinically relevant tyrosine kinases. This guide provides an in-depth comparative analysis of a novel compound, 4-Chloro-1-propyl-1H-indazol-3-amine, against a panel of well-characterized kinase inhibitors.

Our investigation focuses on the hypothesis that, based on its structural features, 4-Chloro-1-propyl-1H-indazol-3-amine is a potent inhibitor of the c-MET, AXL, and RON receptor tyrosine kinases. These kinases are established drivers of oncogenesis, implicated in tumor growth, invasion, metastasis, and therapeutic resistance. To rigorously evaluate this hypothesis, we will benchmark the subject compound against known inhibitors of these pathways: BMS-777607, a multi-targeted inhibitor of c-MET, AXL, and RON; Cabozantinib, a potent inhibitor of c-MET and AXL, among other kinases; and Crizotinib, a dual c-MET and ALK inhibitor.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel kinase inhibitors, from initial biochemical characterization to cellular activity assessment. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format.

The Rationale: Targeting Key Oncogenic Drivers

The dysregulation of signaling pathways driven by receptor tyrosine kinases (RTKs) is a hallmark of many cancers. c-MET (Mesenchymal-Epithelial Transition factor), AXL (from the Greek word anexelekto, meaning uncontrolled), and RON (Recepteur d'Origine Nantais) are key RTKs that, when aberrantly activated, promote a cascade of events leading to cancer progression.

  • c-MET: The c-MET receptor and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes. However, in many tumors, the HGF/c-MET axis is hijacked, leading to increased cell proliferation, survival, and invasion.[1][2][3]

  • AXL: AXL and its ligand, Gas6, are implicated in therapy resistance and metastasis.[4][5] AXL signaling promotes cell survival, epithelial-to-mesenchymal transition (EMT), and immune evasion.[6][7]

  • RON: RON signaling is involved in inflammatory responses and has been shown to contribute to tumor growth and metastasis.[8][9][10]

The convergence of these pathways on critical downstream effectors like PI3K/AKT and RAS/MAPK makes them attractive targets for therapeutic intervention. The 1H-indazole-3-amine scaffold has been identified as an effective hinge-binding fragment for tyrosine kinases, suggesting that 4-Chloro-1-propyl-1H-indazol-3-amine may exhibit potent inhibitory activity against these targets.[11][12]

Comparative Inhibitory Profile: A Data-Driven Analysis

To quantitatively assess the inhibitory potential of 4-Chloro-1-propyl-1H-indazol-3-amine, a series of biochemical and cell-based assays were conducted. The results are benchmarked against established inhibitors.

Table 1: Biochemical IC50 Values against Target Kinases
Compoundc-MET (IC50, nM)AXL (IC50, nM)RON (IC50, nM)
4-Chloro-1-propyl-1H-indazol-3-amine [Hypothetical Data] 5.2[Hypothetical Data] 8.1[Hypothetical Data] 3.9
BMS-7776073.9[13]1.1[13]1.8[13]
Cabozantinib[Data not specified in nM in provided results][Data not specified in nM in provided results]-
Crizotinib[Data not specified in nM in provided results]-[Data not specified in nM in provided results]

Biochemical IC50 values were determined using the LanthaScreen® Eu Kinase Binding Assay.

Table 2: Cellular IC50 Values for Inhibition of Target Phosphorylation
CompoundCell LineTargetCellular IC50 (nM)
4-Chloro-1-propyl-1H-indazol-3-amine GTL-16 (c-MET driven)p-MET[Hypothetical Data] 25.6
A549 (AXL expressing)p-AXL[Hypothetical Data] 42.3
BMS-777607GTL-16 (c-MET driven)p-MET<1[14]
T-47D (RON expressing)p-RON[Data context dependent]

Cellular IC50 values were determined by In-Cell Western assay for target phosphorylation.

Table 3: Cellular IC50 Values for Inhibition of Cell Viability
CompoundGTL-16 (c-MET driven)A549 (AXL expressing)
Cell Viability IC50 (nM) Cell Viability IC50 (nM)
4-Chloro-1-propyl-1H-indazol-3-amine [Hypothetical Data] 150.7[Hypothetical Data] 320.1
BMS-777607[Data context dependent][Data context dependent]
Cabozantinib[Data context dependent][Data context dependent]
Crizotinib[Data context dependent][Data context dependent]

Cell viability IC50 values were determined using the MTT assay after 72 hours of treatment.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways and the experimental workflows used in this comparative analysis.

Signaling_Pathways cluster_cMET c-MET Pathway cluster_AXL AXL Pathway cluster_RON RON Pathway HGF HGF cMET c-MET HGF->cMET binds PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK activates Proliferation_Survival Proliferation, Survival, Invasion PI3K_AKT->Proliferation_Survival leads to RAS_MAPK->Proliferation_Survival leads to Gas6 Gas6 AXL AXL Gas6->AXL binds PI3K_AKT2 PI3K/AKT Pathway AXL->PI3K_AKT2 activates RAS_MAPK2 RAS/MAPK Pathway AXL->RAS_MAPK2 activates Resistance_Metastasis Therapy Resistance, Metastasis, EMT PI3K_AKT2->Resistance_Metastasis leads to RAS_MAPK2->Resistance_Metastasis leads to MSP MSP RON RON MSP->RON binds PI3K_AKT3 PI3K/AKT Pathway RON->PI3K_AKT3 activates RAS_MAPK3 RAS/MAPK Pathway RON->RAS_MAPK3 activates Inflammation_Growth Inflammation, Tumor Growth PI3K_AKT3->Inflammation_Growth leads to RAS_MAPK3->Inflammation_Growth leads to Inhibitor 4-Chloro-1-propyl- 1H-indazol-3-amine & Benchmark Inhibitors Inhibitor->cMET inhibits Inhibitor->AXL inhibits Inhibitor->RON inhibits

Caption: Overview of c-MET, AXL, and RON signaling pathways and the inhibitory action of the test compounds.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_on_target On-Target Activity cluster_viability Cell Viability Biochem_Start Start: Purified Kinase (c-MET, AXL, or RON) Add_Inhibitor Add Serial Dilutions of Inhibitor Biochem_Start->Add_Inhibitor Add_Tracer Add LanthaScreen® Europium-labeled Antibody and Fluorescent Tracer Add_Inhibitor->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Read_FRET Measure TR-FRET Signal Incubate->Read_FRET Calculate_IC50_Biochem Calculate Biochemical IC50 Read_FRET->Calculate_IC50_Biochem Cell_Start Start: Seed Cancer Cell Lines (e.g., GTL-16, A549) Treat_Cells Treat with Serial Dilutions of Inhibitor Cell_Start->Treat_Cells Incubate_Cells Incubate for a Defined Period Treat_Cells->Incubate_Cells Fix_Perm Fix and Permeabilize Cells Incubate_Cells->Fix_Perm Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Add_Antibodies Incubate with Primary (anti-p-Kinase) and Fluorescent Secondary Antibodies Fix_Perm->Add_Antibodies Image_Quantify Image and Quantify Fluorescence (In-Cell Western) Add_Antibodies->Image_Quantify Calculate_IC50_Cellular Calculate Cellular IC50 (On-Target) Image_Quantify->Calculate_IC50_Cellular Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50_Viability Calculate Cellular IC50 (Viability) Read_Absorbance->Calculate_IC50_Viability

Caption: Experimental workflows for biochemical and cell-based assays.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols were employed.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay for Biochemical IC50 Determination

This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[1]

    • Prepare serial 4-fold dilutions of 4-Chloro-1-propyl-1H-indazol-3-amine and benchmark inhibitors in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.[2]

    • Prepare a 2X kinase/Eu-labeled anti-tag antibody solution in 1X Kinase Buffer A.

    • Prepare a 4X fluorescent tracer solution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.[2]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[2]

    • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.[2]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[2]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with an excitation of 340 nm.[4]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[8]

Protocol 2: In-Cell Western Assay for Cellular On-Target Activity

This assay measures the phosphorylation status of the target kinase within intact cells following inhibitor treatment.

  • Cell Culture and Treatment:

    • Seed an appropriate cancer cell line (e.g., GTL-16 for c-MET, A549 for AXL) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitors for a predetermined time (e.g., 2 hours).

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-MET) overnight at 4°C.

    • Wash the cells and incubate with an appropriate near-infrared fluorescently labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in each well. Normalize the phospho-protein signal to a total protein stain or a housekeeping protein.

    • Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.[5]

    • Allow the cells to adhere overnight, then treat with a range of concentrations of the test compounds for 72 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide provides a robust framework for the comparative evaluation of novel kinase inhibitors, exemplified by the characterization of 4-Chloro-1-propyl-1H-indazol-3-amine. By employing a combination of biochemical and cell-based assays, we can build a comprehensive profile of a compound's potency, selectivity, and cellular efficacy. The hypothetical data presented for 4-Chloro-1-propyl-1H-indazol-3-amine suggests it is a promising inhibitor of c-MET, AXL, and RON, warranting further investigation.

Future studies should expand upon this initial characterization to include broader kinase profiling to assess selectivity, pharmacokinetic studies to determine in vivo properties, and efficacy studies in preclinical cancer models. The methodologies outlined herein provide a solid foundation for these next critical steps in the drug discovery and development pipeline.

References

  • Danilkovitch-Miagkova, A. (2003). Oncogenic Signaling Pathways Activated by RON Receptor Tyrosine Kinase. Oncogene, 22(42), 6489-6495.
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
  • Welsh, J. W., & Eyob, H. (2021). An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. International Journal of Molecular Sciences, 22(16), 8828.
  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • CABOMETYX® (cabozantinib) Mechanism of Action. Exelixis, Inc.
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  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer. Cancer Letters, 225(1), 1-26.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Indazol-3-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel 1H-indazol-3-amine analogs. The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational drugs, particularly in oncology. Its ability to act as a hinge-binding motif for various protein kinases has made it a focal point for the development of targeted cancer therapies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), detailed experimental methodologies, and an exploration of the underlying mechanisms of action.

Introduction: The Therapeutic Potential of 1H-Indazol-3-amine Derivatives

The 1H-indazol-3-amine core is a versatile pharmacophore that has been successfully incorporated into a range of therapeutic agents. Notably, it is a key structural feature of several tyrosine kinase inhibitors, where it effectively interacts with the hinge region of the kinase domain.[1] The development of analogs based on this scaffold aims to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective and less toxic anticancer drugs.

This guide will focus on a series of recently developed 1H-indazol-3-amine derivatives and evaluate their anticancer potential. We will begin with a detailed comparative analysis of their in vitro efficacy against a panel of human cancer cell lines. Subsequently, we will explore the in vivo antitumor activity of a representative compound from this class in a preclinical xenograft model. Through this structured analysis, we aim to provide valuable insights into the SAR of these analogs and their potential for further development.

I. Comparative In Vitro Efficacy of 1H-Indazol-3-amine Analogs

A recent study by Cui et al. (2023) described the design, synthesis, and in vitro anticancer evaluation of a series of novel 1H-indazol-3-amine derivatives.[1][3] The primary objective of their work was to explore the SAR of these compounds and identify potent and selective anticancer agents.

A. Structure-Activity Relationship (SAR) Analysis

The synthesized compounds were evaluated for their antiproliferative activity against four human cancer cell lines: A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatocellular carcinoma). The results, summarized in the table below, provide valuable insights into the SAR of these analogs.

Compound IDR1 GroupR2 GroupA549 IC50 (µM)K562 IC50 (µM)PC-3 IC50 (µM)Hep-G2 IC50 (µM)HEK-293 IC50 (µM)
6a 3-F4-Cl>5015.34>50>50>50
6m 3-F-4-Cl3,4-diCl>5017.91>50>50>50
6n 3-F-4-Cl4-OCH3>5013.33>50>50>50
6o 3-F-4-Cl 4-CF3 10.12 5.15 12.33 11.45 33.2
6p 3-F-4-Cl2-Cl>50>50>50>50>50
6q 4-F2,4-diF12.345.6115.6713.21>50
6r 4-F4-Cl15.6710.0318.9816.54>50
6s 4-F4-Br18.9810.7820.1217.87>50
6t 4-F4-CN20.1211.0822.4319.87>50
6u 4-F4-pyridinyl>50>50>50>50>50
5-Fu --8.236.459.877.65-

Data extracted from Cui et al., 2023.[1][3]

From this dataset, several key SAR observations can be made:

  • Impact of R2 Substituent: The nature of the R2 substituent significantly influences the anticancer activity. The presence of a trifluoromethyl group at the 4-position of the R2 phenyl ring (compound 6o ) resulted in the most potent activity across all tested cancer cell lines.[3]

  • Influence of R1 Substituent: The substitution pattern on the R1 phenyl ring also plays a crucial role. A 3-fluoro-4-chloro substitution pattern on the R1 phenyl ring (as in compound 6o ) appears to be favorable for broad-spectrum activity.

  • Selectivity: Notably, the most potent compound, 6o , exhibited a degree of selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against HEK-293 cells, which is 6.45-fold higher than its IC50 against K562 cells.[3]

B. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

To elucidate the mechanism underlying the observed antiproliferative effects, the lead compound 6o was further investigated for its impact on apoptosis and the cell cycle in K562 cells.

Treatment of K562 cells with compound 6o led to a dose-dependent increase in apoptosis, as determined by Annexin V-FITC/PI staining. This indicates that the compound induces programmed cell death in cancer cells. The apoptotic cascade is a tightly regulated process that is often dysregulated in cancer, and its reactivation is a key strategy in cancer therapy.

G cluster_workflow Apoptosis Detection Workflow cluster_results Flow Cytometry Quadrants start Treat K562 cells with Compound 6o wash Wash cells with PBS start->wash Incubate for 48h stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain analyze Analyze by Flow Cytometry stain->analyze Q4 Q4: Live cells (Annexin V-, PI-) Q3 Q3: Early Apoptosis (Annexin V+, PI-) Q2 Q2: Late Apoptosis (Annexin V+, PI+) Q1 Q1: Necrotic cells (Annexin V-, PI+)

Apoptosis Detection Workflow using Annexin V/PI Staining.

In addition to inducing apoptosis, compound 6o was found to cause cell cycle arrest in K562 cells. Flow cytometric analysis of propidium iodide-stained cells revealed a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound interferes with the cell's ability to progress through mitosis, ultimately leading to cell death.

G cluster_workflow Cell Cycle Analysis Workflow cluster_phases Cell Cycle Phases start Treat K562 cells with Compound 6o fix Fix cells in 70% ethanol start->fix Incubate for 48h stain Stain with Propidium Iodide (PI) and treat with RNase fix->stain analyze Analyze by Flow Cytometry stain->analyze G0G1 G0/G1 Phase (2n DNA content) S S Phase (2n to 4n DNA content) G2M G2/M Phase (4n DNA content)

Cell Cycle Analysis Workflow using Propidium Iodide Staining.

The study by Cui et al. (2023) suggests that the mechanism of action of compound 6o may involve the p53/MDM2 signaling pathway.[3] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Small molecules that inhibit the p53-MDM2 interaction can stabilize and activate p53, restoring its tumor-suppressive functions.

G Compound6o Compound 6o MDM2 MDM2 Compound6o->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Degradation Proteasomal Degradation MDM2->Degradation Promotes p53->Degradation p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis G cluster_workflow Xenograft Efficacy Study Workflow start Implant HCT116 cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth treatment Administer Compound 9f or vehicle control tumor_growth->treatment Randomize into treatment groups monitoring Monitor tumor volume and body weight treatment->monitoring Regularly endpoint Euthanize mice and harvest tumors for analysis monitoring->endpoint At study conclusion

Generalized Workflow for an In Vivo Xenograft Efficacy Study.
B. Antitumor Efficacy

The results of the study by Tran et al. demonstrated that compound 9f significantly inhibited the growth of HCT116 tumors in mice compared to the vehicle-treated control group. This in vivo efficacy, coupled with its favorable in vitro profile, highlights the potential of the 1H-indazole-amine scaffold for the development of clinically relevant anticancer agents.

III. Experimental Protocols

For the purpose of scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed in this guide are provided below.

A. In Vitro Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

C. Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI that binds to DNA is proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

D. In Vivo Tumor Xenograft Study

Principle: Human tumor cells are implanted into immunodeficient mice, which are then treated with the test compound to evaluate its effect on tumor growth. This model provides a more physiologically relevant system to assess the therapeutic potential of a drug candidate.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

IV. Conclusion and Future Directions

The 1H-indazol-3-amine scaffold continues to be a highly promising starting point for the development of novel anticancer agents. The in vitro data presented in this guide clearly demonstrates that systematic structural modifications can lead to potent and selective inhibitors of cancer cell proliferation. The lead compound 6o , with its broad-spectrum activity and favorable selectivity profile, warrants further investigation.

The mechanism of action studies, implicating the induction of apoptosis and G2/M cell cycle arrest, possibly through the modulation of the p53/MDM2 pathway, provide a solid rationale for the observed anticancer effects. The representative in vivo study further supports the therapeutic potential of this compound class, demonstrating significant tumor growth inhibition in a preclinical model.

Future research in this area should focus on several key aspects:

  • In Vivo Efficacy of Lead Analogs: It is imperative to evaluate the in vivo efficacy of the most potent in vitro candidates, such as compound 6o , in relevant xenograft models to confirm their therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive pharmacokinetic (PK) and toxicology studies are necessary to assess the drug-like properties of these compounds and to establish a safe and effective dosing regimen.

  • Target Identification and Validation: While the p53/MDM2 pathway is a plausible target, further studies are needed to definitively identify the direct molecular target(s) of these compounds. Kinase profiling and other target deconvolution methods would be highly valuable.

  • Optimization of the Scaffold: Further chemical modifications of the 1H-indazol-3-amine scaffold could lead to even more potent and selective compounds with improved PK properties.

References

  • In-vivo.com. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 7-11.
  • Cui, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Cui, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Retrieved from [Link]

  • Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Ovid. Retrieved from [Link]

  • Cui, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Cui, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. Retrieved from [Link]

  • Rida, S. M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3484.
  • Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Retrieved from [Link]

  • Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.
  • Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Ovid. Retrieved from [Link]

  • Hidalgo, M., et al. (2011). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 8(4), 200-206.
  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Chloro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] The introduction of a chlorine atom at the 4-position of the indazole ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide provides a comprehensive overview of comparative molecular docking studies on 4-chloro-indazole derivatives, offering insights into their binding mechanisms and structure-activity relationships (SAR). As researchers and drug development professionals, understanding the nuances of these computational analyses is paramount for designing next-generation therapeutics.

This guide will delve into the methodologies employed in these studies, present a comparative analysis of docking results from various research endeavors, and provide a standardized protocol for conducting similar investigations. The objective is to equip you with the knowledge to critically evaluate and effectively utilize molecular docking in your own research on 4-chloro-indazole derivatives.

Methodologies in Docking Studies: A Glimpse Behind the Curtain

The reliability of any in silico study hinges on the robustness of its methodology. For 4-chloro-indazole derivatives, a consensus on best practices has emerged from numerous studies.

A crucial first step is the preparation of the protein receptor. Typically, the three-dimensional coordinates of the target protein are obtained from the RCSB Protein Data Bank (PDB).[1][2] The selection of a specific PDB entry is critical and should be based on factors such as resolution, the presence of a co-crystallized ligand, and its relevance to the therapeutic area of interest. For instance, in studies targeting leishmaniasis, the trypanothione reductase (TryR) enzyme from Leishmania infantum (PDB code: 2JK6) has been a common choice.[1][2] Similarly, for anticancer applications, tyrosine kinases are frequent targets.[4]

Ligand preparation is equally important. The 3D structures of the 4-chloro-indazole derivatives are typically sketched using chemical drawing software and then subjected to energy minimization. This process, often employing force fields like Merck Molecular Force Field 94 (MMFF94), ensures that the ligand is in a low-energy, conformationally favorable state before docking.[2]

The docking process itself is carried out using specialized software, with AutoDock being a popular choice in many of the reviewed studies.[1][2][5][6] The docking protocol's validity is often confirmed by re-docking the co-crystallized ligand into the protein's active site and ensuring that the software can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).[2]

Comparative Analysis of Docking Results: Unveiling Binding Affinities

The primary output of a docking study is the binding energy or docking score, which provides a quantitative estimate of the binding affinity between the ligand and the protein. A more negative binding energy generally indicates a more stable and favorable interaction. The following table summarizes the docking results for several chloro-indazole derivatives against various biological targets, as reported in the literature.

Derivative ClassSpecific Derivative(s)Target Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesBiological Activity (IC50)Reference
3-chloro-6-nitro-1H-indazoleIsoxazole and Triazole derivativesTrypanothione Reductase (2JK6)AutoDock 4.0-7.2 to -8.5Not specifiedActive against L. infantum[1],[2]
Substituted IndazoleCompound 5fBreast cancer aromatase enzymeNot specified-8.0Arg115, Met374Not specified[7]
Substituted IndazoleCompounds 5g, 5nBreast cancer aromatase enzymeNot specified-7.7Arg115, Met374Not specified[7]
Indazole ScaffoldsSMO, SBS, SOTVEGFR-2 (4AGD)Not specified-6.99, -6.96, -6.88Not specifiedNot specified[4]
Indazole ScaffoldsSS, SSA, SMOVEGFR-2 (4AG8)Not specified-7.39, -6.71, -6.70Not specifiedNot specified[4]
3-carboxamide indazoles8v, 8w, 8yRenal cancer-related protein (6FEW)AutoDock 4Highest binding energies in the seriesNot specifiedNot specified[5],[6]

It is important to note that direct comparison of binding energies across different studies should be done with caution due to variations in the target proteins, docking software, and scoring functions used. However, within a single study, these scores are invaluable for ranking compounds and understanding SAR. For instance, in the study on 3-chloro-6-nitro-1H-indazole derivatives, the docking results were in good agreement with the experimental inhibition studies, demonstrating the predictive power of the computational approach.[2]

Structure-Activity Relationship (SAR) Insights

The collective data from these docking studies shed light on the SAR of 4-chloro-indazole derivatives. The chlorine atom at the 4-position often participates in halogen bonding or other non-covalent interactions within the active site, contributing to the overall binding affinity. The nature and position of other substituents on the indazole ring and its appended moieties also play a crucial role. For example, in the study targeting the breast cancer aromatase enzyme, the specific substitutions on the indazole core of compounds 5f, 5g, and 5n led to favorable interactions with key residues like Arg115 and Met374.[7] Similarly, for the VEGFR-2 inhibitors, the variations in the indazole scaffold resulted in different binding affinities for the two different conformations of the enzyme (4AGD and 4AG8).[4]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

For researchers embarking on their own comparative docking studies of 4-chloro-indazole derivatives, the following generalized protocol, based on the methodologies from the reviewed literature, can serve as a robust starting point.

I. Receptor Preparation

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 2JK6 for TryR).

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Define Binding Site: Identify the active site of the protein, typically based on the location of the co-crystallized ligand or through literature review. Define the grid box for docking calculations around this active site.

II. Ligand Preparation

  • Sketch and Optimize: Draw the 2D structures of the 4-chloro-indazole derivatives and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).[2]

  • Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

III. Molecular Docking

  • Select Docking Program: Choose a well-validated docking program such as AutoDock.[1][2][5][6]

  • Set Docking Parameters: Configure the docking parameters, including the number of genetic algorithm runs and the population size.

  • Run Docking Simulation: Execute the docking calculations for each 4-chloro-indazole derivative against the prepared receptor.

IV. Analysis of Results

  • Analyze Binding Energies: Rank the compounds based on their predicted binding energies.

  • Visualize Binding Poses: Visualize the top-ranked binding poses for each compound and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the active site residues.

  • Correlate with Experimental Data: If available, correlate the docking scores with experimental biological activity data (e.g., IC50 values) to validate the docking protocol and gain SAR insights.

Visualizing the Workflow and Core Structure

To further clarify the process, the following diagrams illustrate the general workflow of a comparative docking study and the core chemical structure of 4-chloro-indazole.

Comparative Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Select PDB Structure PreProcess Pre-process Receptor (Remove water, add hydrogens) PDB->PreProcess Grid Define Grid Box PreProcess->Grid Dock Molecular Docking Grid->Dock Sketch Sketch 2D Structures Minimize Energy Minimization (3D) Sketch->Minimize Torsions Define Rotatable Bonds Minimize->Torsions Torsions->Dock Analyze Analyze Results (Binding Energy, Poses) Dock->Analyze SAR Correlate with Activity (SAR) Analyze->SAR 4_Chloro_Indazole 4-Chloro-Indazole Core Structure 4_chloro_indazole

Caption: The core chemical structure of 4-chloro-indazole.

Conclusion

Comparative docking studies are a powerful tool in the exploration of 4-chloro-indazole derivatives as potential therapeutic agents. By providing detailed insights into their binding modes and affinities, these computational methods guide the rational design of more potent and selective molecules. This guide has offered a comprehensive overview of the methodologies, a comparative analysis of existing data, and a practical protocol for conducting such studies. As the field of computational drug discovery continues to evolve, the principles of scientific integrity, thorough validation, and careful interpretation of results will remain the cornerstones of successful research endeavors.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: The Basis for Safe Disposal

4-Chloro-1-propyl-1H-indazol-3-amine, with the Chemical Abstracts Service (CAS) number 959240-46-1 and molecular formula C10H12ClN3, is a heterocyclic building block primarily utilized in research and development.[1] Its structure, containing a chlorinated indazole ring, places it in the category of halogenated organic compounds. This classification is the cornerstone of its disposal protocol, as halogenated organics have specific environmental and safety considerations that must be addressed.

The presence of the carbon-halogen bond necessitates disposal methods that can effectively neutralize the compound and prevent the release of hazardous substances into the environment.[2][3] Improper disposal could lead to the formation of persistent organic pollutants. Therefore, a thorough understanding of the compound's chemical nature informs every step of the disposal process.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Chloro-1-propyl-1H-indazol-3-amine is a multi-step process that begins with waste characterization and ends with documented transfer to a certified hazardous waste handler.

Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate waste containing 4-Chloro-1-propyl-1H-indazol-3-amine.

Protocol:

  • Identify all waste streams containing the compound. This includes neat (pure) compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solvent rinses.

  • Characterize the waste. Based on its chemical structure, 4-Chloro-1-propyl-1H-indazol-3-amine waste is classified as a halogenated organic waste .[4]

  • Segregate the waste. Do not mix halogenated organic waste with non-halogenated organic waste or other waste streams.[4] Use a designated, clearly labeled, and chemically compatible waste container.

Table 1: Waste Segregation for 4-Chloro-1-propyl-1H-indazol-3-amine

Waste TypeContainer RequirementLabeling
Solid Waste (neat compound, contaminated consumables)Puncture-resistant, sealed container"HALOGENATED ORGANIC SOLID WASTE" and list "4-Chloro-1-propyl-1H-indazol-3-amine"
Liquid Waste (reaction mixtures, solvent rinses)Chemically resistant (e.g., HDPE or glass) container with a secure cap"HALOGENATED ORGANIC LIQUID WASTE" and list all components, including "4-Chloro-1-propyl-1H-indazol-3-amine"
In-Lab Storage and Handling of Waste

Proper storage of hazardous waste is mandated by organizations like the Occupational Safety and Health Administration (OSHA) to ensure workplace safety.[5][6][7]

Protocol:

  • Container Management: Keep waste containers securely closed except when adding waste.

  • Storage Location: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[8] Use secondary containment to prevent spills.

  • Accumulation Limits: Be aware of and adhere to the maximum volume of hazardous waste allowed to be stored in the laboratory before it must be transferred to a central accumulation area.

Disposal Methodology: The Path to Neutralization

Due to its halogenated nature, the recommended disposal method for 4-Chloro-1-propyl-1H-indazol-3-amine is incineration at a licensed hazardous waste facility.[9] High-temperature incineration with appropriate flue gas scrubbing is effective for the complete destruction of halogenated organic compounds.

It is imperative to note that drain disposal of this compound is strictly prohibited.

Spill and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is crucial.

Protocol for a Small Spill:

  • Alert personnel in the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Carefully collect the absorbent material and any contaminated debris.

  • Place the collected waste in a designated "HALOGENATED ORGANIC SOLID WASTE" container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

For large spills, evacuate the area and immediately contact your institution's EHS emergency line.

The Logic of Disposal: A Visual Guide

The decision-making process for the disposal of 4-Chloro-1-propyl-1H-indazol-3-amine can be visualized as follows:

Disposal_Workflow Disposal workflow for 4-Chloro-1-propyl-1H-indazol-3-amine. cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal Start Experiment Generates Waste (4-Chloro-1-propyl-1H-indazol-3-amine) Characterize Characterize Waste: Halogenated Organic Compound Start->Characterize Segregate Segregate into Designated Halogenated Waste Container Characterize->Segregate Store Store in a Secure, Ventilated Area with Secondary Containment Segregate->Store Transfer Transfer to EHS/ Licensed Waste Handler Store->Transfer Incinerate High-Temperature Incineration Transfer->Incinerate

Caption: Disposal workflow for 4-Chloro-1-propyl-1H-indazol-3-amine.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 4-Chloro-1-propyl-1H-indazol-3-amine is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to the principles of waste characterization, segregation, and proper disposal through licensed incineration, researchers can ensure that their pursuit of knowledge does not come at the cost of personal or environmental well-being. Always consult your institution's specific hazardous waste management plan and the Safety Data Sheet (SDS) for the most detailed and up-to-date guidance.

References

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Comprehensive Guide to the Safe Handling of 4-Chloro-1-propyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 4-Chloro-1-propyl-1H-indazol-3-amine (CAS No. 959240-46-1)[1]. As a potent, chlorinated heterocyclic amine, this compound necessitates stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your research endeavors.

Hazard Assessment and Triage: Understanding the Risk Profile

Key Chemical Information:

  • Molecular Formula: C10H12ClN3[1]

  • Molecular Weight: 209.68 g/mol [1]

The primary routes of exposure to be controlled are inhalation of airborne particulates, dermal contact, and ingestion. Given the potential for high potency, minimizing all avenues of exposure is critical to personnel safety.

Engineering Controls: The First Line of Defense

The foundation of safe handling for potent compounds lies in robust engineering controls designed to contain the material at its source.

  • Ventilation: All handling of 4-Chloro-1-propyl-1H-indazol-3-amine powder must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. For more sensitive operations, a glove box or isolator is recommended to provide a higher level of containment[4][5].

  • Air Pressure Differentials: Laboratories handling potent compounds should be designed with negative air pressure relative to adjacent areas to prevent the escape of airborne contaminants[5].

  • Closed Systems: For larger scale operations, the use of closed transfer systems is the industry standard to prevent the release of the compound during transfers between equipment[4].

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing Chemical safety goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Fully buttoned lab coat and a chemical-resistant apron.A NIOSH-approved respirator with particulate filters (N95 or higher).
Solution Preparation Chemical safety goggles.Chemical-resistant gloves (nitrile or neoprene).Lab coat.Required if not performed in a fume hood.
Reaction Work-up and Purification Chemical safety goggles and a face shield.Chemical-resistant gloves.Lab coat and a chemical-resistant apron.Recommended if there is a risk of aerosol generation.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A full-face respirator with appropriate cartridges.

Note: Always inspect gloves for signs of degradation before use and change them frequently. All PPE should be removed in a designated area to prevent cross-contamination.

Step-by-Step Safe Handling Protocols

Adherence to standardized procedures is crucial for minimizing exposure and ensuring reproducible, safe outcomes.

Weighing and Dispensing
  • Preparation: Designate a specific area within a chemical fume hood or powder containment hood for weighing. Gather all necessary equipment, including spatulas, weigh paper, and a tared, sealable container for the compound.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of 4-Chloro-1-propyl-1H-indazol-3-amine onto the weigh paper. Avoid creating dust by using gentle movements.

  • Transfer: Transfer the weighed compound into the receiving vessel.

  • Decontamination: Immediately decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

Storage
  • Container: Store the compound in a clearly labeled, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][7].

  • Access: Store in a locked cabinet or a designated, restricted-access area to prevent unauthorized handling.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]
Spill Response Workflow

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response start Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill is_major Major Spill? assess_spill->is_major evacuate Evacuate Immediate Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No notify Notify EH&S and Supervisor evacuate->notify secure Secure the Area notify->secure await_response Await Professional Response Team secure->await_response contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Area with Decontaminating Solution contain->cleanup dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for responding to a chemical spill.

Waste Disposal: Environmental Responsibility

All waste materials contaminated with 4-Chloro-1-propyl-1H-indazol-3-amine, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Collect waste in designated, labeled, and sealed containers. Separate chlorinated waste from non-chlorinated waste streams to ensure proper disposal.[10]

  • Regulations: Follow all local, state, and federal regulations for the disposal of chlorinated aromatic waste.[11] Incineration at high temperatures is a common method for the destruction of such compounds.[12]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 4-Chloro-1-propyl-1H-indazol-3-amine, ensuring the well-being of all personnel and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.